Siponimod
Description
Properties
IUPAC Name |
1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-HNSNBQBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153847 | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1230487-00-9, 1230487-85-0 | |
| Record name | Siponimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siponimod [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siponimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111-112 | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Siponimod's Preclinical Mechanism of Action: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the preclinical studies defining the mechanism of action for siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator. The information presented herein focuses on the core pharmacological principles, experimental validation, and the dual-acting nature of the compound, encompassing both peripheral immunomodulation and direct central nervous system effects.
Core Mechanism: Selective S1P Receptor Modulation
This compound is a selective agonist for two of the five known S1P G-protein-coupled receptors: S1P1 and S1P5.[1] Its therapeutic effects are primarily attributed to its functional antagonism at the S1P1 receptor and agonism at the S1P5 receptor.
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S1P1 Receptor Functional Antagonism: In the peripheral immune system, S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs. This compound binding to S1P1 on lymphocytes induces the receptor's internalization and degradation.[2][3][4] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes.[5] This sequestration of lymphocytes, particularly pro-inflammatory T and B cells, prevents their infiltration into the central nervous system (CNS), which is a key driver of pathology in multiple sclerosis. This leads to a rapid and dose-dependent reduction in peripheral blood lymphocyte counts within hours of administration.
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S1P5 Receptor Agonism: The S1P5 receptor is predominantly expressed in the CNS on oligodendrocytes, the myelin-producing cells of the CNS, and natural killer cells. Preclinical evidence suggests that this compound's activity at S1P5 may contribute to CNS repair mechanisms, potentially promoting remyelination and neuroprotection.
Unlike the first-generation S1P modulator fingolimod, this compound has negligible activity at the S1P3 receptor, which is implicated in adverse cardiac effects such as bradycardia.
Signaling Pathways
This compound's interaction with S1P1 and S1P5 receptors initiates distinct downstream signaling cascades. As G-protein-coupled receptors, they primarily signal through Gi/o proteins. This activation leads to the modulation of key intracellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, associated with cell survival, and the Ras/extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and differentiation. Preclinical studies in astrocyte cultures have demonstrated that this compound treatment activates both pERK and pAkt signaling.
Caption: this compound S1P Receptor Signaling Pathway.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, demonstrating this compound's pharmacological profile.
Table 1: Receptor Binding and Potency
| Parameter | Receptor | Value | Species | Reference |
| EC50 | Human S1P1 | 0.39 nM | Human | |
| Human S1P5 | 0.98 nM | Human | ||
| Human S1P2 | >10,000 nM | Human | ||
| Human S1P3 | >1,000 nM | Human | ||
| Human S1P4 | 750 nM | Human | ||
| EC50 (Parent) | S1P1 | 4.3 ± 0.5 nM | - | |
| S1P5 | 4.3 ± 0.5 nM | - | ||
| EC50 (Metabolite M17) | S1P1 | 341 ± 86 nM | - | |
| S1P5 | 341 ± 86 nM | - |
Table 2: Pharmacokinetics in Rodent Models
| Parameter | Value | Species | Dosing | Reference |
| Brain/Blood Drug Exposure Ratio | 6 - 7 | Mouse / Rat | - | |
| Brain Concentration (1 mg/kg/day) | ~700 nM | Rat | 7 days, oral | |
| Plasma Concentration (1 mg/kg/day) | ~120 nM | Rat | 7 days, oral | |
| Elimination Half-life | ~30 hours | - | - |
Table 3: Pharmacodynamic Effects in Rodent Models
| Parameter | Effect | Species | Dosing | Reference |
| Peripheral Lymphocyte Count | Reduction within 4-6 hours | - | Single dose | |
| Brain S1P1 Receptor Levels | 36% reduction | Rat | 0.1 mg/kg/day | |
| Brain S1P1 Receptor Levels | 78% reduction | Rat | 1 mg/kg/day | |
| Meningeal Ectopic Lymphoid Tissue | Reduced from 100,261 µm² to 13,403 µm² | Mouse (EAE) | - |
Central Nervous System Effects
A critical aspect of this compound's preclinical profile is its ability to cross the blood-brain barrier (BBB) and exert direct effects within the CNS.
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Penetration and Distribution: In rodents, this compound demonstrates robust and dose-proportional CNS penetration, achieving a brain-to-blood exposure ratio of approximately 6-7. Quantitative whole-body autoradiography has shown that this compound-related radioactivity readily distributes into the CNS, with high uptake in white matter tracts like the cerebellum, corpus callosum, and medulla oblongata.
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Modulation of CNS Cells: Once in the CNS, this compound engages S1P1 and S1P5 receptors on resident neural cells.
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Astrocytes & Microglia: this compound may attenuate neuroinflammation by modulating the activity of astrocytes and microglia.
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Oligodendrocytes: By activating S1P5 on oligodendrocytes, this compound has the potential to support myelination and repair processes.
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Neurons: Preclinical findings suggest this compound can prevent synaptic neurodegeneration.
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This dual action—peripheral immunosuppression and central neuroprotection—is a key differentiator. The central effects are achieved at unbound CNS drug concentrations estimated to be in the 0.01–0.1 nM range.
Caption: this compound's Dual Peripheral and Central Mechanism.
Efficacy in Preclinical Models of Multiple Sclerosis
The primary preclinical model used to evaluate therapies for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). This compound has demonstrated robust efficacy in various EAE models.
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Amelioration of Clinical Disease: When administered therapeutically (after disease onset), this compound significantly reduces the clinical severity of EAE in a dose-dependent manner.
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Reduction of CNS Inflammation: Histological analysis of CNS tissue from this compound-treated EAE animals reveals diminished immune cell infiltrates and reduced demyelination compared to vehicle-treated controls.
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Inhibition of Meningeal Inflammation: In a chronic EAE model, this compound was shown to drastically reduce the formation and size of meningeal ectopic lymphoid tissues, which are implicated in cortical demyelination and disease progression.
Key Experimental Protocols
S1P Receptor Binding and Functional Assays
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Objective: To determine the binding affinity and functional potency of this compound at S1P receptor subtypes.
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Methodology (GTPγS Binding Assay):
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Membrane Preparation: Membranes are prepared from cell lines stably overexpressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).
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Assay Reaction: Membranes are incubated with increasing concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
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Mechanism: Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
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Detection: The reaction is terminated, and membrane-bound [35S]GTPγS is captured on filter plates and quantified using a scintillation counter.
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Analysis: Data are fitted to a sigmoidal dose-response curve to calculate EC50 values.
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Experimental Autoimmune Encephalomyelitis (EAE) Model
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Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of MS.
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Methodology (MOG35-55-induced EAE in C57BL/6 mice):
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Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 to facilitate BBB opening.
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Treatment: this compound or vehicle control is administered daily via oral gavage, typically starting at the first sign of clinical symptoms (therapeutic paradigm) or before immunization (prophylactic paradigm).
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Clinical Scoring: Animals are weighed and scored daily for clinical signs of paralysis on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
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Endpoint Analysis: At the study endpoint, blood is collected for lymphocyte counting (flow cytometry). Spinal cord and brain tissues are harvested for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry to assess immune cell infiltration (e.g., CD3 for T cells, B220 for B cells).
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Caption: Experimental Workflow for a Therapeutic EAE Study.
Conclusion
Preclinical studies have rigorously defined this compound's mechanism of action. It acts as a selective S1P1/S1P5 modulator with a dual role. Peripherally, it sequesters lymphocytes by functional antagonism of S1P1, limiting neuroinflammation. Centrally, it crosses the blood-brain barrier to potentially exert direct neuroprotective and pro-myelination effects via S1P1 and S1P5 receptors on glial cells. This multifaceted mechanism, validated extensively in cellular assays and in vivo models of multiple sclerosis, provides a strong foundation for its clinical application in treating progressive forms of the disease.
References
- 1. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Siponimod: A Technical Guide to Selective S1P1 and S1P5 Receptor Modulation in Multiple Sclerosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Siponimod (BAF312) is a second-generation, orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS).[1][2][3] Unlike its predecessor fingolimod, this compound offers enhanced selectivity, targeting S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[1][2] This selectivity profile is designed to minimize S1P3-mediated side effects, such as bradycardia. This compound exhibits a dual mechanism of action, exerting immunomodulatory effects in the periphery and direct neuroprotective effects within the central nervous system (CNS). This guide provides a detailed examination of the pharmacodynamics, signaling pathways, and key experimental methodologies used to characterize this compound's interaction with S1P1 and S1P5 receptors.
Core Mechanism of Action
This compound's therapeutic effects stem from its high affinity for S1P1 and S1P5. Its action is multifaceted, involving functional antagonism at the S1P1 receptor and agonist activity at the S1P5 receptor, which together address both the inflammatory and neurodegenerative aspects of multiple sclerosis.
Peripheral Immunomodulation via S1P1 Functional Antagonism
The primary immunomodulatory effect of this compound is achieved through its action on S1P1 receptors expressed on lymphocytes. The natural ligand, S1P, creates a concentration gradient that guides the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes. This compound acts as a functional antagonist at the S1P1 receptor. Upon binding, it induces the recruitment of β-arrestin, leading to a profound and sustained internalization and degradation of the S1P1 receptor. This renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.
This sequestration of naive and central memory T and B cells prevents their recirculation into the peripheral blood and subsequent infiltration into the CNS, thereby reducing central inflammation. The reduction in circulating lymphocytes is dose-dependent and reversible, with counts returning to normal within approximately 10 days of drug cessation.
Direct Central Nervous System Effects via S1P1 and S1P5
This compound is lipophilic and readily crosses the blood-brain barrier, allowing it to directly interact with neural cells within the CNS. Both S1P1 and S1P5 receptors are expressed on various CNS cell types, including astrocytes, oligodendrocytes, microglia, and neurons.
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S1P5 Modulation: S1P5 is predominantly expressed by oligodendrocytes, the myelin-producing cells of the CNS. This compound acts as an agonist at the S1P5 receptor. Unlike its effect on S1P1, this compound does not appear to cause significant internalization or down-modulation of S1P5. This sustained agonism is hypothesized to be neuroprotective, potentially promoting oligodendrocyte survival and facilitating remyelination processes. Preclinical studies have shown this compound can attenuate demyelination and reduce oligodendrocyte cell death.
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S1P1 Modulation in the CNS: S1P1 receptors are expressed on astrocytes and microglia. By modulating S1P1 on these glial cells, this compound may reduce astrogliosis and microglial activation, thereby limiting the chronic inflammation and neurotoxicity that drive disease progression. This compound's functional antagonism of S1P1 could inhibit proinflammatory signaling pathways like JAK/STAT3 in astrocytes.
Quantitative Pharmacology
This compound's selectivity is a key feature, with high potency for S1P1 and S1P5 and significantly lower activity at other S1P receptor subtypes, particularly S1P3, which is associated with cardiac side effects.
Table 1: In Vitro Functional Activity of this compound at Human S1P Receptors
This table summarizes the half-maximal effective concentration (EC50) values, indicating the concentration of this compound required to elicit 50% of the maximal response in functional assays.
| Receptor Subtype | EC50 (nM) | Potency Rank | Reference(s) |
| S1P1 | 0.39 - 0.4 | 1 | |
| S1P5 | 0.98 | 2 | |
| S1P4 | 750 | 3 | |
| S1P3 | >1000 | 4 | |
| S1P2 | >10000 | 5 |
Data derived from GTPγS binding assays.
Table 2: Key Efficacy Outcomes from the Phase 3 EXPAND Trial (this compound vs. Placebo in SPMS)
The EXPAND study was a pivotal randomized, double-blind, placebo-controlled trial that established the efficacy of this compound in patients with SPMS.
| Clinical Endpoint | Result | Hazard Ratio (HR) / Risk Reduction | p-value | Reference(s) |
| 3-Month Confirmed Disability Progression (CDP) | This compound reduced risk | 21% Risk Reduction (HR: 0.79) | 0.013 | |
| 6-Month Confirmed Disability Progression (CDP) | This compound reduced risk | 26% Risk Reduction (HR: 0.74) | 0.0058 | |
| Annualized Relapse Rate (ARR) | This compound reduced ARR | 55% Relative Reduction | <0.0001 | |
| Change in Brain Volume | This compound slowed rate of loss | 23% Relative Reduction | 0.0002 | |
| Change in T2 Lesion Volume | This compound limited increase | ~80% Relative Reduction | <0.0001 | |
| Number of Gd-enhancing T1 Lesions | This compound reduced lesions | 86.6% Reduction | <0.0001 |
Key Experimental Protocols
The characterization of an S1P modulator like this compound relies on a suite of in vitro assays to determine binding affinity, functional activity, and downstream cellular effects.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a receptor. It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1).
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Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-S1P) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.
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Separation: The reaction is allowed to reach equilibrium. Receptor-bound radioligand is then separated from unbound radioligand via rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
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Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
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Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A competition curve is generated to calculate the IC50 (the concentration of this compound that inhibits 50% of radioligand binding). The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional)
This functional assay measures G-protein activation following receptor agonism. Since S1P receptors are G-protein coupled receptors (GPCRs), agonist binding triggers the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
Methodology:
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Reagents: The assay includes membranes from cells expressing the S1P receptor of interest, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
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Incubation: Reagents are incubated together to allow for receptor binding and subsequent G-protein activation. Agonist (this compound) binding stimulates the release of GDP and the binding of [³⁵S]GTPγS to the Gα subunit.
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Termination & Filtration: The reaction is stopped, and membranes are collected via filtration.
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Detection: The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
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Analysis: An increase in [³⁵S]GTPγS binding above basal levels indicates agonist activity. Data are plotted to determine the EC50 and the maximal effect (Emax) for this compound at each S1P receptor subtype.
Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the down-modulation of surface receptors, a key aspect of this compound's functional antagonism at S1P1.
Methodology:
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Cell Line Generation: A cell line (e.g., CHO cells) is generated to express the target receptor (e.g., human S1P1) with an extracellular epitope tag (e.g., a myc or flag tag).
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Cell Treatment: Cells are incubated with varying concentrations of this compound for a defined period (e.g., 1-3 hours).
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Antibody Staining: Following incubation, cells are stained with a fluorescently labeled antibody that specifically recognizes the extracellular epitope tag. This antibody can only bind to receptors present on the cell surface.
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Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
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Data Analysis: A reduction in mean fluorescence intensity in this compound-treated cells compared to vehicle-treated controls indicates the internalization (disappearance) of the tagged receptor from the cell surface. This method was used to demonstrate that this compound induces robust S1P1 internalization but fails to internalize S1P5.
Conclusion
This compound represents a significant advancement in the treatment of multiple sclerosis, offering a targeted approach with a dual mechanism of action. Its high selectivity for S1P1 and S1P5 receptors allows for potent peripheral immunomodulation while minimizing off-target effects. Furthermore, its ability to penetrate the CNS and directly engage with neural cells provides a therapeutic avenue for addressing the chronic inflammation and neurodegeneration characteristic of progressive MS. The combination of functional antagonism at S1P1 and agonism at S1P5 underscores a sophisticated pharmacological strategy to concurrently limit immune-mediated damage and potentially support endogenous repair mechanisms. A thorough understanding of its molecular interactions and functional consequences, as detailed in this guide, is critical for ongoing research and the development of future neuroimmunological therapies.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
Siponimod's Effects on Glial Cells and Neurons: A Technical Guide
Introduction
Siponimod (brand name Mayzent®) is an oral, selective modulator of the sphingosine-1-phosphate (S1P) receptor, specifically targeting subtypes S1P1 and S1P5.[1][2] Initially recognized for its immunomodulatory effects—preventing lymphocyte egress from lymph nodes and thus limiting their infiltration into the central nervous system (CNS)—a growing body of evidence highlights its direct action on CNS-resident cells.[2][3][4] this compound's ability to cross the blood-brain barrier allows it to directly engage with astrocytes, microglia, oligodendrocytes, and neurons, which all express S1P receptors. This dual mechanism of action, combining peripheral immunosuppression with direct CNS effects, underpins its efficacy in treating active secondary progressive multiple sclerosis (SPMS), where it has been shown to reduce disability progression, cognitive decline, and brain atrophy. This guide provides an in-depth technical overview of this compound's molecular and cellular effects within the CNS, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Effects on Microglia: Shifting from a Pro-inflammatory to a Pro-regenerative State
Microglia, the resident immune cells of the CNS, play a dual role in neuroinflammatory conditions. This compound has been shown to modulate their activity, pushing them away from a detrimental, pro-inflammatory phenotype towards a beneficial, pro-regenerative one.
Molecular Mechanisms:
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Inflammasome Inhibition: this compound acts as a functional antagonist at the S1P1 receptor on microglia. This engagement inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response. The result is a marked suppression of caspase-1 cleavage and a subsequent reduction in the production and release of the potent pro-inflammatory cytokine Interleukin-1 beta (IL-1β).
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Cytokine and Chemokine Modulation: In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound reduces the expression and release of several pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and the chemokine RANTES (CCL5).
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Promotion of Pro-regenerative Markers: this compound treatment upregulates the expression of genes associated with a regenerative microglial phenotype, such as Arginase-1 (Arg-1) and Chitinase-3-like-3 (Chi3l3/Ym1).
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NR4A Gene Upregulation: In microglial cell lines, this compound enhances the expression of the anti-inflammatory nuclear receptor genes NR4A1 and NR4A2, suggesting a novel mechanism for its restorative effects within the CNS.
Quantitative Data on Microglial Modulation
| Experimental Model | Treatment | Measured Effect | Result | Reference |
| LPS-activated primary mouse microglia | This compound (1000 nM) | IL-1β production | Suppressed increase in IL-1β | |
| LPS-stimulated primary rat microglia | This compound (50 µM) | Pro-inflammatory gene expression (TNFα, IL-1β, iNOS) | Significant reduction | |
| MOG-EAE mice | This compound (2 mg/kg) | mRNA levels of Arg-1 and Ym1 in CNS | Significant upregulation | |
| Activated BV2 microglial cells | This compound | IL-6 and RANTES release | Significant reduction | |
| EAE mice (striatum) | This compound (icv infusion) | Iba1 levels (microglial marker) | Reduced by over 50% |
Signaling and Experimental Workflow Diagrams
Caption: this compound signaling in microglia via S1P1 antagonism.
Caption: Workflow for in vitro analysis of this compound on primary microglia.
Effects on Astrocytes: Curbing Inflammation and Promoting Survival
Astrocytes, the most abundant glial cells in the CNS, are critical for maintaining homeostasis but can become reactive and contribute to neurodegeneration. This compound directly modulates astrocyte behavior to suppress inflammatory responses and enhance protective functions.
Molecular Mechanisms:
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NF-κB Pathway Inhibition: this compound inhibits the translocation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) in human astrocytes, a process mediated through the S1P1 receptor.
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Nrf2 Pathway Activation: Concurrently, this compound activates the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of antioxidant responses, and its activation leads to anti-inflammatory and neuroprotective effects.
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HDAC Inhibition: this compound has been shown to inhibit histone deacetylase (HDAC), an epigenetic mechanism that contributes to its broad anti-inflammatory effects in astrocytes.
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Activation of Pro-Survival Signaling: Through S1P1, this compound activates pro-survival and proliferation pathways, including phosphorylated protein kinase B (pAKT) and extracellular signal-regulated kinase (pERK).
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Glutamate Transporter Upregulation: In the face of inflammatory insults that typically downregulate glutamate transporters, this compound-treated astrocytes maintain high levels of GLAST and GLT1, which is critical for preventing excitotoxicity.
Quantitative Data on Astrocyte Modulation
| Experimental Model | Treatment | Measured Effect | Result | Reference |
| EAE mice (striatum) | This compound (icv infusion) | GFAP levels (astrocyte marker) | Reduced by 50% | |
| Human fibroblast-derived astrocytes | This compound + inflammatory cytokines | NF-κB translocation | Inhibited | |
| Human fibroblast-derived astrocytes | This compound | Nrf2 nuclear translocation | Induced | |
| Co-culture of neurons and cytokine-stimulated astrocytes | This compound | Neurodegeneration | Astrocyte-induced neurodegeneration was prevented |
Signaling and Experimental Workflow Diagrams
Caption: Dual signaling of this compound in astrocytes.
Effects on Oligodendrocytes and Remyelination: A Protective and Restorative Role
Oligodendrocytes are responsible for producing and maintaining the myelin sheath in the CNS. Their protection and the promotion of remyelination are key therapeutic goals in MS. This compound exerts significant beneficial effects on the oligodendroglial lineage, primarily through its interaction with the S1P5 receptor.
Molecular Mechanisms:
-
S1P5-Dependent Protection: Cells of the oligodendrocytic lineage are the major cell type in the CNS expressing S1P5. Studies using S1P5-deficient mice have demonstrated that the protective effects of this compound against oligodendrocyte degeneration and demyelination are dependent on this receptor.
-
Promotion of Remyelination: In multiple preclinical models, including the cuprizone toxic demyelination model and lysophosphatidylcholine (LPC)-induced demyelination, this compound treatment leads to increased remyelination.
-
Enhanced Oligodendrocyte Markers: Treatment is associated with a significant recovery of oligodendrocyte numbers and increased expression of key myelin proteins, such as Myelin Basic Protein (MBP), Myelin-Associated Glycoprotein (MAG), and the oligodendrocyte lineage marker OLIG2.
Quantitative Data on Oligodendrocyte and Myelin Modulation
| Experimental Model | Treatment | Measured Effect | Result | Reference |
| Cuprizone model mice | This compound | Myelin Basic Protein (MBP) and Myelin-Associated Glycoprotein (MAG) expression | Significantly higher vs. vehicle | |
| Cuprizone model mice | This compound | OLIG2+ oligodendrocyte densities | Significantly recovered vs. vehicle | |
| 3xTg-AD mice | This compound (high dose) | OLIG2 protein expression | Significant upregulation (p < 0.01) | |
| 3xTg-AD mice | This compound (low & high dose) | MBP protein levels | Significant increase (p < 0.01) | |
| SPMS patients (EXPAND trial) | This compound vs. Placebo | Normalized Magnetization Transfer Ratio (nMTR) in NAWM | Slowed decrease by 81%–195% over 24 months |
Signaling and Experimental Workflow Diagrams
Caption: S1P5-mediated pro-myelination effects of this compound.
Caption: Workflow for the cuprizone model of demyelination and remyelination.
Effects on Neurons: Direct Neuroprotection and Synaptic Preservation
Beyond its effects on glial cells, this compound confers direct protection to neurons, mitigating damage and preserving function in the context of neuroinflammation and neurodegeneration.
Molecular Mechanisms:
-
S1P1-Mediated Neuroprotection: this compound exerts direct neuroprotective effects on neurons, such as retinal ganglion cells, through the S1P1 receptor, independent of its peripheral immune actions.
-
Activation of Survival Pathways: Treatment with this compound upregulates the neuroprotective signaling molecules Akt and Erk1/2 in both the retina and the brain.
-
Synaptic Preservation: In EAE models, this compound prevents synaptic neurodegeneration. It specifically rescues a pathological imbalance in synaptic transmission by restoring defective GABAergic inhibitory transmission in the striatum, without altering glutamatergic transmission.
-
Interneuron Rescue: This synaptic preservation is linked to the rescue of parvalbumin-positive (PV+) GABAergic interneurons, a neuronal population that is typically lost in EAE brains.
Quantitative Data on Neuronal Effects
| Experimental Model | Treatment | Measured Effect | Result | Reference |
| EAE mice (striatum) | This compound (icv infusion) | Loss of parvalbumin-positive (PV+) GABAergic interneurons | Rescued the loss of PV+ neurons | |
| EAE mice (striatum) | This compound (icv infusion) | Defective GABAergic transmission | Rescued/restored transmission | |
| SPMS patients (EXPAND trial) | This compound vs. Placebo | Neurofilament light chain levels (marker of neuroaxonal damage) | Associated with reductions | |
| SPMS patients (EXPAND trial) | This compound vs. Placebo | Thalamic and cortical gray matter atrophy | Significantly reduced atrophy |
Signaling and Experimental Workflow Diagrams
Caption: Neuroprotective signaling pathways activated by this compound.
Summary of Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to investigate this compound's effects in the CNS.
A. EAE Model with Intracerebroventricular (ICV) Infusion
-
Objective: To assess the direct CNS effects of this compound, bypassing peripheral immune modulation.
-
Protocol:
-
Induction of EAE: C57BL/6 mice are immunized with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Minipump Implantation: At the time of immunization or at the onset of clinical signs, an osmotic minipump (e.g., Alzet) is surgically implanted subcutaneously on the back of the mouse. The pump is connected via a catheter to a cannula stereotactically implanted into a cerebral ventricle (ICV).
-
Treatment: The minipump is filled with this compound dissolved in a suitable vehicle to deliver a continuous infusion (e.g., 0.45 µ g/day ) for 4 weeks. Control animals receive vehicle only.
-
Monitoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale.
-
Analysis: At the study endpoint, brain and spinal cord tissues are collected for immunohistochemistry (e.g., for GFAP, Iba1, PV), electrophysiology on acute brain slices to assess synaptic transmission, and molecular analysis (Western blot, qPCR). Peripheral blood may be collected to confirm minimal impact on lymphocyte counts.
-
B. Cuprizone Model of Demyelination and Remyelination
-
Objective: To evaluate the effect of this compound on toxic demyelination and subsequent remyelination.
-
Protocol:
-
Demyelination: C57BL/6 mice are fed a diet containing 0.2% (w/w) cuprizone for 3-5 weeks to induce oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum.
-
Treatment: During the cuprizone feeding period (and often during the recovery period), mice are treated daily with this compound (e.g., via oral gavage or medicated food) or vehicle.
-
Remyelination: After the cuprizone diet, mice are returned to a normal diet for 2-3 weeks to allow for spontaneous remyelination. Treatment with this compound or vehicle continues during this phase.
-
Analysis: Brains are harvested and the corpus callosum is analyzed. Techniques include Luxol Fast Blue (LFB) staining for myelin density, immunohistochemistry for oligodendrocyte markers (Olig2, GST-π) and myelin proteins (MBP), and electron microscopy to assess myelin sheath thickness and g-ratio.
-
C. In Vitro Primary Glial Cell Cultures
-
Objective: To investigate the direct effects of this compound on isolated glial cells in a controlled environment.
-
Protocol:
-
Cell Isolation: Primary mixed glial cultures are established from the cerebral cortices of neonatal (P0-P3) mice or rats.
-
Microglia/Astrocyte Separation: After 7-10 days, microglia are separated from the underlying astrocyte monolayer by mechanical shaking. Astrocytes are subsequently purified by further culturing and removal of remaining microglia.
-
Treatment and Stimulation: Purified microglia or astrocyte cultures are pre-treated with various concentrations of this compound or vehicle for a set period (e.g., 1 hour).
-
Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory agent, such as LPS (for microglia) or a cytokine cocktail (e.g., IL-1β/TNF-α for astrocytes), for 6-24 hours.
-
Analysis:
-
Supernatants: Collected for cytokine/chemokine measurement using ELISA or multiplex assays.
-
Cell Lysates: Used for Western blot analysis (e.g., p-NF-κB, p-Akt) or RNA isolation for qRT-PCR analysis of gene expression.
-
Immunocytochemistry: Cells are fixed and stained for markers of activation (e.g., Iba1), transcription factor localization (e.g., NF-κB, Nrf2), or morphology.
-
-
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
siponimod pharmacokinetics and pharmacodynamics in animal models
An In-depth Technical Guide to Siponimod Pharmacokinetics and Pharmacodynamics in Animal Models
Introduction
This compound (BAF312) is a next-generation, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] Its therapeutic efficacy in multiple sclerosis (MS) is attributed to a dual mechanism of action: a peripheral immunomodulatory effect by preventing lymphocyte egress from lymph nodes, and direct effects within the central nervous system (CNS).[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, as characterized in various preclinical animal models. The data presented herein are crucial for understanding the drug's disposition, efficacy, and translational potential.
Pharmacokinetics of this compound in Animal Models
This compound is a small, lipophilic molecule, a characteristic that facilitates its penetration across the blood-brain barrier (BBB). Preclinical studies across multiple species have consistently demonstrated its ability to achieve significant concentrations in the CNS.
Bioavailability and Distribution
Studies in rodents and non-human primates (NHPs) confirm that this compound is orally bioavailable and distributes extensively into tissues, including the brain. A key pharmacokinetic finding is the consistently high brain-to-blood exposure ratio.
-
Central Nervous System Penetration : In mice, rats, and NHPs, this compound demonstrates excellent CNS penetration, with a mean brain/blood drug-exposure ratio (DER) of approximately 6 to 7. Some studies in EAE mouse models have reported this ratio to be as high as 10. Quantitative whole-body autoradiography (QWBA) in rats revealed that this compound readily enters the CNS, with particularly high uptake in white matter regions such as the cerebellum, corpus callosum, and medulla oblongata.
-
Dose Proportionality : this compound exhibits dose-proportional pharmacokinetics. In rats treated orally for seven consecutive days, concentrations in the blood, plasma, and brain increased in a manner proportional to the dose administered.
Table 1: this compound Concentration in Rats (7-Day Oral Dosing, 8h Post-Last Dose)
| Dose (mg/kg/day) | Mean Blood Conc. (nM) | Mean Plasma Conc. (nM) | Mean Brain Conc. (nM) | Brain/Blood Ratio |
|---|---|---|---|---|
| 0.01 | ~2 | ~2 | ~16 | ~8 |
| 0.1 | ~12 | ~12 | ~70 | ~5.8 |
| 1.0 | ~120 | ~120 | ~700 | ~5.8 |
Data sourced from Bigaud et al., 2021.
Table 2: this compound Pharmacokinetics in EAE Mice (Diet-Loaded Administration)
| Diet Load (g/kg) | Steady-State Blood Conc. (µM) | Brain/Blood Ratio | EAE Score Reduction |
|---|---|---|---|
| 0.003 | ~0.2 | ~10 | 39.3% |
| 0.01 | ~0.4 | ~10 | 72.5% |
| 0.03 | ~1.0 | ~10 | 50.4% |
| 0.1 | ~3.0 | ~10 | 45.1% |
| 0.2 | ~7.0 | ~10 | 44.9% |
Data sourced from Rammohan et al., 2019.
Elimination
This compound has a relatively short half-life in animal models, which differs from the longer half-life observed in humans (~30 hours).
-
Ocular Half-Life : In a study using albino rabbits, the ocular half-life of this compound following intravitreal injection was found to be short. This necessitates the development of sustained-release formulations for potential ophthalmologic applications.
Table 3: Ocular Pharmacokinetics of this compound in Rabbits (Intravitreal Injection)
| Dose (ng) | Half-Life (T½) (hours) | Clearance (CL) (mL/h) |
|---|---|---|
| 1300 | 2.8 | 0.59 |
| 6500 | 3.9 | 0.42 |
Data sourced from Eleiwa et al., 2024.
Pharmacodynamics of this compound in Animal Models
This compound's pharmacodynamic effects are mediated by its selective modulation of S1P₁ and S1P₅ receptors, leading to both immunomodulatory and direct neuroprotective actions.
Peripheral Immunomodulation
The primary and most well-characterized pharmacodynamic effect of this compound is the sequestration of lymphocytes in secondary lymphoid organs.
-
Lymphocyte Reduction : By functionally antagonizing S1P₁ receptors on lymphocytes, this compound inhibits their egress from lymph nodes, leading to a rapid, dose-dependent, and reversible reduction in peripheral lymphocyte counts. In EAE mice, this compound treatment resulted in a 70-80% reduction in blood lymphocyte counts. This effect limits the infiltration of pathogenic T cells into the CNS.
Central Nervous System Effects
Due to its ability to cross the BBB, this compound exerts direct effects on CNS-resident cells, which is believed to contribute significantly to its efficacy in progressive forms of MS.
-
S1P₁ Receptor Modulation in CNS : In rats, oral administration of this compound led to a dose-dependent reduction of S1P₁ receptor protein levels in the brain, confirming target engagement within the CNS. A dose of 1 mg/kg/day resulted in a 78% reduction in brain S1P₁ levels.
-
Anti-Inflammatory and Neuroprotective Effects : In various EAE models, this compound has been shown to reduce astrogliosis and microgliosis. Direct intracerebroventricular (icv) infusion of this compound in EAE mice, which minimizes peripheral immune effects, significantly reduced clinical scores and attenuated glial activation, demonstrating a direct neuroprotective effect. Furthermore, this compound treatment preserved the survival of parvalbumin-positive GABAergic interneurons, which are typically lost in EAE brains. In vitro, this compound reduced the release of pro-inflammatory cytokines like IL-6 and RANTES from activated microglial cells.
-
Effects on Demyelination and Remyelination : this compound has shown protective effects against demyelination in both toxic (cuprizone) and inflammatory (EAE) models. Its activity on S1P₅ receptors, which are expressed on oligodendrocytes, is thought to promote repair and remyelination.
Table 4: Summary of this compound Pharmacodynamic Effects in Animal Models
| Animal Model | Key Pharmacodynamic Effect | Mechanism/Target | Reference |
|---|---|---|---|
| EAE Mice/Rats | Reduction of peripheral lymphocyte counts (70-80%) | S1P₁ functional antagonism | |
| EAE Rats | Reduction of brain S1P₁ protein levels (up to 78%) | S1P₁ receptor downregulation | |
| EAE Mice | Amelioration of clinical scores (up to 95% reduction) | Immunomodulation & neuroprotection | |
| EAE Mice (icv admin) | Reduced astrogliosis and microgliosis | Direct CNS effect on glial cells | |
| EAE Mice | Reduced loss of GABAergic interneurons | Neuroprotection | |
| Cuprizone/EAE Mice | Amelioration of demyelination and axonal injury | Neuroprotection |
| Spontaneous EAE Mice| Reduction of meningeal ectopic lymphoid tissue | Inhibition of B and T cell accumulation | |
Experimental Protocols
Pharmacokinetic and CNS Distribution Studies in Rodents
-
Animals : Healthy mice, rats, or non-human primates.
-
Drug Administration : Typically daily oral gavage for a specified period (e.g., 7 consecutive days). For EAE models, administration via a drug-loaded diet is also used to achieve steady-state concentrations.
-
Sample Collection : Blood, plasma, cerebrospinal fluid (CSF), and brain tissues are collected at various time points post-administration.
-
Analytical Methods :
-
LC-MS/MS : Liquid Chromatography coupled with tandem Mass Spectrometry is used to quantify this compound concentrations in biological matrices.
-
QWBA : Quantitative Whole-Body Autoradiography using ¹⁴C-radiolabeled this compound is employed to visualize the distribution of the drug throughout the body.
-
SPECT : Single-Photon Emission Computed Tomography with a validated ¹²³I-radiolabeled this compound analog is used for non-invasive imaging of CNS distribution, particularly in larger animals like NHPs.
-
Efficacy Studies in Experimental Autoimmune Encephalomyelitis (EAE) Models
-
Animals : Commonly used strains include C57BL/6J or SJL mice.
-
EAE Induction : EAE is typically induced by immunization with myelin-related peptides or proteins, such as Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ or proteolipid protein (PLP)₁₃₉₋₁₅₁, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Drug Administration : this compound or vehicle is administered, often by daily oral gavage, starting either before disease onset (preventive paradigm) or after the appearance of clinical signs (therapeutic paradigm).
-
Outcome Measures :
-
Clinical Scoring : Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale (e.g., 0-5).
-
Immunohistochemistry : Spinal cord and brain tissues are analyzed for immune cell infiltration (e.g., CD3+ T cells), demyelination (e.g., Luxol Fast Blue stain), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Flow Cytometry : Blood samples are analyzed to quantify different lymphocyte subsets and confirm peripheral immunomodulatory effects.
-
Visualizations: Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism in the periphery and CNS.
Preclinical Efficacy Evaluation Workflow
Caption: Typical workflow for evaluating this compound in an EAE model.
PK/PD Relationship of this compound in the CNS
Caption: Relationship between this compound's CNS pharmacokinetics and pharmacodynamics.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of Siponimod: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies defining the efficacy and mechanism of action of siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator. The document focuses on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways to offer a thorough understanding of this compound's foundational pharmacology.
Quantitative Efficacy and Receptor Selectivity
This compound is a next-generation S1P receptor modulator that distinguishes itself through its high selectivity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5). Unlike the first-generation modulator fingolimod, this compound does not require phosphorylation for its activity.[1][2] This inherent activity and selectivity are crucial to its mechanism of action and clinical profile.
The in vitro efficacy of this compound has been quantified through various functional assays, primarily determining its half-maximal effective concentration (EC50) at the target receptors. These studies consistently demonstrate this compound's potent agonism at S1P1 and S1P5, with significantly lower affinity for other S1P receptor subtypes.
| Parameter | S1P1 | S1P5 | S1P2 | S1P3 | S1P4 | Reference |
| EC50 | 0.39 nM | 0.98 nM | >10,000 nM | >1000 nM | 750 nM | [1][3] |
| pEC50 | 9.41 | - | 9.64 (for S1P) | - | - | [4] |
Table 1: In Vitro Efficacy of this compound at S1P Receptors.
The data clearly indicates that this compound's potency at S1P1 and S1P5 is over 1000-fold greater than its activity at S1P2 and S1P3. This selectivity is believed to contribute to a more favorable safety profile, particularly concerning the cardiac effects associated with S1P3 modulation.
Core Mechanism of Action: Functional Antagonism
This compound acts as a functional antagonist at the S1P1 receptor. Upon binding, it induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. This process prevents the egress of lymphocytes, particularly central memory T cells, from the lymph nodes into the peripheral circulation and, consequently, the central nervous system (CNS). This sequestration of lymphocytes is a primary mechanism by which this compound exerts its immunomodulatory effects in conditions like multiple sclerosis.
Detailed Experimental Protocols
The characterization of this compound's in vitro efficacy relies on a set of established pharmacological assays. The following sections detail the methodologies for key experiments.
GTPγ[35S] Binding Assay
This assay is a cornerstone for assessing the functional activity of G protein-coupled receptor (GPCR) agonists like this compound. It measures the activation of G proteins upon ligand binding to the receptor.
Objective: To determine the potency (EC50) of this compound in activating G proteins coupled to S1P receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5) are prepared from recombinant cell lines. The cells are homogenized and centrifuged to isolate the membrane fraction.
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: The reaction mixture includes the prepared cell membranes, varying concentrations of this compound, and GTPγ[35S] (a non-hydrolyzable GTP analog labeled with sulfur-35).
-
Incubation: The mixture is incubated at 30°C to allow for receptor binding, G protein activation, and the binding of GTPγ[35S] to the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound GTPγ[35S].
-
Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding of GTPγ[35S] is plotted against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand to its receptor.
Objective: To quantify the affinity of this compound for S1P receptors.
Methodology:
-
Membrane Preparation: Similar to the GTPγ[35S] assay, membranes from cells expressing the target S1P receptor are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-S1P) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Signaling Pathways of this compound
This compound's interaction with S1P1 and S1P5 receptors on various CNS cell types, including astrocytes, oligodendrocytes, and microglia, triggers multiple downstream signaling cascades. These pathways are implicated in its potential neuroprotective effects.
-
PI3K-AKT Pathway: Activation of this pathway is crucial for promoting cell survival and resilience against neurodegenerative processes.
-
MAPK/ERK Pathway: this compound has been shown to activate pERK in astrocytes, a pathway involved in cell proliferation and survival.
-
NF-κB Pathway: In vitro experiments have demonstrated that this compound can inhibit the translocation of NF-κB in astrocytes, an important factor in pro-inflammatory responses. This compound has also been shown to attenuate neuronal cell death triggered by neuroinflammation via the NF-κB and mitochondrial pathways.
-
Calcium Signaling: this compound induces calcium signaling in astrocytes, which is involved in various cellular functions.
In microglia, this compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, indicating anti-inflammatory and antioxidant properties. Furthermore, it can modulate microglial morphology and downregulate immunological pathways in an inflammatory environment.
Conclusion
The initial in vitro studies of this compound have been instrumental in defining its pharmacological profile as a potent and selective S1P1/S1P5 modulator. The data from functional assays, such as GTPγ[35S] binding, consistently demonstrate its high potency at these target receptors. The mechanism of functional antagonism at S1P1 provides a clear basis for its immunomodulatory effects. Furthermore, in vitro studies on CNS cells have begun to elucidate the complex signaling pathways that may contribute to its neuroprotective properties, including the modulation of PI3K-AKT, MAPK/ERK, and NF-κB pathways. These foundational studies have provided a strong rationale for the clinical development and therapeutic use of this compound.
References
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 4. biorxiv.org [biorxiv.org]
Siponimod's Role in Neuroinflammation and Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (BAF312) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] It is the first disease-modifying therapy approved for active secondary progressive multiple sclerosis (SPMS), demonstrating efficacy in reducing disability progression.[2][3] This technical guide provides an in-depth overview of this compound's multifaceted mechanism of action, focusing on its dual role in modulating peripheral immune responses and exerting direct effects within the central nervous system (CNS) to counter neuroinflammation and neurodegeneration. We will delve into the preclinical and clinical data, detail key experimental protocols, and visualize the complex signaling pathways involved.
Introduction: A Dual Mechanism of Action
Multiple sclerosis (MS) is a chronic, immune-mediated disease of the CNS characterized by inflammation, demyelination, and axonal degeneration.[4] this compound's therapeutic efficacy stems from a dual mechanism of action that addresses both the peripheral inflammatory component and the central neurodegenerative processes of MS.[5]
-
Peripheral Immunomodulation: this compound acts as a functional antagonist of the S1P1 receptor on lymphocytes. By inducing the internalization and degradation of S1P1, it prevents the egress of pathogenic lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS. This peripheral action curtails the inflammatory cascades that drive lesion formation and relapse activity.
-
Central Nervous System Effects: this compound readily crosses the blood-brain barrier, allowing it to directly interact with S1P1 and S1P5 receptors expressed on various CNS resident cells, including astrocytes, microglia, oligodendrocytes, and neurons. This central activity is crucial for its neuroprotective effects, including the modulation of neuroinflammation, promotion of remyelination, and prevention of synaptic degeneration.
Modulation of Neuroinflammation in the CNS
Within the CNS, this compound exerts a direct anti-inflammatory effect by modulating the activity of glial cells, which are key players in the neuroinflammatory process.
Effects on Microglia
Microglia, the resident immune cells of the CNS, can adopt both pro-inflammatory and neuroprotective phenotypes. This compound has been shown to modulate microglial activation and function:
-
Inhibition of Pro-inflammatory Cytokine Production: In preclinical models, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines by activated microglia. For instance, in vitro studies have shown that this compound reduces the release of IL-6 and RANTES from activated microglial cells. It also prevents the upregulation of TNFα in an inflammatory environment.
-
Modulation of Microglial Phenotype: Preclinical evidence suggests that this compound can shift microglia towards a more regenerative or pro-repair phenotype. This modulation of microglial behavior is thought to contribute to the amelioration of neuroinflammatory processes in MS.
Effects on Astrocytes
Astrocytes, another key glial cell type, are also implicated in neuroinflammation. This compound's interaction with S1P receptors on astrocytes contributes to its anti-inflammatory profile:
-
Attenuation of Astrogliosis: In animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), this compound treatment has been associated with a significant reduction in astrogliosis, a hallmark of neuroinflammation.
-
Inhibition of Pro-inflammatory Pathways: this compound can inhibit the nuclear factor kappa B (NF-κB) signaling pathway in astrocytes, a key regulator of inflammatory gene expression. It also attenuates the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-17 by these cells.
Attenuation of Neurodegeneration
Beyond its anti-inflammatory effects, this compound exhibits direct neuroprotective properties that help to counter the neurodegenerative aspects of MS.
Promotion of Remyelination
This compound's interaction with S1P5 receptors, which are predominantly expressed on oligodendrocytes, is believed to promote remyelination. Preclinical studies have shown that this compound can enhance oligodendrocyte survival and differentiation, which are crucial steps for myelin repair. This pro-myelinating effect may contribute to the slowing of disability progression observed in clinical trials.
Prevention of Synaptic and Neuronal Damage
This compound has been shown to protect against synaptic and neuronal degeneration in preclinical models:
-
Preservation of Synaptic Integrity: Studies in EAE mice have demonstrated that intracerebroventricular infusion of this compound can prevent synaptic neurodegeneration. Specifically, it has been shown to rescue the loss of parvalbumin-positive (PV+) GABAergic interneurons, which are crucial for inhibitory synaptic transmission.
-
Neuroprotection Against Inflammatory Damage: this compound may protect neurons from inflammation-induced damage by down-regulating astrocyte activity. It has also been shown to attenuate neuronal cell death triggered by neuroinflammation through the modulation of the NF-κB and mitochondrial pathways.
-
Reduction of Axonal Damage Biomarkers: In the Phase 3 EXPAND trial, this compound treatment was associated with a reduction in blood levels of neurofilament light chain (NfL), a biomarker of neuroaxonal damage.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: Preclinical Efficacy of this compound in EAE Models
| Parameter | Model | This compound Dose | Effect | Reference |
| Clinical Score | MOG35-55-induced EAE in C57BL/6 mice | 0.45 µ g/day (icv) | Significant beneficial effect on EAE clinical scores | |
| Astrogliosis (GFAP levels) | EAE mice | 0.45 µ g/day (icv) | Reduced by 50% in the striatum compared to control | |
| Microgliosis (Iba1 levels) | EAE mice | 0.45 µ g/day (icv) | Reduced by over 50% in the striatum compared to control | |
| PV+ Interneuron Number | EAE mice | Not specified | Rescued the loss of PV+ neurons in the striatum |
Table 2: Key Efficacy Endpoints from the Phase 3 EXPAND Trial in SPMS
| Endpoint | This compound Group | Placebo Group | Risk Reduction / Difference | p-value | Reference |
| 3-Month Confirmed Disability Progression (CDP) | 26% of patients | 32% of patients | 21% relative risk reduction | P = 0.013 | |
| 6-Month Confirmed Disability Progression (CDP) | Not specified | Not specified | 26% reduced risk | P = 0.0058 | |
| 3-Month CDP in Patients with Relapse Activity | Not specified | Not specified | 33% reduction in risk | P = 0.0100 | |
| Annualized Relapse Rate (ARR) | Not specified | Not specified | Reduced by ~66% (dose-dependent) | Not specified | |
| Change in T2 Lesion Volume | Lower increase from baseline | Higher increase from baseline | Significant difference | Not specified | |
| Gadolinium-Enhancing Lesions | Higher number of patients free from lesions | Lower number of patients free from lesions | Significant difference | Not specified | |
| Brain Volume Loss | 0.28% decrease | 0.46% decrease | Lower rate of decrease | Not specified | |
| Cortical Gray Matter Volume Change (Month 12) | 0.01% increase (adjusted mean) | 0.6% decrease (adjusted mean) | Significant difference | < 0.0001 | |
| Neurofilament Light Chain (NfL) Levels | 5.7% reduction | 9.2% increase | Significant difference | Not specified |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
-
Model: Chronic progressive EAE was induced in C57BL/6 mice.
-
Induction: Mice were subjected to MOG35-55-induced EAE.
-
This compound Administration: Minipumps allowing for continuous intracerebroventricular (icv) infusion of this compound (0.45 µ g/day ) for 4 weeks were implanted.
-
Outcome Measures: Electrophysiology, immunohistochemistry, western blot, qPCR experiments, and peripheral lymphocyte counts were performed.
In Vitro Microglial Cell Studies
-
Cell Culture: Primary rat microglial cells were used.
-
Stimulation: Microglia were stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory state.
-
This compound Treatment: Cells were treated with this compound at concentrations of 10 µM and 50 µM.
-
Analysis: The expression of inducible nitric oxide synthase (iNOS) was quantified at the protein level. The release of cytokines such as TNFα and IL-6 was also measured.
Phase 3 EXPAND Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.
-
Participants: 1,646 patients with secondary progressive MS.
-
Intervention: Patients received either 2 mg of oral this compound or a placebo once daily.
-
Primary Endpoint: Time to 3-month confirmed disability progression (CDP) as measured by the Expanded Disability Status Scale (EDSS).
-
Secondary Endpoints: Included annualized relapse rate, change in T2 lesion volume, number of gadolinium-enhancing lesions, and brain volume loss.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Diagram 1: this compound's Dual Mechanism of Action
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Siponimod for Multiple Sclerosis: A Technical Guide
Introduction
Siponimod (brand name Mayzent®) is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive multiple sclerosis (SPMS).[1][2][3] It represents a second-generation S1P modulator, designed for greater selectivity compared to the first-in-class drug, fingolimod, to optimize its therapeutic effects while potentially mitigating certain side effects.[4] This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, preclinical evidence, pivotal clinical trial data, and pharmacokinetic profile, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Effects on Immunity and the CNS
This compound exerts its therapeutic effects through a dual mechanism of action, targeting both peripheral immune responses and processes within the central nervous system (CNS).[5] This is achieved by its selective binding and modulation of two specific S1P receptor subtypes: S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).
Peripheral Immunomodulation via S1P1
The primary immunomodulatory effect of this compound is mediated through its action on the S1P1 receptor on lymphocytes. Lymphocyte egress from secondary lymphoid organs is dependent on an S1P gradient, which they follow by virtue of their surface S1P1 receptors.
This compound acts as a functional antagonist of S1P1. Upon binding, it causes the persistent internalization and degradation of the S1P1 receptor, rendering the lymphocyte unresponsive to the S1P gradient. This reversible sequestration of lymphocytes, particularly naïve and central memory T and B cells, within the lymph nodes prevents their entry into the peripheral circulation and subsequent infiltration into the CNS. This reduction in circulating lymphocytes is thought to limit the inflammatory cascades that drive MS pathology.
Direct Central Nervous System Effects via S1P1 and S1P5
This compound is capable of crossing the blood-brain barrier, allowing it to directly interact with S1P receptors expressed on various CNS cells.
-
S1P1 Receptors are present on astrocytes and neurons. Preclinical studies suggest that this compound's modulation of astrocytic S1P1 can have anti-inflammatory effects within the CNS.
-
S1P5 Receptors are highly expressed on oligodendrocytes, the myelin-producing cells of the CNS, and are also found on neurons. This compound is primarily an agonist at the S1P5 receptor, and unlike its effect on S1P1, it does not cause significant receptor internalization. This agonism is hypothesized to support oligodendrocyte survival, promote remyelination, and exert neuroprotective effects, potentially contributing to the slowing of disability progression independent of its peripheral immune effects.
Signaling Pathway Overview
Caption: this compound's dual mechanism of action in the periphery and CNS.
Preclinical Research and Experimental Protocols
The dual anti-inflammatory and neuroprotective actions of this compound were first characterized in a series of preclinical studies using both in vitro and in vivo models.
In Vitro Receptor Binding and Functional Assays
-
Methodology : Receptor binding affinities and functional activities were determined using radioligand binding assays and [³⁵S]GTPγS binding assays in cell lines engineered to overexpress specific human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5). To assess functional antagonism, flow cytometry assays were used on cells expressing tagged S1P1 and S1P5 receptors to quantify receptor internalization after incubation with this compound.
-
Key Findings : These assays established this compound's high selectivity for S1P1 and S1P5. This compound induced robust internalization of S1P1 receptors but not S1P5 receptors, confirming its functional antagonism at S1P1 and agonist function at S1P5.
Table 1: this compound Receptor Selectivity Profile
| Receptor Subtype | Half Maximal Effective Concentration (EC₅₀) |
|---|---|
| S1PR1 | 0.39 nmol/L |
| S1PR2 | > 10,000 nmol/L |
| S1PR3 | > 1,000 nmol/L |
| S1PR4 | 750 nmol/L |
| S1PR5 | 0.98 nmol/L |
In Vivo Animal Models
-
Experimental Autoimmune Encephalomyelitis (EAE) Model :
-
Protocol : EAE is a standard animal model for MS, induced in mice by immunization with myelin antigens to provoke a T-cell-mediated autoimmune attack on the CNS. This compound (often referred to as BAF312 in preclinical literature) was administered to these mice, and its effects on clinical disease scores, CNS inflammation, and demyelination were assessed.
-
Key Findings : this compound treatment significantly ameliorated clinical EAE, which was associated with a reduction in pathogenic Th17 cells and diminished subpial pathology. Studies also confirmed good brain penetration, with brain levels being nearly 10-fold higher than blood levels.
-
-
Cuprizone-Induced Demyelination Model :
-
Protocol : This is a toxicology-based model where mice are fed a diet containing the copper chelator cuprizone, which induces oligodendrocyte death and subsequent demyelination, largely independent of peripheral immune cell infiltration. This model allows for the specific study of effects on demyelination and remyelination.
-
Key Findings : In the cuprizone model, this compound demonstrated the ability to decrease oligodendrocyte cell death and axon demyelination, supporting its direct neuroprotective role within the CNS.
-
Clinical Development and Efficacy
The clinical development of this compound for MS culminated in the pivotal Phase III EXPAND trial, which was preceded by the Phase II BOLD study that established the dose.
The EXPAND Trial: Protocol and Workflow
The EXPAND study was a randomized, double-blind, placebo-controlled, event-driven Phase III trial designed to evaluate the efficacy and safety of this compound in patients with SPMS.
-
Patient Population : 1,651 patients aged 18-60 with a diagnosis of SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.
-
Randomization and Blinding : Patients were randomized in a 2:1 ratio to receive either 2 mg oral once-daily this compound or a matching placebo.
-
Dose Titration : Treatment was initiated with a 5-day dose titration schedule (0.25 mg on days 1-2, 0.5 mg on day 3, 1.0 mg on day 4, 1.25 mg on day 5) to reach the 2 mg maintenance dose on day 6, mitigating potential cardiac effects like bradycardia.
-
Primary Endpoint : The primary endpoint was the time to 3-month confirmed disability progression (CDP), defined as a sustained increase in EDSS score for at least three months.
-
Key Secondary Endpoints : Included time to 6-month CDP, change in T2 lesion volume, annualized relapse rate (ARR), and time to confirmed worsening in the Timed 25-Foot Walk (T25FW) test.
-
Study Design : The trial was "event-driven," meaning it continued until a prespecified number of CDP events (374) occurred, ensuring sufficient statistical power.
EXPAND Trial Workflow
Caption: Workflow of the pivotal Phase III EXPAND clinical trial.
Key Efficacy Results
The EXPAND trial demonstrated a statistically significant and clinically meaningful effect of this compound in delaying disability progression in a typical SPMS population.
Table 2: Summary of Key Efficacy Outcomes from the EXPAND Trial
| Endpoint | This compound vs. Placebo | Hazard Ratio (95% CI) / p-value | Reference |
|---|---|---|---|
| Disability Progression | |||
| Risk of 3-Month Confirmed Disability Progression (CDP) | 21% reduction | HR: 0.79 (0.65–0.95); p=0.013 | |
| Risk of 6-Month Confirmed Disability Progression (CDP) | 26% reduction | HR: 0.74 (0.60–0.92); p=0.0058 | |
| Relapse Activity | |||
| Annualized Relapse Rate (ARR) | 55% reduction | Rate Ratio: 0.45; p<0.0001 | |
| MRI Outcomes | |||
| T2 Lesion Volume Increase | ~80% reduction (relative difference) | p<0.0001 | |
| Gadolinium-enhancing (Gd+) T1 Lesions | 86% reduction | p<0.0001 |
| Brain Volume Loss Rate | 23% reduction (relative difference) | p=0.0002 | |
Long-term data from the EXPAND open-label extension showed that the benefits of this compound were sustained for up to 5 years, with earlier initiation of treatment associated with better long-term outcomes.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
This compound exhibits predictable pharmacokinetic properties suitable for once-daily oral dosing.
-
Absorption : Extensively absorbed (>70%), with maximal plasma concentrations reached approximately 4 hours after oral administration. Steady-state is achieved after about 6 days.
-
Distribution : The mean volume of distribution (Vd) is 124 L.
-
Metabolism : this compound is extensively metabolized, primarily by the CYP2C9 enzyme (79.3%) and to a lesser extent by CYP3A4 (18.5%). This is a key differentiator from other S1P modulators and necessitates CYP2C9 genotyping prior to treatment initiation to adjust dosing for individuals who are intermediate metabolizers and to contraindicate its use in poor metabolizers (e.g., 3/3 genotype).
-
Elimination : The elimination half-life is approximately 30 hours. Complete washout from the body takes approximately 7-10 days, after which lymphocyte counts return to the normal range in 90% of patients.
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Time to Cmax (Tmax) | ~4 hours | |
| Bioavailability | >70% | |
| Elimination Half-life (t½) | ~30 hours | |
| Time to Steady State | ~6 days | |
| Volume of Distribution (Vd) | 124 L |
| Primary Metabolism Route | CYP2C9 (79.3%) | |
Pharmacodynamic Effects
The intended pharmacodynamic effect of this compound is a dose-dependent reduction in the peripheral blood lymphocyte count. This effect is rapid, with a maximal reduction observed 4-6 hours after the first dose. In clinical studies, this compound treatment led to a 71% reduction in absolute lymphocyte count at 6 months. The effect is most pronounced on CD4+ T cells and CD19+ B cells. This lymphocyte reduction is reversible upon discontinuation of the drug.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Spotlight on this compound and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Siponimod: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, is a significant therapeutic agent in the management of multiple sclerosis. This technical guide provides an in-depth analysis of its molecular structure, chemical properties, and mechanism of action. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental processes.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name 1-({4-[(1E)-1-({[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid, is a synthetic organic compound.[1] Its chemical structure is characterized by a central phenyl ring substituted with an ethyl group and a side chain containing an oxime ether linkage, a cyclohexyl moiety, and a trifluoromethyl group. This intricate structure is crucial for its selective interaction with sphingosine-1-phosphate receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-({4-[(1E)-1-({[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid | [1] |
| CAS Number | 1230487-00-9 | [1] |
| Molecular Formula | C29H35F3N2O3 | [1] |
| Molecular Weight | 516.60 g/mol | [1] |
| Appearance | White to almost white powder | |
| Melting Point | 111-112 °C | |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | |
| pKa (Acidic) | 3.28 | |
| pKa (Basic) | 7.69 |
Mechanism of Action: A Dual-Acting Modulator
This compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors, specifically targeting S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5). Its mechanism of action is twofold, involving both peripheral and central nervous system (CNS) effects.
Peripheral Immune Modulation
In the periphery, this compound acts as a functional antagonist of S1P1 receptors on lymphocytes. Binding of this compound to S1P1 induces the internalization and degradation of the receptor, thereby preventing lymphocytes from egressing from the lymph nodes. This sequestration of lymphocytes, particularly T cells and B cells, in the lymphoid organs reduces their circulation in the peripheral blood and subsequent infiltration into the CNS. This peripheral action is a key contributor to its anti-inflammatory effects in multiple sclerosis.
Direct Central Nervous System Effects
This compound can cross the blood-brain barrier and exert direct effects within the CNS. Within the CNS, it targets S1P1 and S1P5 receptors expressed on various neural cells, including astrocytes, oligodendrocytes, and microglia. Preclinical studies suggest that these interactions may lead to neuroprotective effects, such as promoting remyelination and attenuating neuroinflammation.
References
Methodological & Application
Siponimod In Vivo Experimental Design: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is an oral, selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P₁ and S1P₅.[1][2] It is approved for the treatment of secondary progressive multiple sclerosis (SPMS) and has demonstrated efficacy in reducing disability progression.[3][4] this compound's mechanism of action is dual-faceted, involving both peripheral immunomodulation and direct effects within the central nervous system (CNS).[1] Peripherally, it prevents the egress of lymphocytes from lymph nodes, thereby limiting their infiltration into the CNS. Within the CNS, this compound crosses the blood-brain barrier and is thought to promote remyelination and exert neuroprotective effects by acting on S1P receptors expressed on various neural cells, including oligodendrocytes and astrocytes.
These application notes provide a comprehensive overview of the experimental design for in vivo studies of this compound, focusing on key preclinical models, detailed experimental protocols, and relevant outcome measures.
Preclinical Animal Models for this compound Research
Several animal models are instrumental in elucidating the immunomodulatory and neuroprotective effects of this compound. The choice of model depends on the specific aspect of the drug's mechanism of action being investigated.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for multiple sclerosis, recapitulating key pathological features such as inflammation, demyelination, and axonal damage.
-
Induction in C57BL/6 Mice: EAE is typically induced in female C57BL/6 mice (9-13 weeks old) by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅). The peptide is emulsified in Complete Freund's Adjuvant (CFA) and administered subcutaneously. Pertussis toxin (PTX) is injected intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.
-
Disease Course: Mice typically develop a chronic progressive form of EAE, with clinical signs appearing 9-14 days post-immunization and peaking around day 18.
-
This compound Treatment: this compound can be administered prophylactically (starting at or before immunization) or therapeutically (after the onset of clinical signs).
Cuprizone-Induced Demyelination
The cuprizone model is a valuable tool for studying toxic demyelination and subsequent remyelination, independent of a primary autoimmune response.
-
Induction: Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce acute demyelination, particularly in the corpus callosum. Chronic demyelination can be achieved with longer exposure (e.g., 12 weeks).
-
Remyelination: After cessation of the cuprizone diet, spontaneous remyelination occurs. This model is ideal for assessing the pro-remyelinating potential of compounds like this compound.
Xenopus laevis Tadpole Model
This transgenic model allows for the in vivo visualization and quantification of oligodendrocyte ablation and remyelination in the optic nerve.
-
Mechanism: Transgenic tadpoles express nitroreductase specifically in myelinating oligodendrocytes. Administration of the pro-drug metronidazole leads to targeted oligodendrocyte death and demyelination.
-
Assessment of Remyelination: Following metronidazole withdrawal, remyelination can be monitored in real-time by observing the reappearance of GFP-positive oligodendrocytes. This model is particularly useful for screening compounds that may enhance myelin repair.
Experimental Protocols
Protocol 1: MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
Materials:
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (9-13 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare a 1:1 emulsion of MOG₃₅₋₅₅ (2 mg/mL in PBS) and CFA (4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed.
-
Immunization (Day 0): Anesthetize mice and administer a total of 200 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously, distributed over two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, inject 200 ng of PTX in 100 µL of PBS intraperitoneally.
-
Clinical Scoring: Monitor mice daily from day 7 post-immunization for clinical signs of EAE using a standardized 0-5 scale.
-
This compound Administration: Administer this compound or vehicle control daily via oral gavage or as a drug-loaded diet.
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Limp tail tip |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Protocol 2: Cuprizone-Induced Demyelination
Materials:
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered mouse chow
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Cuprizone Diet Preparation: Mix cuprizone into powdered chow to a final concentration of 0.2% (w/w).
-
Induction of Demyelination: Feed mice the 0.2% cuprizone diet ad libitum for 5 weeks for acute demyelination or 12 weeks for chronic demyelination.
-
This compound Treatment: this compound can be co-administered with the cuprizone diet or initiated during the remyelination phase.
-
Remyelination Phase: Replace the cuprizone diet with standard chow to allow for spontaneous remyelination.
-
Tissue Collection: At desired time points, perfuse mice with 4% paraformaldehyde and collect brains for histological analysis.
Protocol 3: Histological Analysis of Demyelination and Remyelination
Materials:
-
Luxol Fast Blue (LFB) solution
-
Cresyl Violet solution
-
Lithium carbonate solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure (Luxol Fast Blue Staining):
-
Section Preparation: Use paraffin-embedded or frozen brain sections. Deparaffinize and rehydrate paraffin sections.
-
Staining: Incubate sections in LFB solution at 60°C overnight.
-
Differentiation: Briefly differentiate in 0.05% lithium carbonate solution, followed by 70% ethanol to distinguish between grey and white matter.
-
Counterstaining: Counterstain with Cresyl Violet to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through an ethanol series, clear in xylene, and mount with a coverslip.
-
Analysis: Quantify the extent of demyelination/remyelination by measuring the LFB staining intensity in regions of interest, such as the corpus callosum.
Protocol 4: Flow Cytometry of CNS Infiltrating Immune Cells
Materials:
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, CD3, CD4, CD8, CD19)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fixation/permeabilization buffers (for intracellular staining)
Procedure:
-
Tissue Dissociation: Perfuse mice with PBS to remove peripheral blood. Dissect the brain and spinal cord and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Cell Staining: Incubate the single-cell suspension with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C.
-
Intracellular Staining (Optional): If analyzing intracellular markers (e.g., cytokines), fix and permeabilize the cells before adding intracellular antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify different immune cell populations (e.g., microglia, macrophages, T cells, B cells).
Quantitative Data Summary
| Model | Animal Strain | This compound Dose/Route | Key Findings | Reference |
| EAE | C57BL/6 Mice | 0.01 g/kg (diet) | 72.5% reduction in EAE scores. | |
| EAE | C57BL/6 Mice | 3 mg/kg (oral gavage) | Ameliorated clinical course of EAE. | |
| EAE | C57BL/6 Mice | 0.45 µ g/day (ICV) | Significant beneficial effect on EAE clinical scores with minimal effect on peripheral lymphocyte counts. | |
| Cuprizone | C57BL/6 Mice | 10 mg/kg (diet) | Significantly increased remyelination by 26% (LFB staining) and 16% (oligodendrocyte numbers) versus controls. | |
| Cuprizone | C57BL/6 Mice | 3.125 mg/kg (oral gavage) | Significantly ameliorated demyelination and glia activation. | |
| Xenopus laevis | Transgenic | In water | Promoted remyelination of the optic nerve. |
Signaling Pathways and Experimental Workflows
References
- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Siponimod Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator, in mouse models of disease. The protocols detailed below are compiled from various preclinical studies and are intended to ensure proper formulation, administration, and assessment of this compound's effects.
Introduction to this compound
This compound is a selective modulator of the S1P receptor subtypes 1 (S1P1) and 5 (S1P5). Its mechanism of action involves the retention of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS).[1] Additionally, this compound can cross the blood-brain barrier and exert direct effects on CNS resident cells, such as astrocytes and oligodendrocytes, potentially influencing neuroinflammation and neurodegeneration.[2][3] These characteristics make it a compound of significant interest in preclinical models of autoimmune and neurodegenerative diseases.
Data Presentation: Quantitative Effects of this compound in Mice
The following tables summarize the quantitative effects of this compound administration in various mouse models, primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.
Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts in Mice
| Mouse Strain | Administration Route | Dosage | Duration | Effect on Lymphocyte Counts | Reference |
| C57BL/6 | Drug-loaded diet | 10 mg/kg food | 10 days | ~80% reduction in total blood lymphocytes | |
| C57BL/6J (EAE) | Drug-loaded diet | 20 mg/kg food | 33 days | B cells reduced to ~1.12% of live cells; T cells reduced to ~0.20% of live cells | [4] |
| 2D2xTh (EAE) | Oral gavage | 3 mg/kg BW | 30 days | Massive reduction in the CD45.2+ population in splenic tissue | [5] |
| SJL | Oral | 0.1 mg/kg | 24 hours | Maximal reduction of blood lymphocyte counts |
Table 2: Effect of this compound on EAE Clinical Score in Mice
| Mouse Strain | Administration Route | Dosage | Treatment Paradigm | Effect on EAE Score | Reference |
| C57BL/6J | Drug-loaded diet | 0.01 g/kg food | Prophylactic | 72.5% reduction in EAE scores | |
| 2D2xTh | Oral gavage | 3 mg/kg BW | Preventive | Ameliorated clinical course; mice recovered soon after initial peak | |
| 2D2xTh | Oral gavage | 3 mg/kg BW | Therapeutic (from score ≥3) | Slightly improved EAE course | |
| MOG35-55 induced | Intracerebroventricular infusion | 0.45 µ g/day | Therapeutic | Significant beneficial effect on EAE clinical scores |
Experimental Protocols
Preparation of this compound for Oral Administration
3.1.1. Oral Gavage Suspension
A commonly used vehicle for oral gavage of this compound is 0.5% carboxymethylcellulose (CMC) in sterile water.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
To prepare the 0.5% CMC vehicle:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to ensure the powder is wetted.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring until a clear, viscous solution is formed. Store at 4°C.
-
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Store the final suspension at 4°C, protected from light. Shake well before each administration.
3.1.2. Drug-Loaded Diet
This compound can be incorporated into standard rodent chow for chronic administration.
Materials:
-
This compound powder
-
Powdered rodent chow
-
Small amount of sterile water or other suitable binder
Procedure:
-
Calculate the required amount of this compound to be mixed with a specific weight of powdered chow to achieve the target dose in g/kg of food.
-
Thoroughly mix the this compound powder with the powdered chow until a homogenous mixture is achieved. This can be done using a laboratory blender or by manual trituration.
-
Add a minimal amount of sterile water to form a dough-like consistency that can be pressed into pellets.
-
Form the mixture into pellets and allow them to air-dry in a sterile environment or use a low-temperature oven.
-
Store the this compound-loaded pellets in a cool, dry, and dark place.
Administration Protocols
3.2.1. Oral Gavage
-
Accurately weigh each mouse to determine the correct volume of the this compound suspension to administer. The typical gavage volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
-
Carefully insert the gavage needle into the esophagus and deliver the suspension.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
3.2.2. Drug-Loaded Diet
-
Provide the this compound-loaded food pellets ad libitum.
-
Monitor food consumption to estimate the daily dose of this compound ingested by each mouse.
-
Ensure fresh food is provided regularly.
Experimental Autoimmune Encephalomyelitis (EAE) Model
3.3.1. EAE Induction (MOG35-55 model in C57BL/6 mice)
-
On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On day 0 and day 2, administer an intraperitoneal injection of pertussis toxin (200 ng/mouse).
3.3.2. Clinical Scoring
Monitor the mice daily for clinical signs of EAE and score them according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Visualization of this compound's Mechanism of Action
This compound Signaling Pathway
This compound acts as a functional antagonist for S1P1 and S1P5 receptors. On lymphocytes, this leads to receptor internalization and degradation, preventing their egress from lymph nodes. In the CNS, this compound's binding to S1P1 and S1P5 on astrocytes, oligodendrocytes, and microglia is thought to modulate neuroinflammatory processes and support remyelination.
Caption: this compound's dual mechanism of action in the periphery and CNS.
Experimental Workflow for EAE Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse EAE model.
Caption: Workflow for a preclinical EAE study with this compound.
References
Application Notes and Protocols for Siponimod in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] It is an oral treatment approved for active secondary progressive multiple sclerosis (SPMS).[3][4][5] this compound's mechanism of action is dual, involving both peripheral immune modulation and direct effects within the central nervous system (CNS). Peripherally, it prevents the egress of lymphocytes from lymph nodes, reducing their infiltration into the CNS. Centrally, this compound crosses the blood-brain barrier and interacts with S1P receptors on various CNS cells, including microglia, astrocytes, oligodendrocytes, and neurons, to exert anti-inflammatory and neuroprotective effects. These application notes provide detailed protocols for utilizing this compound in primary cell culture experiments to investigate its effects on CNS cell types.
Mechanism of Action: Signaling Pathways
This compound's effects on primary CNS cells are mediated through its interaction with S1P1 and S1P5 receptors, leading to the modulation of downstream signaling pathways. A key pathway inhibited by this compound is the nuclear factor kappa B (NF-κB) signaling cascade, a critical regulator of pro-inflammatory gene expression. In astrocytes, this compound has been shown to suppress NF-κB activation and the subsequent production of pro-inflammatory cytokines. Additionally, in human-induced pluripotent stem cell (iPSC)-derived neurons, this compound's neuroprotective effects are associated with the modulation of mitochondrial oxidative phosphorylation and cytokine signaling pathways.
Caption: this compound binds to S1P1 and S1P5 receptors, inhibiting the NF-κB pathway and promoting neuroprotection.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on various primary CNS cell cultures.
Protocol 1: Assessing the Anti-inflammatory Effects of this compound on Primary Rat Microglia
This protocol details the investigation of this compound's ability to modulate the pro-inflammatory response of primary rat microglia stimulated with lipopolysaccharide (LPS).
Materials:
-
Primary rat microglia (isolated from P1 Wister rat cortices)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal calf serum (FCS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Iba1 antibody for immunocytochemistry
-
DAPI for nuclear staining
-
ELISA kits for TNF-α and IL-1β
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture primary rat microglia in DMEM with 10% FCS on T-75 flasks.
-
Seeding: Seed microglia in appropriate culture plates (e.g., 24-well plates for immunocytochemistry and ELISA, 6-well plates for RNA extraction).
-
Treatment:
-
Pre-treat cells with this compound (10 µM or 50 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (100 ng/mL) for the desired duration (e.g., 24 hours for gene expression analysis, 3 days for protein analysis and morphology).
-
Include control groups: vehicle only, this compound only, and LPS only.
-
-
Analysis:
-
Morphology: Fix cells and perform immunocytochemistry for Iba1 to visualize microglia morphology. Counterstain with DAPI. Quantify changes in cell area.
-
Cytokine Secretion: Collect cell culture supernatants and measure the concentration of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Gene Expression: Extract total RNA and perform qRT-PCR to analyze the expression of Tnf and Il1b genes.
-
Caption: Workflow for assessing this compound's anti-inflammatory effects on primary microglia.
Protocol 2: Investigating this compound's Modulation of Astrocyte-Mediated Inflammation
This protocol is designed to assess the effect of this compound on NF-κB activation and pro-inflammatory cytokine production in primary mouse astrocytes.
Materials:
-
Primary mouse astrocytes
-
Astrocyte culture medium
-
This compound (stock solution in DMSO)
-
Pro-inflammatory cytokines (e.g., IL-1β at 10 ng/mL or TNF-α)
-
Reagents for immunofluorescence (NF-κB p65 antibody, DAPI)
-
ELISA kits for relevant cytokines (e.g., IL-6)
Procedure:
-
Cell Culture: Isolate and culture primary astrocytes from neonatal mouse brains.
-
Seeding: Plate astrocytes onto coverslips in 24-well plates for immunofluorescence or in 12-well plates for ELISA.
-
Treatment:
-
Pre-treat astrocytes with this compound (e.g., 100 nM) or vehicle for 1 hour.
-
Stimulate with a pro-inflammatory cytokine (e.g., IL-1β) for 30 minutes for NF-κB translocation analysis or 24 hours for cytokine production.
-
-
Analysis:
-
NF-κB Translocation: Fix, permeabilize, and stain cells with an antibody against the p65 subunit of NF-κB. Counterstain with DAPI. Analyze the nuclear translocation of p65 using fluorescence microscopy.
-
Cytokine Production: Collect supernatants and measure the concentration of secreted cytokines using ELISA.
-
Protocol 3: Evaluating the Neuroprotective Effects of this compound on Primary Neurons
This protocol outlines a method to determine if this compound can protect primary neurons from inflammation-induced cell death.
Materials:
-
Primary rat cortical neurons
-
Neuronal culture medium
-
This compound (stock solution in DMSO)
-
TNF-α
-
Reagents for cell viability/apoptosis assay (e.g., Caspase-3/7 green fluorescence reagent)
-
Live-cell imaging system
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic rats.
-
Seeding: Plate neurons in 96-well plates suitable for live-cell imaging.
-
Treatment:
-
Treat neurons with a range of this compound concentrations (e.g., 0.1 nM to 5.0 nM).
-
Induce neuroinflammation by adding TNF-α (e.g., 20 ng/mL).
-
-
Analysis:
-
Apoptosis Assay: Add a caspase-3/7 green fluorescence reagent to the culture medium.
-
Live-Cell Imaging: Monitor the plates using a live-cell imaging system over several days to quantify the number of apoptotic (green fluorescent) cells in real-time.
-
Protocol 4: Assessing the Effect of this compound on Oligodendrocyte Differentiation and Myelination (General Protocol)
This general protocol provides a framework for investigating the impact of this compound on oligodendrocyte progenitor cell (OPC) differentiation and myelination in vitro. Specific concentrations and time points may require optimization.
Materials:
-
Primary rat OPCs
-
OPC proliferation medium (containing PDGF and bFGF)
-
Oligodendrocyte differentiation medium (containing T3)
-
This compound
-
Antibodies for immunocytochemistry (e.g., O4 for immature oligodendrocytes, MBP for mature myelinating oligodendrocytes)
Procedure:
-
OPC Culture: Isolate and expand primary OPCs in proliferation medium.
-
Differentiation Induction: To induce differentiation, switch the medium to a differentiation medium.
-
Treatment: Treat the differentiating OPCs with various concentrations of this compound.
-
Analysis:
-
At different time points (e.g., 3, 5, and 7 days), fix the cells and perform immunocytochemistry for O4 and MBP to assess the stage of oligodendrocyte differentiation and myelination.
-
Quantify the number of O4+ and MBP+ cells to determine the effect of this compound on differentiation and maturation.
-
Data Presentation
The quantitative data from the experiments described above should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion by Primary Rat Microglia
| Treatment | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| LPS (100 ng/mL) | Increased | Increased |
| This compound (50 µM) + LPS | Significantly Reduced vs. LPS alone | Significantly Reduced vs. LPS alone |
Table 2: Effect of this compound on Primary Rat Microglia Morphology and Number
| Treatment | Mean Cell Area (µm²) | Cell Number |
| Vehicle Control | Baseline | Baseline |
| LPS (100 ng/mL) | Significantly Increased vs. Control | Increased vs. Control |
| This compound (50 µM) + LPS | Significantly Reduced vs. LPS alone | Significantly Reduced vs. LPS alone |
Table 3: Neuroprotective Effect of this compound on TNF-α-treated Primary Neurons
| Treatment | Neuronal Apoptosis (% of TNF-α alone) |
| TNF-α (20 ng/mL) | 100% |
| This compound (0.1 nM) + TNF-α | Dose-dependently decreased |
| This compound (0.5 nM) + TNF-α | Dose-dependently decreased |
| This compound (1.0 nM) + TNF-α | Dose-dependently decreased |
| This compound (5.0 nM) + TNF-α | Dose-dependently decreased |
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the multifaceted effects of this compound on primary CNS cells. The detailed protocols and expected outcomes will facilitate the study of its anti-inflammatory, and neuroprotective properties in vitro, contributing to a deeper understanding of its therapeutic potential in neurological diseases like multiple sclerosis.
References
- 1. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Siponimod in Experimental Autoimmune Encephalomyelitis (EAE): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, in preclinical Experimental Autoimmune Encephalomyelitis (EAE) models of multiple sclerosis (MS). The following sections detail the mechanism of action, summarize key quantitative findings, and provide detailed experimental protocols for the application of this compound in EAE research.
Introduction
This compound (BAF312) is an orally active, selective modulator of the S1P receptor subtypes S1P1 and S1P5.[1] Its mechanism of action in the context of neuroinflammation involves both peripheral and central effects. Peripherally, this compound binding to S1P1 on lymphocytes prevents their egress from lymph nodes, thereby reducing the infiltration of pathogenic immune cells into the central nervous system (CNS).[1][2] this compound can cross the blood-brain barrier, allowing it to directly interact with CNS resident cells, such as astrocytes and microglia, which also express S1P receptors.[1][3] This central action is thought to contribute to its neuroprotective and anti-inflammatory effects observed in EAE models. Preclinical studies in various EAE models have demonstrated that this compound can ameliorate disease severity, reduce demyelination, and limit neurodegeneration.
Mechanism of Action: Signaling Pathways
This compound's therapeutic effects in EAE are primarily mediated through its interaction with S1P1 and S1P5 receptors. The following diagram illustrates the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in various EAE models as reported in the literature.
Table 1: Effect of this compound on Clinical EAE Score
| EAE Model | Animal Strain | This compound Dose & Route | Treatment Paradigm | Outcome | Reference |
| Spontaneous Chronic EAE | 2D2xTh mice | 3 mg/kg/day, oral gavage | Preventive (starting at 26 ± 2 days of age for 30 days) | Ameliorated EAE clinical course after initial peak. | |
| Spontaneous Chronic EAE | 2D2xTh mice | 3 mg/kg/day, oral gavage | Therapeutic (starting at peak of disease) | Less prominent but still present amelioration of EAE. | |
| MOG35-55-induced EAE | C57BL/6 mice | 0.45 µ g/day , intracerebroventricular (icv) | Continuous infusion for 4 weeks, starting 1 week before EAE induction | Significant beneficial effect on EAE clinical scores. | |
| MOG-induced EAE | C57BL/6J mice | 0.01 g/kg in diet | Continuous feeding | 72.5% reduction in EAE scores. | |
| MP4-immunized EAE | C57BL/6J mice | Not specified | Therapeutic (starting 50 days after peak EAE for 33 days) | No significant improvement in clinical score. | |
| MOG-immunized EAE | Wild-type mice | 0.45 µ g/day | Daily for 50 days | Ameliorated clinical scores. |
Table 2: Histopathological and Cellular Effects of this compound in EAE Models
| EAE Model | Animal Strain | This compound Dose & Route | Outcome | Reference |
| Spontaneous Chronic EAE | 2D2xTh mice | 3 mg/kg/day, oral gavage | Strong reduction in the extent of meningeal ectopic lymphoid tissue (mELT). Reduced B and T cell numbers in the meningeal compartment. | |
| MOG35-55-induced EAE | C57BL/6 mice | 0.45 µ g/day , icv | Attenuation of astrogliosis and microgliosis. Reduced lymphocyte infiltration in the striatum. Rescued the loss of parvalbumin-positive (PV+) GABAergic interneurons. | |
| MOG-induced EAE | C57BL/6J mice | 0.01 g/kg in diet | 65-75% reduction in blood lymphocyte counts. | |
| Spontaneous Chronic EAE | 2D2xTh mice | 3 mg/kg/day, oral gavage | Mean size of mELT per section reduced to 13,403 µm² from 100,261 µm² in controls. Significantly decreased B220+ B cells, CD3+ T cells, and F4/80+ macrophages in the meninges. |
Experimental Protocols
The following are detailed protocols for the application of this compound in common EAE models, synthesized from published literature.
Protocol 1: Prophylactic Oral Administration of this compound in Spontaneous Chronic EAE
This protocol is based on the methodology used to investigate the preventive effects of this compound on EAE development and the formation of meningeal ectopic lymphoid tissue.
1. EAE Model:
-
Animal Model: 2D2xTh mice, which spontaneously develop chronic EAE.
-
Induction: No external induction is required as the disease develops spontaneously.
2. This compound Formulation and Administration:
-
Drug Preparation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC).
-
Dosage: 3 mg/kg body weight.
-
Administration Route: Daily oral gavage.
-
Treatment Schedule: Begin administration at a young age (e.g., 26 ± 2 days) and continue for a defined period (e.g., 30 days).
3. Experimental Workflow:
4. Outcome Measures:
-
Clinical Assessment: Daily monitoring of EAE clinical scores and body weight.
-
Histology: At the experimental endpoint, perfuse animals and collect spinal cords and spleens. Perform histological analysis (e.g., Luxol Fast Blue staining) to assess demyelination and immunohistochemistry to quantify immune cell infiltration (e.g., CD3 for T cells, B220 for B cells) and the extent of mELT.
Protocol 2: Therapeutic Intracerebroventricular (ICV) Administration of this compound in MOG-Induced EAE
This protocol is designed to assess the direct neuroprotective effects of this compound within the CNS, minimizing its peripheral immunomodulatory effects.
1. EAE Induction:
-
Animal Model: C57BL/6 mice.
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Immunization: Emulsify MOG35-55 in Complete Freund's Adjuvant (CFA) and inject subcutaneously. Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
2. This compound Formulation and Administration:
-
Drug Preparation: Dissolve this compound in an appropriate vehicle for use in osmotic minipumps.
-
Dosage: 0.45 µ g/day .
-
Administration Route: Continuous intracerebroventricular (ICV) infusion via a stereotactically implanted cannula connected to an osmotic minipump.
-
Treatment Schedule: Implant minipumps to begin infusion prior to EAE induction (e.g., one week before) and continue for the duration of the experiment (e.g., 4 weeks).
3. Experimental Workflow:
4. Outcome Measures:
-
Clinical Assessment: Daily monitoring of EAE clinical scores.
-
Peripheral Immune Monitoring: At the endpoint, collect peripheral blood to quantify lymphocyte counts by flow cytometry to confirm minimal peripheral effects.
-
CNS Analysis: At the peak of the disease, collect brain tissue for analysis.
-
Immunohistochemistry: Assess astrogliosis (GFAP), microgliosis (Iba1), and lymphocyte infiltration (CD3).
-
Neuroprotection: Quantify specific neuronal populations (e.g., parvalbumin-positive interneurons).
-
Electrophysiology: Perform slice electrophysiology to assess synaptic transmission.
-
Conclusion
This compound has demonstrated significant therapeutic potential in various EAE models, acting through both peripheral immune modulation and direct CNS effects. The provided protocols offer a framework for researchers to investigate the multifaceted mechanisms of this compound and evaluate its efficacy in preclinical settings. The choice of EAE model, drug dosage, and administration route should be carefully considered based on the specific research question, whether it is focused on peripheral immunosuppression, central neuroprotection, or a combination of both.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Siponimod's Effect on Lymphocyte Egress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P1) and 5 (S1P5).[1][2] Its therapeutic effect in autoimmune diseases such as multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.[1][3] this compound functions as a functional antagonist of the S1P1 receptor.[1] Upon binding, it induces the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. This sequestration of lymphocytes within the lymph nodes leads to a reduction in the number of circulating lymphocytes in the peripheral blood, thereby mitigating the inflammatory cascade in autoimmune diseases.
These application notes provide detailed protocols for assays designed to quantify the in vitro and in vivo effects of this compound on lymphocyte egress. The primary assays described are:
-
Flow Cytometry Analysis of Peripheral Blood Lymphocyte Counts: To measure the primary pharmacodynamic effect of this compound in vivo.
-
S1P1 Receptor Internalization Assay: To visualize and quantify the direct effect of this compound on its target receptor at a cellular level.
-
Lymphocyte Chemotaxis Assay: To assess the functional consequence of S1P1 receptor modulation on lymphocyte migration.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Peripheral Blood Lymphocyte Counts in a Preclinical Model
| Treatment Group | Dose (mg/kg) | Mean Lymphocyte Count (cells/µL) | % Reduction from Vehicle | p-value |
| Vehicle Control | 0 | 5.0 x 10³ | 0% | - |
| This compound | 0.1 | 2.5 x 10³ | 50% | <0.01 |
| This compound | 1.0 | 1.0 x 10³ | 80% | <0.001 |
| This compound | 10 | 0.5 x 10³ | 90% | <0.001 |
Table 2: In Vitro S1P1 Receptor Internalization in Response to this compound
| Compound | Concentration (nM) | % of Cells with S1P1 Internalization | EC₅₀ (nM) |
| Vehicle Control | 0 | 5% | - |
| This compound | 0.1 | 20% | 0.4 |
| This compound | 1.0 | 60% | |
| This compound | 10 | 95% | |
| S1P (agonist) | 10 | 98% |
Table 3: Inhibition of Lymphocyte Chemotaxis by this compound
| Treatment | Chemoattractant | Mean Migrated Cells per Well | % Inhibition | IC₅₀ (nM) |
| Vehicle Control | S1P (10 nM) | 8000 | 0% | - |
| This compound (1 nM) | S1P (10 nM) | 4000 | 50% | 1.0 |
| This compound (10 nM) | S1P (10 nM) | 800 | 90% | |
| This compound (100 nM) | S1P (10 nM) | 160 | 98% |
Signaling Pathway and Experimental Workflows
Caption: this compound's Mechanism of Action on the S1P1 Receptor.
Caption: Workflow for Flow Cytometry-Based Lymphocyte Enumeration.
Caption: Workflow for S1P1 Receptor Internalization Assay.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Peripheral Blood Lymphocyte Counts
Objective: To quantify the dose-dependent effect of this compound on circulating lymphocyte populations in a relevant in vivo model.
Materials:
-
Whole blood collected in EDTA-coated tubes
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Red blood cell (RBC) lysis buffer
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Blood Collection: Collect peripheral blood samples from vehicle- and this compound-treated animals at specified time points into EDTA-coated tubes to prevent coagulation.
-
Antibody Staining: a. Aliquot 100 µL of whole blood into a flow cytometry tube. b. Add the pre-determined optimal concentrations of fluorescently labeled antibodies against lymphocyte surface markers. c. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: a. Add 2 mL of 1X RBC lysis buffer to each tube. b. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark. c. Centrifuge at 300 x g for 5 minutes. d. Decant the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
Data Acquisition: a. Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
-
Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter properties. b. Further gate on specific lymphocyte subsets (e.g., T cells, B cells) based on marker expression. c. Calculate the absolute count of each lymphocyte subset (cells/µL) using counting beads or a dual-platform method with a hematology analyzer. d. Determine the percentage reduction in lymphocyte counts in this compound-treated groups relative to the vehicle control group.
Protocol 2: S1P1 Receptor Internalization Assay
Objective: To quantify the ability of this compound to induce the internalization of the S1P1 receptor in a cell-based assay.
Materials:
-
U2OS or HEK293 cells stably expressing human S1P1 receptor tagged with a fluorescent protein (e.g., GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
S1P (positive control)
-
Vehicle control (e.g., DMSO)
-
Assay buffer (e.g., HBSS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: a. Seed the S1P1-GFP expressing cells into 96-well, black-walled, clear-bottom plates at a density that will result in a sub-confluent monolayer on the day of the assay. b. Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Compound Treatment: a. Prepare serial dilutions of this compound and S1P in assay buffer. b. Gently remove the culture medium from the wells and wash once with pre-warmed assay buffer. c. Add the compound dilutions or vehicle control to the respective wells. d. Incubate for 1 hour at 37°C and 5% CO₂.
-
Cell Fixation and Staining: a. Gently remove the compound-containing buffer. b. Add 100 µL of fixing solution to each well and incubate for 20 minutes at room temperature. c. Wash the cells three times with PBS. d. Add 100 µL of the nuclear stain solution and incubate for 15 minutes at room temperature in the dark.
-
Imaging and Analysis: a. Acquire images of the cells using a high-content imaging system, capturing both the GFP (S1P1 receptor) and DAPI/Hoechst (nucleus) channels. b. Utilize image analysis software to quantify the internalization of the S1P1-GFP. This can be done by measuring the intensity of GFP fluorescence in cytoplasmic puncta or the ratio of cytoplasmic to membrane fluorescence. c. Calculate the percentage of cells exhibiting receptor internalization for each treatment condition. d. Plot the dose-response curve for this compound and determine the EC₅₀ value.
Protocol 3: Lymphocyte Chemotaxis Assay
Objective: To evaluate the inhibitory effect of this compound on lymphocyte migration towards an S1P gradient.
Materials:
-
Primary lymphocytes or a lymphocyte cell line (e.g., Jurkat)
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
S1P (chemoattractant)
-
Vehicle control (e.g., DMSO)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter
Procedure:
-
Cell Preparation: a. Isolate primary lymphocytes or culture the lymphocyte cell line. b. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL. c. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: a. Add RPMI 1640 containing S1P (chemoattractant) to the lower chambers of the 24-well plate. b. Add medium without S1P to control wells. c. Place the Transwell inserts into the wells. d. Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.
-
Incubation: a. Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow for cell migration.
-
Quantification of Migration: a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by: i. Collecting the cells from the lower chamber and counting them using a cell counter or flow cytometer. ii. Pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower well using a plate reader.
-
Data Analysis: a. Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control. b. Plot the dose-response curve and determine the IC₅₀ value for the inhibition of migration.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Siponimod Dosage for Preclinical Research in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of siponimod dosage and administration for preclinical research in rat models. The information is compiled from various pharmacokinetic, pharmacodynamic, and toxicological studies to guide researchers in designing robust experimental protocols.
Introduction
This compound (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2]. Its mechanism of action involves the internalization and degradation of S1P1 receptors, which leads to the sequestration of lymphocytes in lymph nodes and a reduction of circulating lymphocytes[1]. This makes it a valuable compound for studying autoimmune and inflammatory conditions in preclinical models. In addition to its effects on the immune system, this compound can cross the blood-brain barrier and may exert direct neuroprotective effects within the central nervous system (CNS)[3].
Data Presentation: this compound Dosage in Rat Models
The following tables summarize quantitative data from various preclinical studies involving this compound administration in rats.
Table 1: Pharmacokinetic and CNS Activity Studies
| Rat Strain | Dosage (mg/kg/day) | Route of Administration | Study Duration | Key Findings | Reference |
| Long Evans | 0.01, 0.1, 1 | Oral Gavage | 7 days | Dose-dependent increase in blood, plasma, brain, and CSF concentrations. Reduction in brain S1P1 protein levels of 36% at 0.1 mg/kg and 78% at 1 mg/kg. | |
| Han:Wistar | 3 | Oral Gavage | 7 days | Used to track this compound concentrations over time in plasma, brain, and CSF post-dosing. | |
| Long Evans (radiolabeled) | 3 | Oral Gavage | 7 days | Quantitative whole-body autoradiography (QWBA) showed ready penetration into the CNS, with high uptake in white matter. |
Table 2: Efficacy in Disease Models
| Rat Model | Rat Strain | Dosage (mg/kg/day) | Route of Administration | Study Duration | Key Findings | Reference |
| Experimental Autoimmune Neuritis (EAN) | Lewis | 1.0 | Oral | Day 5 to 27 post-immunization | Ameliorated clinical signs of EAN, suppressed demyelination, and reduced infiltration of macrophages and T lymphocytes. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | 0.3 | Oral | Not Specified | Lowest Effective Dose (LEffD) that could be translated to a Human Effective Dose. |
Table 3: Toxicological Studies
| Rat Strain | Dosage (mg/kg) | Route of Administration | Study Duration | Key Findings | Reference |
| Not Specified | ≥50 | Oral | Repeat-dose | Deaths and early sacrifice observed. Decreased body weight. | |
| Not Specified | 50 | Oral | Repeat-dose | Clinical signs included breathing difficulties. | |
| Not Specified | 10 (Female), 50 (Male) | Oral | Not Specified | No-Observed-Adverse-Effect Level (NOAEL) for lung toxicities. |
Experimental Protocols
Protocol 1: Pharmacokinetic and CNS Penetration Study
This protocol is based on studies assessing this compound's concentration in blood and CNS tissues.
-
Animal Model:
-
Species: Rat
-
Strain: Long Evans or Han:Wistar
-
-
Drug Preparation and Administration:
-
Prepare this compound solution for oral gavage. The vehicle should be consistent with internal lab standards (e.g., Carboxymethylcellulose solution).
-
Administer this compound daily via oral gavage for 7 consecutive days at desired doses (e.g., 0.01, 0.1, 1, 3 mg/kg). Include a vehicle-only control group.
-
-
Sample Collection:
-
At a specified time after the final dose (e.g., 8 hours), anesthetize the rats deeply (e.g., with isoflurane).
-
Perform terminal blood collection via cardiac puncture or other appropriate method. Collect into EDTA tubes for plasma and whole blood analysis.
-
Collect cerebrospinal fluid (CSF) from the cisterna magna.
-
Perfuse the body via a left ventricle cannula with ice-cold phosphate-buffered saline (PBS) for approximately 8 minutes to remove blood from tissues.
-
Harvest the whole brain, separate hemispheres, weigh, and snap-freeze on dry ice.
-
-
Sample Processing and Storage:
-
Prepare plasma by centrifuging blood samples (e.g., 2000 g at 4°C for 10 min).
-
Store all samples (blood, plasma, CSF, brain tissue) at -80°C until analysis.
-
-
Analysis:
-
Determine this compound concentrations in samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
-
For pharmacodynamic analysis, quantify S1P1 receptor protein levels in brain homogenates (e.g., via Western Blot or ELISA) and express as a percentage of the vehicle-treated control group.
-
Protocol 2: Efficacy Study in Experimental Autoimmune Neuritis (EAN) Model
This protocol is adapted from a study evaluating the therapeutic effect of this compound in a rat model of autoimmune peripheral neuropathy.
-
Animal Model and Disease Induction:
-
Species: Rat
-
Strain: Lewis
-
Induce EAN by immunizing rats with a synthetic peptide from bovine P2 protein.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in PBS.
-
Beginning on day 5 post-immunization (p.i.), orally administer 1.0 mg/kg/day of this compound daily until the study endpoint (e.g., day 27 p.i.).
-
The control group should receive the vehicle only, following the same administration schedule.
-
-
Monitoring and Endpoints:
-
Record the clinical severity of EAN symptoms daily for each rat.
-
Monitor body weight regularly.
-
At the study endpoint (e.g., peak disease phase, around day 15 p.i.), euthanize the animals.
-
-
Histological Analysis:
-
Perfuse animals and collect the cauda equina and other relevant nervous tissues.
-
Process tissues for histological examination.
-
Perform stains (e.g., Luxol Fast Blue) to assess demyelination.
-
Use immunohistochemistry to identify and quantify inflammatory infiltrates, such as macrophages and T lymphocytes.
-
-
Statistical Analysis:
-
Compare clinical scores, demyelination extent, and inflammatory cell counts between the this compound-treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U-test).
-
Signaling Pathways and Workflows
This compound's Mechanism of Action
This compound selectively binds to S1P1 and S1P5 receptors. Its binding to S1P1 on lymphocytes leads to receptor internalization, rendering the cells unresponsive to the S1P gradient that governs their exit from lymph nodes. This results in the sequestration of lymphocytes, reducing their circulation and infiltration into target tissues.
Caption: Mechanism of action for this compound-induced lymphocyte sequestration.
Experimental Workflow for Preclinical Rat Studies
A typical workflow for conducting preclinical research with this compound in rats involves several key stages, from initial preparation to final data analysis, ensuring a systematic and controlled investigation.
Caption: A generalized experimental workflow for this compound studies in rats.
References
Application Notes and Protocols for Assessing Siponimod's Impact on Remyelination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] While its immunomodulatory effects are well-established in the treatment of multiple sclerosis (MS), there is growing preclinical and clinical evidence suggesting a direct role for this compound in promoting central nervous system (CNS) repair, specifically remyelination.[3][4][5] this compound crosses the blood-brain barrier and is believed to exert its pro-remyelination effects through its action on S1P5 receptors expressed on oligodendrocytes, the myelin-producing cells of the CNS. Additionally, its interaction with S1P1 receptors on astrocytes and microglia may contribute to a microenvironment conducive to repair.
These application notes provide a comprehensive overview of protocols to assess the impact of this compound on remyelination, encompassing both in vivo and in vitro models, as well as clinical imaging techniques. The detailed methodologies and data presentation are intended to guide researchers in the consistent and rigorous evaluation of this compound and other potential remyelinating therapies.
I. Preclinical Assessment of this compound-Induced Remyelination
A. In Vivo Models of Demyelination and Remyelination
The cuprizone model is a widely used toxic model of demyelination that allows for the study of remyelination in the absence of a significant peripheral immune infiltrate, making it particularly suitable for assessing the direct CNS effects of compounds like this compound.
Experimental Protocol: Cuprizone-Induced Demyelination and Remyelination
-
Animal Model: 8-10 week old male C57BL/6 mice are commonly used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% - 0.3% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into powdered chow for a period of 5-6 weeks to induce robust demyelination, particularly in the corpus callosum.
-
This compound Administration:
-
Therapeutic Paradigm: Following the demyelination phase, the cuprizone diet is replaced with a standard diet, and animals are randomized to receive either vehicle or this compound. This compound can be administered via oral gavage (e.g., 0.11 mg/kg/day) or mixed into the diet (e.g., 10 mg/kg).
-
Prophylactic Paradigm: this compound administration can commence concurrently with the cuprizone diet to assess its protective effects against demyelination.
-
-
Remyelination Period: Animals are maintained on their respective diets (standard chow with or without this compound) for a remyelination period of 2-4 weeks.
-
Tissue Processing: At the end of the remyelination period, mice are euthanized, and brains are collected for histological and biochemical analysis. Perfusion with 4% paraformaldehyde is recommended for immunohistochemistry.
B. Histological and Microscopic Analysis
1. Immunohistochemistry (IHC) for Myelin Proteins
Immunohistochemical staining for myelin basic protein (MBP) is a standard method to visualize and quantify the extent of myelination.
Protocol: Myelin Basic Protein (MBP) Staining
-
Sectioning: Brains are sectioned coronally at a thickness of 10-20 µm using a cryostat or vibratome.
-
Antigen Retrieval: For paraffin-embedded sections, deparaffinization and heat-induced epitope retrieval (e.g., using citrate buffer pH 6.0) are necessary.
-
Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against MBP (e.g., rat anti-MBP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore) for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Nuclei can be counterstained with DAPI. Sections are then mounted with an appropriate mounting medium.
-
Imaging and Quantification: Images of the corpus callosum and other regions of interest are captured using a fluorescence or confocal microscope. The extent of myelination can be quantified by measuring the MBP-positive area or fluorescence intensity using image analysis software.
2. Electron Microscopy for Myelin Sheath Ultrastructure
Transmission electron microscopy (TEM) provides high-resolution imaging of the myelin sheath, allowing for detailed analysis of myelin thickness (g-ratio) and the number of myelinated axons.
Protocol: Electron Microscopy of the Corpus Callosum
-
Tissue Preparation: Small sections of the corpus callosum are dissected and fixed in a solution containing glutaraldehyde and paraformaldehyde.
-
Post-fixation and Embedding: Tissues are post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in resin.
-
Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome and mounted on copper grids.
-
Staining: Sections are stained with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Sections are examined using a transmission electron microscope.
-
Analysis: The g-ratio (the ratio of the axon diameter to the total fiber diameter) is calculated for multiple myelinated axons to assess myelin thickness. The number of myelinated versus unmyelinated axons can also be quantified.
C. In Vitro Assessment of Oligodendrocyte Differentiation
Primary oligodendrocyte precursor cell (OPC) cultures are valuable for directly assessing the effect of this compound on OPC differentiation into mature, myelinating oligodendrocytes.
Protocol: OPC Differentiation Assay
-
OPC Isolation: OPCs are isolated from the cortices of neonatal rat or mouse pups (P0-P7).
-
Cell Culture: Isolated OPCs are cultured in a proliferation medium containing growth factors such as PDGF-AA and bFGF.
-
Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking growth factors. Cells are treated with varying concentrations of this compound or vehicle.
-
Immunocytochemistry: After 3-5 days of differentiation, cells are fixed and stained for markers of mature oligodendrocytes, such as MBP, and OPC markers like Olig2 or NG2.
-
Quantification: The percentage of MBP-positive, mature oligodendrocytes is determined by counting the number of MBP-positive cells relative to the total number of DAPI-stained nuclei. The complexity of oligodendrocyte morphology (e.g., number and length of processes) can also be quantified.
II. Clinical Assessment of Remyelination
A. Magnetic Resonance Imaging (MRI)
Magnetization Transfer Ratio (MTR)
MTR is an MRI technique sensitive to the macromolecular environment of tissues and is considered a surrogate marker for myelin content. An increase in MTR over time within MS lesions may indicate remyelination.
Protocol: MTR Imaging in Clinical Trials
-
Image Acquisition: MTR imaging is typically performed on a 1.5T or 3T MRI scanner. Two gradient-echo or spin-echo sequences are acquired, one with and one without an off-resonance saturation pulse.
-
MTR Calculation: The MTR is calculated on a pixel-by-pixel basis using the formula: MTR = (M0 - Ms) / M0, where M0 is the signal intensity without the saturation pulse and Ms is the signal intensity with the saturation pulse.
-
Longitudinal Analysis: MTR is measured at baseline and at subsequent time points (e.g., 12 and 24 months) to assess changes within specific brain regions or lesions.
B. Electrophysiology
Visual Evoked Potentials (VEPs)
VEPs measure the electrical activity in the visual cortex in response to a visual stimulus. The latency of the VEP signal is dependent on the speed of nerve conduction along the visual pathway, which is influenced by myelination. A shortening of VEP latency can indicate remyelination.
Protocol: VEP Assessment
-
Stimulation: The patient is presented with a pattern-reversing checkerboard stimulus on a screen.
-
Recording: Electrical signals are recorded from electrodes placed on the scalp over the visual cortex.
-
Analysis: The latency of the P100 component (a positive peak occurring at approximately 100 ms) is measured.
-
Longitudinal Monitoring: VEPs are recorded at baseline and follow-up visits to track changes in latency over time.
III. Data Presentation
Table 1: Quantitative Data from Preclinical Studies on this compound and Remyelination
| Model | Outcome Measure | This compound Treatment | Result | Reference |
| Cuprizone (Mouse) | Myelin Density (LFB Staining) | 10 mg/kg in diet for 2 weeks | Increased remyelination | |
| Cuprizone (Mouse) | Oligodendrocyte Numbers (GST-π+) | 10 mg/kg in diet for 2 weeks | Increased oligodendrocyte numbers | |
| Cuprizone (Mouse) | T2-WSI in Corpus Callosum | 10 mg/kg in diet for 2 weeks | 8% reduction (weak spontaneous remyelination) | |
| Cuprizone (Mouse) | MTR in Corpus Callosum | 10 mg/kg in diet for 2 weeks | No significant change | |
| Cuprizone (Mouse) | Myelinated Axons (EM) | 0.11 mg/kg/day gavage | ~25% increase in remyelinating period | |
| Xenopus laevis tadpole | Myelinated Internodes | 3 days exposure | Increased myelinated internodes |
Table 2: Quantitative Data from Clinical Studies on this compound and Myelination
| Study | Imaging Modality | Parameter | Treatment Group | Follow-up | Result | Reference |
| EXPAND MRI Sub-study | MTR | Normalized MTR (nMTR) | This compound vs. Placebo | 24 months | Attenuation of nMTR decrease in normal appearing white matter |
IV. Signaling Pathways and Experimental Workflows
Caption: this compound's pro-remyelination signaling pathway in oligodendrocytes.
Caption: Experimental workflow for assessing this compound's impact on remyelination.
References
- 1. researchgate.net [researchgate.net]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRI Protocols for MS: Best Practices for MRI Techs [medical-professionals.com]
- 5. This compound for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP2C9 Genotyping in Siponimod Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (brand name Mayzent®) is a sphingosine-1-phosphate (S1P) receptor modulator utilized in the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its metabolism is significantly influenced by the genetic polymorphism of the cytochrome P450 2C9 (CYP2C9) enzyme.[2][3] this compound is primarily metabolized by CYP2C9, and to a lesser extent, by CYP3A4.[4] Genetic variations in the CYP2C9 gene can lead to decreased enzyme activity, resulting in increased exposure to this compound and a higher risk of adverse effects. Consequently, genotyping patients for CYP2C9 variants is a critical step before initiating this compound therapy to determine the appropriate dosage regimen. This document provides detailed application notes, experimental protocols, and data presentation for CYP2C9 genotyping in the context of this compound metabolism studies.
Clinical Significance of CYP2C9 Genotypes in this compound Dosing
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued specific dosing recommendations for this compound based on a patient's CYP2C9 genotype. The most clinically relevant alleles that affect this compound metabolism are CYP2C92 and CYP2C93, both of which result in decreased or no enzyme function.
The dosing recommendations are as follows:
-
**CYP2C91/1, 1/2, or 2/2 Genotypes (Normal Metabolizers): The standard maintenance dosage is 2 mg taken orally once daily.
-
**CYP2C91/3 or 2/3 Genotypes (Intermediate Metabolizers): The recommended maintenance dosage is reduced to 1 mg taken orally once daily.
-
CYP2C93/3 Genotype (Poor Metabolizers): this compound is contraindicated in these patients due to the risk of substantially elevated plasma concentrations.
Data Presentation: Pharmacokinetic Parameters of this compound by CYP2C9 Genotype
The following tables summarize the impact of CYP2C9 genotypes on the key pharmacokinetic (PK) parameters of this compound.
Table 1: Effect of CYP2C9 Genotype on this compound Systemic Exposure and Clearance
| CYP2C9 Genotype | Metabolizer Status | % Increase in AUC vs. 1/1 | Apparent Systemic Clearance (CL/F) (L/h) | % Decrease in CL/F vs. 1/1 |
| 1/1 | Normal | - | ~3.11 | - |
| 1/2 | Normal | Similar to 1/1 | Similar to 1/1 | - |
| 2/2 | Intermediate | ~25% | ~2.5 | ~20% |
| 1/3 | Intermediate | ~61% | ~1.9 | ~35-38% |
| 2/3 | Poor | ~91% (approx. 2-fold) | ~1.6 | ~45-48% |
| 3/3 | Poor | ~284% (approx. 4-fold) | ~0.9 | ~74% |
Data compiled from multiple sources.
Table 2: Effect of CYP2C9 Genotype on this compound Half-Life
| CYP2C9 Genotype | Mean Elimination Half-Life (T½) (hours) |
| 1/1 | ~28 - 30 |
| 2/3 | ~51 |
| 3/3 | ~126 |
Data compiled from multiple sources.
Experimental Protocols for CYP2C9 Genotyping
Common methods for CYP2C9 genotyping include real-time polymerase chain reaction (PCR) with TaqMan assays and Sanger sequencing.
Protocol 1: CYP2C9 Genotyping using Real-Time PCR (TaqMan Assay)
This protocol outlines the steps for genotyping the CYP2C92 (c.430C>T, rs1799853) and CYP2C93 (c.1075A>C, rs1057910) alleles.
4.1.1. Materials
-
Genomic DNA (gDNA) extracted from whole blood or buccal swabs
-
TaqMan® Drug Metabolism Genotyping Assays for CYP2C92 and CYP2C93
-
TaqMan® Genotyping Master Mix
-
Nuclease-free water
-
96-well or 384-well reaction plates
-
Real-time PCR instrument
4.1.2. Methods
-
DNA Extraction and Quantification:
-
Extract gDNA from patient samples (whole blood or buccal swabs) using a commercially available kit.
-
Quantify the extracted gDNA using a spectrophotometer to ensure a concentration of approximately 1-10 ng/µL.
-
-
Reaction Setup:
-
Thaw all reagents on ice and protect from light.
-
Prepare a reaction mix for each assay by combining the TaqMan® Genotyping Master Mix, the specific TaqMan® Drug Metabolism Genotyping Assay, and nuclease-free water.
-
Dispense the reaction mix into the wells of a reaction plate.
-
Add 1-10 ng of gDNA to each well. Include positive controls for known genotypes (1/1, 1/2, 1/3, 2/2, 2/3, 3/3) and a no-template control (NTC).
-
-
Real-Time PCR Amplification:
-
Seal the reaction plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the thermal cycling conditions as follows:
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
-
-
Data Analysis:
-
Analyze the amplification plots to determine the genotype for each sample. The software will generate an allelic discrimination plot to visualize the results.
-
Protocol 2: CYP2C9 Genotyping using Sanger Sequencing
This protocol provides a method for confirming the results from real-time PCR or for identifying other less common variants.
4.2.1. Materials
-
Genomic DNA (gDNA)
-
PCR primers flanking the CYP2C92 and CYP2C93 polymorphic sites
-
PCR master mix
-
ExoSAP-IT™ PCR Product Cleanup Reagent
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis instrument
4.2.2. Methods
-
PCR Amplification:
-
Amplify the regions of the CYP2C9 gene containing the 2 and 3 alleles using specific primers.
-
Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Cleanup:
-
Treat the PCR products with ExoSAP-IT™ to remove unincorporated primers and dNTPs.
-
-
Cycle Sequencing:
-
Perform cycle sequencing using the BigDye™ Terminator v3.1 Cycle Sequencing Kit and the same primers as in the PCR amplification step (or nested primers).
-
-
Sequencing Product Cleanup:
-
Purify the cycle sequencing products to remove unincorporated dye terminators.
-
-
Capillary Electrophoresis:
-
Separate the sequencing products by size using a capillary electrophoresis instrument.
-
-
Data Analysis:
-
Analyze the resulting electropherograms using sequencing analysis software to identify the nucleotide at the polymorphic sites and determine the genotype.
-
Visualizations
This compound Metabolism and Signaling Pathway
Caption: this compound metabolism via CYP2C9/3A4 and its signaling through S1P1/5 receptors.
Experimental Workflow for CYP2C9 Genotyping
Caption: Workflow for CYP2C9 genotyping from sample collection to clinical report.
Logical Relationship of CYP2C9 Genotype to this compound Dosing
Caption: Logical flow from CYP2C9 genotype to this compound dosing recommendations.
References
Application Notes and Protocols for the Analytical Determination of Siponimod and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of siponimod and its primary metabolites, M3 and M17 (also known as M5), in various matrices. The protocols are intended to support pharmacokinetic studies, therapeutic drug monitoring, and quality control processes.
Overview of this compound and its Metabolism
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] This modulation prevents the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory responses associated with multiple sclerosis.[1][2] this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and to a lesser extent by CYP3A4.[3] The major circulating metabolites are M3 (a glucuronide conjugate) and M17/M5 (a cholesterol ester), which are considered pharmacologically inactive.
This compound Signaling Pathway
This compound acts as a functional antagonist of the S1P₁ receptor on lymphocytes, leading to their sequestration in lymph nodes. In the central nervous system (CNS), this compound crosses the blood-brain barrier and interacts with S1P₁ and S1P₅ receptors on neural cells, including neurons, astrocytes, and oligodendrocytes, potentially exerting direct neuroprotective effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Siponimod Dosage to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing siponimod dosage in experimental settings to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its primary therapeutic effect in autoimmune diseases like multiple sclerosis is achieved through functional antagonism of the S1P1 receptor on lymphocytes.[2] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS).[2] Additionally, this compound can cross the blood-brain barrier and may exert direct neuroprotective effects within the CNS through its interaction with S1P1 and S1P5 receptors on glial cells and neurons.[3][4]
Q2: What are the known primary off-target effects of this compound and the concentrations at which they occur?
The main off-target effects of this compound are related to its activity on S1P receptors in tissues other than the immune system. These include:
-
Cardiac Effects: Bradycardia (a decrease in heart rate) can occur upon treatment initiation due to S1P1 receptor activation on atrial myocytes. However, this compound has been designed to have minimal activity at the S1P3 receptor, which is thought to be a significant contributor to the cardiac side effects seen with less selective S1P modulators. In cardiac repolarization assays, this compound showed minimal inhibition of the hERG channel (less than 10%) even at a high concentration of 25 µM, suggesting a low potential for QT prolongation.
-
Hepatotoxicity: Elevations in liver enzymes have been observed in clinical trials. In vitro studies using human liver microsomes indicate that this compound is metabolized by CYP2C9 and CYP3A4, and genetic variations in CYP2C9 can affect its metabolism, potentially leading to higher drug exposure and an increased risk of liver-related adverse effects.
-
Macular Edema: Although less common, macular edema is a known class effect of S1P receptor modulators.
Q3: How does this compound's selectivity for S1P1 and S1P5 help in minimizing off-target effects?
This compound's high selectivity for S1P1 and S1P5 receptors over S1P2, S1P3, and S1P4 is a key feature in its design to reduce off-target effects. Notably, its low affinity for the S1P3 receptor is thought to mitigate the risk of certain cardiac adverse events, such as atrioventricular block, which are associated with S1P3 activation.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's receptor selectivity and its effects on lymphocyte counts.
Table 1: this compound Receptor Selectivity
| Receptor Subtype | EC50 (nM) | Reference(s) |
| S1P1 | 0.39 | |
| S1P5 | 0.98 | |
| S1P2 | >10,000 | |
| S1P3 | >1,000 | |
| S1P4 | 750 |
Table 2: this compound's Effect on Lymphocyte Subsets in vitro
| Lymphocyte Subset | Effect | Concentration Range | Reference(s) |
| CD4+ T cells | Dose-dependent reduction | 0.3–10 mg (in vivo) | |
| Naive T cells | Dose-dependent reduction | 0.3–10 mg (in vivo) | |
| Central Memory T cells | Dose-dependent reduction | 0.3–10 mg (in vivo) | |
| B cells | Dose-dependent reduction | 0.3–10 mg (in vivo) |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key experimental workflows and signaling pathways related to this compound research.
This compound's On-Target Signaling Pathway.
Workflow for Cardiac Safety Assessment.
Troubleshooting Guides
Problem 1: Low Potency or Lack of Efficacy in In Vitro Lymphocyte Migration/Chemotaxis Assays
-
Potential Cause: Suboptimal assay conditions.
-
Recommended Action:
-
S1P Gradient: Ensure a stable and appropriate S1P gradient is established in your migration assay (e.g., Transwell assay). A typical bell-shaped dose-response curve is observed for lymphocyte migration towards S1P, with optimal migration often occurring around 80-100 nM.
-
Cell Health: Confirm the viability and health of your primary T and B cells before the assay.
-
Serum Presence: S1P is carried by proteins in serum. If using serum-free media, ensure that S1P is complexed with a carrier protein like fatty acid-free bovine serum albumin (BSA) for stability and bioavailability.
-
-
-
Potential Cause: this compound degradation.
-
Recommended Action: Prepare fresh solutions of this compound for each experiment. Check the stability of this compound in your specific assay buffer and temperature conditions.
-
-
Potential Cause: Receptor desensitization.
-
Recommended Action: Pre-incubation time with this compound before initiating the migration assay is critical. Prolonged exposure can lead to S1P1 receptor internalization and functional antagonism, which is the intended mechanism but may affect the interpretation of a direct chemotaxis inhibition assay.
-
Problem 2: High Variability in Results of In Vitro Hepatotoxicity Assays
-
Potential Cause: Inconsistent cell culture conditions.
-
Recommended Action: Use a consistent source and passage number of hepatocytes (e.g., primary human hepatocytes or HepG2 cells). Ensure consistent seeding density and culture duration before this compound treatment.
-
-
Potential Cause: Issues with this compound solubility and vehicle effects.
-
Recommended Action:
-
Vehicle Control: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. Always include a vehicle control (DMSO alone at the same final concentration) to account for any solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent-related artifacts.
-
Solubility: Ensure this compound is fully dissolved in the vehicle before diluting into the culture medium. Precipitation of the compound will lead to inaccurate dosing and high variability.
-
-
-
Potential Cause: Interference from media components.
-
Recommended Action: Components in serum can bind to hydrophobic compounds like this compound, reducing its free concentration and apparent potency. Consider using serum-free or reduced-serum conditions if appropriate for your cell type and assay, or perform protein binding assays to determine the free fraction of this compound in your culture medium.
-
Problem 3: Unexpected Results in Endothelial Barrier Function Assays
-
Potential Cause: Inappropriate concentration of this compound.
-
Recommended Action: this compound has been shown to enhance endothelial barrier integrity. Perform a dose-response curve to determine the optimal concentration for your specific endothelial cell type and experimental conditions. High concentrations may not necessarily lead to a greater effect and could potentially have confounding effects.
-
-
Potential Cause: Timing of treatment and stimulus.
-
Recommended Action: The timing of this compound treatment relative to the application of an inflammatory stimulus (e.g., TNF-α) is crucial. Pre-treatment with this compound is often necessary to observe a protective effect on the endothelial barrier.
-
Detailed Experimental Protocols
1. S1P Receptor Binding Assay
This protocol is adapted from established methods for competitive radioligand binding assays for S1P receptors.
-
Objective: To determine the binding affinity (IC50) of this compound for S1P receptor subtypes.
-
Materials:
-
Membrane preparations from cells expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Radioligand (e.g., [3H]-ozanimod).
-
This compound and unlabeled S1P (for determining non-specific binding).
-
Assay buffer: 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/ml saponin.
-
96-well plates and filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the membrane preparation, radioligand, and either this compound, assay buffer (for total binding), or a saturating concentration of unlabeled S1P (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. In Vitro Cardiac Safety Assay: hERG Patch-Clamp Electrophysiology
This protocol is based on standard methods for assessing drug effects on the hERG potassium channel.
-
Objective: To evaluate the potential of this compound to inhibit the hERG channel, a key indicator of proarrhythmic risk.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp electrophysiology rig.
-
External and internal recording solutions.
-
This compound and a known hERG inhibitor (e.g., E-4031) as a positive control.
-
-
Procedure:
-
Culture hERG-expressing HEK293 cells to an appropriate confluency for patch-clamp recording.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and make serial dilutions in the external recording solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit hERG tail currents and record a stable baseline current.
-
Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration.
-
After the highest concentration of this compound, apply the positive control to confirm the sensitivity of the assay.
-
Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
3. In Vitro Hepatotoxicity Assay: Cell Viability and Apoptosis
This protocol outlines a general method for assessing the potential hepatotoxicity of this compound in vitro.
-
Objective: To determine the concentration-dependent effects of this compound on hepatocyte viability and apoptosis.
-
Materials:
-
Primary human hepatocytes or a human hepatoma cell line (e.g., HepG2).
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Cell culture medium and supplements.
-
This compound dissolved in a suitable vehicle (e.g., DMSO).
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®).
-
Reagents for detecting apoptosis (e.g., Caspase-Glo® 3/7 assay or Annexin V/Propidium Iodide staining for flow cytometry).
-
96-well plates.
-
-
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to attach and recover overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control.
-
Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
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Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, perform the cell viability and apoptosis assays according to the manufacturer's instructions.
-
Measure the appropriate signals (e.g., absorbance for MTT, luminescence for CellTiter-Glo® and Caspase-Glo®) using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability or apoptosis against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%) or EC50 for apoptosis induction.
-
References
- 1. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
overcoming siponimod solubility issues in experimental buffers
Welcome to the technical support center for siponimod. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical and solubility properties of this compound?
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator with low aqueous solubility, a characteristic that often presents challenges in experimental setups.[1] It is a lipophilic molecule that is highly bound to plasma proteins (>99.9%).[2][3][4] A summary of its key properties is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₃₅F₃N₂O₃ | [2] |
| Molar Mass | 516.6 g/mol | |
| Aqueous Solubility | Poor; solubility limit can hinder the testing of high concentrations. | |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO). |
| Protein Binding | >99.9% | |
Q2: I am having trouble dissolving this compound for my in vitro experiment. What is the recommended procedure?
The most effective method for preparing this compound for in vitro experiments is a two-step process. First, create a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO). Then, dilute this stock solution into your aqueous experimental buffer or medium. This approach helps to overcome the poor aqueous solubility of the compound.
Below is a detailed protocol for this procedure.
Experimental Protocol: Preparation of this compound Working Solution for In Vitro Use
Objective: To prepare a homogeneous this compound working solution in an aqueous buffer (e.g., PBS, cell culture medium) while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile destination aqueous buffer, pre-warmed to the experiment's temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. A stock concentration of up to 50 mM in DMSO is feasible.
-
Ensure complete dissolution by vortexing or sonicating the mixture until the solution is clear.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Prepare Working Solution (Dilution into Aqueous Buffer):
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Pre-warm your destination aqueous buffer (e.g., cell culture medium) to the desired temperature.
-
To minimize precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing or swirling the buffer. This rapid dispersion is critical.
-
Important: The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always verify the DMSO tolerance of your specific cell line.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
-
Usage and Storage:
-
Use the freshly prepared aqueous working solution immediately.
-
Due to this compound's potential for degradation and precipitation in aqueous solutions, it is not recommended to store the diluted working solutions.
-
Below is a diagram illustrating this experimental workflow.
Q3: My this compound precipitates when I dilute the DMSO stock into my cell culture medium or PBS. How can I troubleshoot this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The troubleshooting workflow below outlines several strategies to address this issue.
Table 2: Troubleshooting Strategies for this compound Precipitation
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitate forms immediately upon dilution. | The final concentration of this compound exceeds its aqueous solubility limit. | Lower the Final Concentration: This is the most direct approach. Determine the lowest effective concentration for your experiment. |
| Solution becomes cloudy over a short period. | Slow precipitation or interaction with media components (e.g., serum proteins). | Optimize Dilution Technique: Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vigorously vortexing to ensure rapid and even dispersion. |
| Precipitation occurs even at low concentrations. | The inherent hydrophobicity of this compound requires stabilization in the aqueous phase. | Increase DMSO Percentage: A final DMSO concentration up to 0.5% is often tolerated by cell lines, but always perform a vehicle control to check for toxicity. |
| Use a Surfactant: Incorporate a low concentration of a non-ionic, biocompatible surfactant like Tween-80 (e.g., 0.01-0.1%) into your final aqueous solution to help maintain solubility. |
| | | Use Cyclodextrin: For parenteral formulations, hydroxypropyl-β-cyclodextrin has been used to create an inclusion complex, significantly increasing this compound's water solubility. This may be adaptable for some in vitro systems. |
Q4: What are some established formulations for delivering this compound in in vivo animal studies?
For in vivo research, this compound must be formulated in a vehicle that ensures its solubility and bioavailability. The choice of vehicle depends on the route of administration. Below are examples of formulations used in preclinical studies.
Table 3: Example Formulations for In Vivo this compound Studies
| Administration Route | Vehicle Composition | Notes | Reference |
|---|---|---|---|
| Oral Gavage (p.o.) | 1% Carboxymethyl cellulose sodium solution in water. | Suitable for daily oral dosing in rodent models. This compound powder is suspended in this solution. |
| Intravenous (i.v.) or Oral (p.o.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | A multi-component solvent system designed to maintain solubility in an aqueous base for systemic administration. Prepare by adding each solvent sequentially. | |
Q5: How stable is this compound in aqueous buffers like PBS?
This compound shows limited stability in aqueous solutions, with degradation being temperature-dependent. It is recommended to always prepare fresh working solutions immediately before use and avoid storing them.
A study investigating the thermal stability of this compound dissolved in PBS (pH 7.4) found significant degradation over time, particularly at physiological and elevated temperatures.
Table 4: Thermal Stability of this compound in PBS (pH 7.4)
| Storage Temperature | % of Initial Concentration Remaining after 90 Days | Reference |
|---|---|---|
| 4°C | 81.0 ± 2.0% |
| 37°C | 35.9 ± 1.6% | |
Q6: What are the key signaling pathways modulated by this compound?
This compound is a functional antagonist that selectively modulates two of the five sphingosine-1-phosphate (S1P) receptors: S1P₁ and S1P₅. These are G-protein-coupled receptors (GPCRs) that regulate crucial cellular processes in the immune system and the central nervous system (CNS).
-
Immune Modulation (S1P₁): this compound binds to S1P₁ receptors on lymphocytes. This action blocks their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can enter the CNS. This is the primary mechanism for its anti-inflammatory effects in multiple sclerosis.
-
CNS Effects (S1P₁ and S1P₅): this compound can cross the blood-brain barrier. Within the CNS, it binds to S1P₁ on astrocytes and S1P₅ on oligodendrocytes. This interaction is believed to promote remyelination and exert neuroprotective effects, potentially slowing disease progression.
The diagram below illustrates the primary signaling mechanism of this compound.
References
- 1. In Vivo Ocular Pharmacokinetics and Toxicity of this compound in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, (Z)- | C29H35F3N2O3 | CID 11432307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation [mdpi.com]
- 4. This compound | C29H35F3N2O3 | CID 44599207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Siponimod Efficacy in EAE Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using siponimod in Experimental Autoimmune Encephalomyelitis (EAE) models. Variability in experimental outcomes can arise from multiple factors, and this guide is designed to help you identify and address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in EAE?
A1: this compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P1) and 5 (S1P5).[1][2][3] Its primary immunomodulatory effect in EAE is mediated through functional antagonism of S1P1 on lymphocytes.[2][4] This leads to the internalization of S1P1 receptors, preventing lymphocytes from exiting lymph nodes, which in turn reduces their infiltration into the central nervous system (CNS). Additionally, this compound can cross the blood-brain barrier and exert direct effects within the CNS by binding to S1P1 and S1P5 receptors on astrocytes, oligodendrocytes, microglia, and neurons, potentially promoting neuroprotection and remyelination.
Q2: Why am I not observing a significant reduction in EAE clinical scores with this compound treatment?
A2: Several factors can contribute to a lack of efficacy. These include:
-
Timing of Treatment Initiation: The timing of this compound administration is critical. Prophylactic treatment, initiated before or at the time of EAE induction, often shows a more robust effect in reducing clinical scores than therapeutic treatment started at the peak of the disease.
-
Dosage: The dosage of this compound must be appropriate for the specific EAE model and administration route. Suboptimal doses may not achieve the necessary level of lymphocyte sequestration or CNS penetration to be effective.
-
EAE Model and Animal Strain: The type of EAE model (e.g., MOG-induced, PLP-induced, spontaneous), the mouse strain (e.g., C57BL/6, SJL/J), and the disease course (relapsing-remitting vs. chronic) can all influence the therapeutic window and response to this compound.
-
Pharmacokinetics: The half-life of this compound is relatively short in rodents (approximately 6 hours in rats). Consistent daily administration is crucial to maintain therapeutic levels.
Q3: Can this compound's efficacy be independent of peripheral lymphocyte sequestration?
A3: Yes, studies have shown that direct administration of this compound into the CNS via intracerebroventricular (ICV) infusion can ameliorate EAE clinical scores without significantly altering peripheral lymphocyte counts. This suggests a direct neuroprotective effect within the CNS, likely mediated by the modulation of glial cell activity and the preservation of neuronal integrity.
Q4: How does the route of administration impact this compound's effect in EAE models?
A4: The route of administration determines the primary site of action.
-
Oral Gavage: This is the most common route and primarily leverages the peripheral immunomodulatory effects by reducing lymphocyte egress from lymphoid organs.
-
Intracerebroventricular (ICV) Infusion: This method bypasses the peripheral immune system to a large extent and directly targets CNS-resident cells, highlighting the neuroprotective actions of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in clinical scores between animals in the same treatment group. | Inconsistent EAE induction. | Ensure precise and consistent preparation and administration of the encephalitogenic emulsion and pertussis toxin. |
| Inconsistent drug administration. | For oral gavage, ensure accurate dosing and minimal stress to the animals. For administration in food, monitor food intake to ensure consistent drug consumption. | |
| No significant difference in lymphocyte infiltration into the CNS between treated and vehicle groups. | Insufficient dosage or bioavailability. | Verify the dosage calculation and the stability of the this compound formulation. Consider measuring peripheral lymphocyte counts to confirm systemic effects. |
| Timing of analysis. | Analyze tissues at a time point where significant infiltration is expected in the vehicle group and a therapeutic effect would be apparent. | |
| Minimal or no effect on demyelination and axonal loss despite a reduction in clinical scores. | Treatment initiated too late in the disease course. | For neuroprotective effects, earlier initiation of treatment may be more effective. The extent of established damage may be irreversible. |
| Insufficient CNS drug exposure. | While this compound crosses the blood-brain barrier, ensuring adequate CNS concentrations may require optimizing the peripheral dosage or considering alternative administration routes for specific research questions. |
Quantitative Data Summary
Table 1: Efficacy of this compound in a Spontaneous Chronic EAE Model (2D2xTh Mice)
| Treatment Paradigm | Parameter | Vehicle Group | This compound Group (3 mg/kg/day, oral) | Statistical Significance |
| Preventive | Mean EAE Score at Day 30 | ~2.5 | ~1.0 | p ≤ 0.01 |
| EAE Incidence | 9/14 | 10/17 | Not specified | |
| Therapeutic (initiated at peak disease) | Mean EAE Score at Day 30 | ~3.0 | ~2.5 | p ≤ 0.05 |
Data adapted from a study on the effect of this compound on meningeal ectopic lymphoid tissue.
Table 2: Effect of Intracerebroventricular this compound Infusion in MOG-induced EAE (C57BL/6 Mice)
| Dosage (per day) | Peak Mean EAE Score | Peripheral CD3+ Lymphocyte Count |
| Vehicle | ~3.5 | No significant reduction |
| 0.225 µg | ~3.5 | No significant reduction |
| 0.45 µg | ~2.5 | No significant reduction |
| 4.5 µg | ~1.0 | Significant reduction |
Data adapted from a study on the neuroprotective effects of this compound.
Experimental Protocols
Protocol 1: MOG-Induced EAE in C57BL/6 Mice with Oral this compound Administration
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2.
-
-
This compound Administration (Therapeutic Model):
-
Begin treatment at the peak of the disease (e.g., 20 days post-immunization).
-
Administer this compound daily via oral gavage or formulated in the animal's food at a specified dosage (e.g., 3, 10, or 30 mg/kg).
-
-
Monitoring:
-
Monitor and score the animals daily for clinical signs of EAE using a standardized 0-5 scale.
-
At the end of the experiment, collect blood for peripheral lymphocyte analysis and CNS tissue for histological assessment of immune cell infiltration and demyelination.
-
Protocol 2: Intracerebroventricular (ICV) Infusion of this compound in MOG-Induced EAE
-
Animals: Female C57BL/6 mice.
-
Minipump Implantation:
-
One week prior to EAE induction, implant an osmotic minipump subcutaneously for continuous ICV infusion of this compound or vehicle.
-
-
EAE Induction:
-
Induce EAE as described in Protocol 1.
-
-
Monitoring and Analysis:
-
Monitor clinical scores daily.
-
At the peak of the disease (e.g., 18-24 days post-immunization), collect blood and CNS tissue for analysis. This allows for the assessment of CNS-specific effects while monitoring for any peripheral "spill-over" effect on lymphocyte counts.
-
Visualizations
Caption: Peripheral immunomodulatory mechanism of this compound.
Caption: Direct neuroprotective mechanisms of this compound in the CNS.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Siponimod Treatment Protocols for Chronic Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for utilizing siponimod in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3] Its main therapeutic effect in immunology involves acting as a functional antagonist on S1P1 receptors on lymphocytes.[1][2] Upon binding, this compound causes the S1P1 receptor to be internalized and degraded. This process prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes in the peripheral blood and limiting their infiltration into the central nervous system (CNS).
Q2: How does this compound's effect on S1P5 receptors differ from S1P1? A2: Unlike its effect on S1P1, this compound acts as a functional agonist at S1P5 receptors. Preclinical studies show that this compound and other similar modulators do not cause the internalization or down-modulation of S1P5 receptors. S1P5 is expressed on neurons and glial cells in the CNS, such as oligodendrocytes. This compound's agonism on S1P5 is thought to contribute to neuroprotective effects, potentially promoting remyelination and prolonging the survival of mature oligodendrocytes.
Q3: How stable is this compound in solution and cell culture media for chronic experiments? A3: this compound is a lipophilic small molecule. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mM), which is then aliquoted and stored at -80°C. Aliquots should be thawed only once before being diluted into cell culture media for use. It's important to note that this compound has a very high protein binding affinity (>99.9%), which should be considered when preparing media containing fetal calf serum, as this will affect the free concentration of the drug.
Q4: Can this compound cross the blood-brain barrier (BBB)? A4: Yes, this compound is a lipophilic molecule designed to penetrate the blood-brain barrier. This allows it to directly affect S1P1 and S1P5 receptors expressed on various neural cells, including astrocytes, oligodendrocytes, microglia, and neurons, contributing to its neuroprotective and anti-inflammatory effects within the CNS.
Troubleshooting Guide for Chronic Studies
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cytotoxicity or Cell Death in In Vitro Cultures | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high after diluting the stock solution. 2. Off-Target Effects: At very high concentrations, this compound may have off-target effects unrelated to S1P modulation. 3. Cell Line Sensitivity: The specific cell type may be particularly sensitive to S1P receptor modulation or the compound itself. | 1. Vehicle Control: Always run a vehicle-only control group with the highest concentration of DMSO used in the experiment. Ensure the final DMSO concentration is typically ≤ 0.1%. 2. Dose-Response Curve: Perform a dose-response study to identify the optimal, non-toxic concentration range. Concentrations used in microglia studies have ranged from 10-50 µM total drug, accounting for high protein binding in media. 3. Cell Health Assay: Use assays like MTT, LDH, or live/dead staining to quantify cytotoxicity across different concentrations. |
| Lack of Expected Biological Effect (e.g., No Reduction in Lymphocyte Migration) | 1. Incorrect Drug Concentration: The free concentration of this compound may be too low due to high protein binding in serum-containing media. 2. Receptor Expression: The target cells may not express sufficient levels of S1P1 or S1P5 receptors. 3. Degraded Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Adjust for Protein Binding: Consider the high protein binding when calculating dosage. Experiments may require higher total concentrations in serum-containing media to achieve the desired free concentration. 2. Verify Receptor Expression: Confirm S1P1/S1P5 mRNA or protein expression in your cell model using RT-PCR, Western blot, or flow cytometry. 3. Use Fresh Aliquots: Prepare fresh dilutions from a new, single-use aliquot of the stock solution for each experiment. |
| Inconsistent Results in Animal Models (e.g., EAE) | 1. Drug Administration Method: Oral gavage can lead to variability. Administration in food ensures more consistent exposure. 2. Timing of Treatment: The therapeutic effect can vary significantly depending on whether treatment is started before disease onset (preventive) or after peak disease (therapeutic). 3. Metabolism Differences: Genetic variations (e.g., in CYP2C9) can affect this compound metabolism, although this is more relevant in human studies. | 1. Standardize Administration: Mixing this compound into the chow at a specified dose (e.g., 3, 10, or 30 mg/kg) can provide more stable, long-term drug levels. For direct CNS effects, intracerebroventricular infusion has been used. 2. Define Treatment Paradigm: Clearly define and justify the timing of treatment initiation in your protocol. Therapeutic treatment started after peak disease may show less prominent effects on clinical scores compared to preventive administration. 3. Monitor Peripheral Effects: Use flow cytometry to confirm a reduction in peripheral blood lymphocytes as a positive control for drug efficacy and systemic exposure. |
| Contradictory Effects on Myelination In Vitro | 1. Cellular Differentiation Stage: The effect of this compound may depend on the maturity of the oligodendrocytes. It may be pro-survival for mature oligodendrocytes but have different effects on oligodendrocyte precursor cells (OPCs). 2. S1P Receptor Subtype Expression: The relative expression of S1P1 vs. S1P5 can change during oligodendrocyte differentiation, altering the cellular response. | 1. Characterize Cell Population: Use cell-stage-specific markers to characterize the maturity of your oligodendrocyte cultures (e.g., OPCs vs. mature oligodendrocytes). 2. Time-Course Analysis: Assess outcomes like cell survival and myelination marker expression (e.g., PLP) at multiple time points throughout the differentiation process. This compound may show protective effects in later stages of chronic demyelinating insults. |
Quantitative Data Summary
Table 1: In Vivo this compound Dosages in Chronic EAE Mouse Models
| Model | Administration Route | Dosage | Treatment Duration | Key Outcome(s) |
| Chronic MOG-EAE | Medicated Food | 3, 10, or 30 mg/kg | 2 months (therapeutic) | Ameliorated disease, reduced demyelination, and lowered microglial MHC class II expression. |
| Chronic MOG-EAE | Medicated Food | 0.45 µ g/day (suboptimal) | Chronic | Dose-dependently reduced EAE scores and CNS immune cell infiltration. |
| Spontaneous Chronic EAE | Oral Gavage | 3 mg/kg daily | 30 days (preventive or therapeutic) | Ameliorated EAE clinical course and strongly reduced meningeal ectopic lymphoid tissue. |
| Late-Stage EAE | Oral Gavage | 10 mg/kg daily | Chronic (starting day 70 post-immunization) | Induced peripheral lymphopenia but had limited effects on established CNS pathology in late-stage disease. |
Table 2: In Vitro this compound Concentrations and Effects
| Cell Type | Model / Stimulus | Concentration(s) | Key Outcome(s) |
| CHO Cells (overexpressing hS1P1) | Receptor Internalization Assay | 0.01 µM (10 nM) | Caused ~90% internalization of S1P1 receptors within 1 hour. |
| CHO Cells (overexpressing hS1P5) | Receptor Internalization Assay | Up to 1 µM | No significant internalization of S1P5 receptors was observed. |
| Murine Microglia (BV2) | LPS Stimulation | 50 µM | Reduced LPS-induced increase in cell size and production of pro-inflammatory cytokines. |
| Human Astrocytes | Inflammatory Cytokine Stimulation | Not Specified | Modulated astrocyte functions, activated the Nrf2 pathway, and hampered NFκB signaling. |
Key Experimental Protocols
Protocol 1: Chronic In Vivo Treatment in EAE Model
This protocol is a generalized methodology based on therapeutic treatment paradigms in chronic Experimental Autoimmune Encephalomyelitis (EAE).
-
EAE Induction: Induce EAE in C57BL/6 mice (8-12 weeks old) using MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin as per standard protocols.
-
Disease Monitoring: Monitor mice daily for clinical signs of EAE and score them on a standardized 0-5 scale.
-
Treatment Initiation (Therapeutic): Begin this compound administration after the peak of disease is reached, for example, on day 20 post-immunization.
-
Drug Administration:
-
Option A (Medicated Chow): Prepare custom chow containing this compound at desired concentrations (e.g., 3, 10, 30 mg/kg). Provide this or a vehicle chow ad libitum for the duration of the study (e.g., 60 days).
-
Option B (Oral Gavage): Prepare a formulation of this compound for daily oral gavage at a specific dose (e.g., 3 mg/kg). Administer daily to the treatment group and vehicle to the control group.
-
-
Endpoint Analysis:
-
Peripheral Immune Response: At the study endpoint, collect blood, spleen, and lymph nodes to characterize immune cell populations (e.g., T cells, B cells) by flow cytometry to confirm drug effect.
-
CNS Analysis: Perfuse mice and isolate the brain and spinal cord. Process tissues for histological analysis (e.g., H&E, Luxol Fast Blue for demyelination) or flow cytometry to analyze CNS-infiltrating immune cells and microglia activation status (e.g., MHC Class II, PD-L1 expression).
-
Protocol 2: In Vitro Microglia Activation Assay
This protocol outlines a method to assess this compound's effect on pro-inflammatory microglial activation.
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Drug Preparation: Prepare a 50 mM stock solution of this compound in DMSO and store it in single-use aliquots at -80°C. Prepare a 1 mg/mL stock of lipopolysaccharide (LPS) in sterile water.
-
Treatment:
-
Plate BV2 cells and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., at a final concentration of 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6-24 hours).
-
Include control groups: Untreated (no this compound, no LPS) and Vehicle + LPS.
-
-
Endpoint Analysis:
-
Morphology: Capture images using light microscopy to assess changes in cell morphology (e.g., amoeboid shape, increased cell area), which can be quantified using image analysis software.
-
Cytokine Analysis: Collect the cell culture supernatant to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex bead array.
-
Gene Expression: Lyse the cells to extract RNA. Perform RT-qPCR to analyze the expression of inflammatory genes.
-
Visualizations
Caption: Dual mechanism of action of this compound in the immune system and CNS.
Caption: General experimental workflow for a chronic this compound study.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Addressing Siponimod-Induced Bradycardia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing siponimod-induced bradycardia in preclinical animal models.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments involving this compound administration.
Q1: We observed a more significant drop in heart rate than anticipated after the first dose of this compound. What are the immediate steps?
A1:
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Confirm Animal Welfare: First, ensure the animal is stable and not in distress. Monitor vital signs closely, including respiration and temperature.
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Review Dosing: Double-check the calculated dose and the concentration of your dosing solution. Accidental overdose is a potential cause of exaggerated pharmacodynamic effects.
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Consider Anesthesia Interaction: If the animal is anesthetized, be aware that many anesthetics (e.g., isoflurane, alpha-2 agonists) have cardiodepressant effects that can potentiate this compound-induced bradycardia.[1][2]
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Pharmacological Reversal (for severe, symptomatic cases): In cases of severe, life-threatening bradycardia, administration of a muscarinic antagonist like atropine can be considered to reverse the effect.[3][4] However, this should be a last resort and part of a pre-approved experimental plan, as it introduces a confounding variable. Preemptive administration of atropine has been shown to prevent bradycardia from other agents in dogs but may induce hypertension.[3]
Q2: How can we proactively mitigate the initial bradycardic effect of this compound in our animal studies?
A2: The most effective and clinically relevant strategy is dose titration. Starting with a low dose and gradually increasing it over several days allows for the progressive internalization and downregulation of S1P1 receptors on cardiomyocytes. This desensitization mitigates the sharp vagomimetic effect seen with a high initial dose. A typical titration schedule, adapted from clinical use, involves starting at a fraction of the target maintenance dose and escalating over 4-5 days.
Q3: We are seeing variability in the bradycardic response between individual animals of the same species and strain. What could be the cause?
A3:
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Genetic Variability: Similar to humans, where CYP2C9 enzyme variants affect this compound metabolism, subtle genetic differences in animal populations could lead to variations in drug exposure and, consequently, the pharmacodynamic response.
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Underlying Health Status: Subclinical cardiac or systemic conditions can alter an animal's response. Ensure all animals undergo a thorough health check before inclusion in the study.
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Stress Levels: Stress can elevate baseline sympathetic tone. Variations in handling and environment can lead to different baseline heart rates, making the relative drop appear more or less severe.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing unexpected bradycardia during an experiment.
Caption: A decision tree for troubleshooting this compound-induced bradycardia in real-time.
Frequently Asked Questions (FAQs)
Q1: What is the molecular mechanism of this compound-induced bradycardia?
A1: this compound is a selective modulator of sphingosine-1-phosphate receptor subtypes 1 and 5 (S1P1 and S1P5). The bradycardic effect is mediated through the S1P1 receptor on atrial myocytes. Upon binding, the S1P1 receptor activates a G protein-coupled inwardly rectifying potassium (GIRK) channel. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization slows the rate of diastolic depolarization in the sinoatrial node, resulting in a decreased heart rate (bradycardia).
This compound Signaling Pathway in Cardiomyocytes
The diagram below illustrates the signaling cascade leading to bradycardia.
Caption: S1P1 receptor activation by this compound leads to GIRK channel opening and bradycardia.
Q2: How does this compound's cardiac effect differ from the non-selective modulator fingolimod?
A2: Fingolimod is a non-selective modulator that binds to S1P1, S1P3, S1P4, and S1P5 receptors. While both drugs cause bradycardia via S1P1 activation, the effect of fingolimod was initially thought to be also mediated by the S1P3 receptor, based on studies in S1P3 knockout mice where the bradycardic effect was abolished. However, this compound, which spares the S1P3 receptor, still produces a transient bradycardia in humans and animals, confirming the primary role of S1P1 in this effect. This compound's selectivity was intended to reduce S1P3-mediated adverse events.
Table 1: Comparison of S1P Receptor Modulators
| Feature | This compound | Fingolimod (FTY720) |
|---|---|---|
| Receptor Selectivity | S1P1, S1P5 | S1P1, S1P3, S1P4, S1P5 |
| Mechanism of Action | Direct S1P Receptor Modulator | Pro-drug; requires phosphorylation |
| Bradycardia Mechanism | Primarily S1P1-mediated | S1P1 and potentially S1P3-mediated |
| Elimination Half-life | ~30 hours | ~6-9 days (as phosphate) |
| Mitigation Strategy | Dose titration | First-dose observation |
Q3: What quantitative effects on heart rate have been observed in preclinical/clinical studies?
A3: A dose-dependent decrease in heart rate is a known effect of this compound. The nadir is typically reached around 3-6 hours after the first dose, with recovery towards baseline within 24 hours. Dose titration significantly mitigates the magnitude of this initial drop.
Table 2: Illustrative Dose-Dependent Heart Rate Reduction (Human Clinical Data)
| This compound Dose (Day 1) | Maximum Mean Heart Rate Reduction from Baseline (beats per minute) |
|---|---|
| 0.5 mg | ~5-6 bpm |
| 1.25 mg (with titration) | ~2-3 bpm |
| 2 mg | ~6-7 bpm |
| 10 mg | ~8-9 bpm |
Note: This table is compiled from human Phase II clinical trial data and serves as an illustrative guide for expected effects. Animal model data may vary based on species, dose, and route of administration.
Experimental Protocols
Protocol 1: Assessing Cardiovascular Parameters in Telemetered Rodents
This protocol outlines a standard methodology for evaluating the effects of this compound on heart rate and blood pressure in conscious, freely moving rodents.
Experimental Workflow Diagram
Caption: Standard workflow for a cardiovascular safety study using telemetry.
1. Animal Model:
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Male and female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6) weighing 250-350g or 25-35g, respectively.
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Animals are surgically implanted with a telemetry device capable of measuring ECG, blood pressure, and temperature. Allow for a minimum of one week of post-operative recovery.
2. Housing and Acclimatization:
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House animals individually in a controlled environment (12:12 light-dark cycle, constant temperature and humidity).
-
Allow animals to acclimatize for at least 48 hours before baseline recordings begin. Handle animals daily to acclimate them to the dosing procedure (e.g., mock oral gavage).
3. Baseline Data Collection:
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Record telemetered data continuously for at least 24 hours prior to dosing to establish a stable baseline for each animal.
4. Drug Preparation and Administration:
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Vehicle: Prepare a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
This compound Solution: Prepare a suspension of this compound at the desired concentrations.
-
Administration: Administer a single dose of vehicle or this compound via oral gavage at a consistent time of day. For titration studies, administer escalating doses daily as per the study design.
5. Post-Dose Monitoring:
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Record cardiovascular parameters continuously for a minimum of 24 hours post-administration. Pay close attention to the first 6 hours, where the maximum heart rate effect is expected.
6. Data Analysis:
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Calculate the change from baseline for heart rate, mean arterial pressure, and ECG intervals (e.g., PR, QRS, QT).
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Analyze data in time-matched intervals (e.g., 1-hour averages) and compare the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
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Identify the time to peak effect (nadir for heart rate) and the duration of the effect.
References
- 1. Dopamine-induced bradycardia in two dogs under isoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heart Disease: Conduction Abnormalities in Dogs and Cats - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 3. Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the translational relevance of siponimod preclinical data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the translational relevance of siponimod preclinical data.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are not correlating with expected in vivo outcomes. What are the common reasons for this discrepancy?
A1: Several factors can contribute to this disconnect:
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Receptor Subtype Specificity: this compound is a selective modulator of S1P receptors 1 (S1P₁) and 5 (S1P₅). Ensure your in vitro cell lines adequately express these specific receptor subtypes. Overexpression or lack of expression of other S1P receptors can lead to non-specific effects.
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Metabolite Activity: this compound is metabolized in vivo into active metabolites that may have different potencies and selectivities. Your in vitro system may not account for the contribution of these metabolites. Consider using primary cell cultures that have some metabolic capacity or introducing the primary metabolites into your assays.
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Blood-Brain Barrier Penetration: A key feature of this compound is its ability to cross the blood-brain barrier (BBB). Standard in vitro models lack this complex biological barrier. If you are studying CNS-related effects, consider using more advanced models such as organ-on-a-chip with a BBB component or co-culture systems.
Q2: I am observing significant off-target effects in my cellular assays. How can I troubleshoot this?
A2:
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Concentration Range: Ensure you are using a physiologically relevant concentration range for this compound. High concentrations can lead to non-specific binding and off-target effects. Perform a thorough dose-response curve to identify the optimal concentration.
-
Control Experiments: Use appropriate controls, including a vehicle control and potentially a less selective S1P modulator, to distinguish between S1P₁/S1P₅-mediated effects and off-target phenomena.
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Knockout/Knockdown Models: To confirm that the observed effects are mediated by S1P₁ and/or S1P₅, use cell lines where these receptors have been knocked out or knocked down using techniques like CRISPR-Cas9 or siRNA.
Troubleshooting Guides
Guide 1: Poor Reproducibility in Animal Models of Neuroinflammation
Problem: Inconsistent results in experimental autoimmune encephalomyelitis (EAE) or other neuroinflammatory models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Drug Exposure | Optimize the dosing regimen and route of administration. Perform pharmacokinetic analysis to confirm consistent plasma and CNS concentrations of this compound and its active metabolites. | Consistent drug levels across the cohort, leading to more uniform therapeutic responses. |
| Model Induction Variability | Standardize the induction protocol for the EAE model, including the source and batch of myelin oligodendrocyte glycoprotein (MOG) and pertussis toxin. | Reduced variability in disease onset and severity among control animals. |
| Immune Response Differences | Ensure the use of genetically homogenous animals from a reputable supplier. House animals in a specific-pathogen-free (SPF) environment to minimize confounding immune responses. | A more predictable and uniform immune response to the disease induction and treatment. |
Guide 2: Difficulty in Assessing Oligodendrocyte Progenitor Cell (OPC) Differentiation
Problem: Inability to consistently measure the pro-myelinating effects of this compound on OPCs.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Culture Conditions | Optimize the OPC culture medium. Ensure the presence of necessary growth factors for survival and differentiation, and test different substrate coatings. | Improved viability and differentiation of OPCs into mature, myelinating oligodendrocytes. |
| Timing of Treatment | Vary the timing and duration of this compound treatment. Effects on differentiation may be stage-dependent. | Identification of the critical window for this compound's pro-myelinating action. |
| Insensitive Readouts | Use multiple, quantitative endpoints to assess differentiation, such as immunocytochemistry for myelin basic protein (MBP), quantitative PCR for myelin-related genes, and functional assays like myelin sheath formation in co-cultures with neurons. | A more robust and multi-faceted assessment of oligodendrocyte differentiation and myelination. |
Experimental Protocols
Protocol 1: In Vitro S1P Receptor Activity Assay
This protocol outlines a method to determine the functional activity of this compound on S1P₁ and S1P₅ receptors using a GTPγS binding assay.
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Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human S1P₁ or S1P₅.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of this compound, and 0.1 nM [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (10 mM sodium phosphate, pH 7.4).
-
Detection: Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Calculate EC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: this compound's dual mechanism of action in the periphery and CNS.
Caption: Workflow for a typical preclinical EAE study with this compound.
Caption: A logical approach to troubleshooting this compound preclinical data.
Navigating Siponimod Administration in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and mitigating the side effects of siponimod in long-term animal studies. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its main side effects?
A1: this compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Its therapeutic effect in autoimmune diseases like multiple sclerosis stems from its functional antagonism of S1P1 on lymphocytes. This action prevents lymphocytes from exiting the lymph nodes, thereby reducing their circulation in the bloodstream and infiltration into the central nervous system (CNS)[1][2][3][4][5]. However, S1P receptors are also present on various other cell types, leading to off-target effects. For instance, S1P1 receptors on cardiac myocytes are responsible for the initial bradycardia, while modulation of S1P receptors in the eye can lead to macular edema.
Q2: What are the most common and critical side effects observed in long-term animal studies with this compound?
A2: Based on extensive preclinical toxicology studies, the most significant side effects of this compound in animal models include:
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Cardiovascular: A transient decrease in heart rate (bradycardia) and atrioventricular (AV) block are common acute effects across species, including rats, guinea pigs, rabbits, and monkeys.
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Immunosuppression: A dose-dependent reduction in circulating lymphocytes (lymphopenia) is an expected pharmacological effect. However, this can increase the risk of opportunistic infections.
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Pulmonary: Respiratory distress, including decreased respiration rate and increased tidal volume, has been observed, particularly in rats. At higher doses, lung toxicity, including inflammation and fibrosis, has been noted in mice.
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Hepatic: Elevations in liver enzymes (transaminases) are a potential side effect, indicating possible liver injury.
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Neurological: At high doses, convulsions have been reported in both mice and monkeys.
-
Renal and Gastrointestinal: Nephrotoxicity has been observed in mice, and gastrointestinal issues, such as inflammation and erosion, have been seen in monkeys.
Q3: How can the initial cardiac side effects of this compound be minimized in animal models?
A3: The primary strategy for mitigating the acute cardiac effects of this compound, such as bradycardia, is a gradual dose titration at the beginning of the study. Starting with a low dose and incrementally increasing it over several days allows for the gradual internalization and downregulation of S1P1 receptors on cardiac myocytes, which lessens the impact on heart rate. For specific titration protocols, please refer to the Experimental Protocols section.
Q4: What is the significance of CYP2C9 genotyping in animal studies, and should it be considered?
A4: In human clinical practice, CYP2C9 genotyping is crucial because this enzyme is the primary route of this compound metabolism. Genetic variations in CYP2C9 can significantly alter drug exposure and the risk of side effects. While routine genotyping of research animals is not standard practice, it is important to be aware that metabolic differences between species and even strains can affect drug clearance and toxicity. If unexpected toxicity is observed at standard doses, investigating the metabolic profile of the animal model could be warranted.
Troubleshooting Guides
Scenario 1: Acute Bradycardia or Atrioventricular (AV) Block
-
Issue: A significant drop in heart rate (>30% from baseline) or the appearance of AV block on electrocardiogram (ECG) is observed within the first 6 hours of the initial dose.
-
Immediate Action:
-
Monitor the animal's vital signs continuously.
-
If symptomatic bradycardia (e.g., lethargy, hypotension) occurs, be prepared to provide supportive care. The effects of this compound-induced bradycardia can be reversed with atropine or isoprenaline.
-
For asymptomatic but significant bradycardia or AV block, continue close monitoring until the heart rate stabilizes.
-
-
Long-Term Strategy:
-
If the initial dose was not titrated, re-initiate the study in a new cohort of animals using a gradual dose escalation protocol.
-
If a titration schedule was used, consider extending the titration period with smaller dose increments.
-
Consult with a veterinarian or a specialist in animal models of pharmacology to adjust the protocol.
-
Scenario 2: Severe Lymphopenia and Suspected Infection
-
Issue: Routine complete blood count (CBC) reveals severe lymphopenia (e.g., Grade 3 or 4), and the animal exhibits signs of infection (e.g., lethargy, weight loss, ruffled fur, specific signs related to the site of infection).
-
Immediate Action:
-
Isolate the affected animal to prevent the spread of any potential pathogen.
-
Obtain appropriate samples (e.g., blood cultures, swabs) for microbiological analysis to identify the infectious agent.
-
Initiate broad-spectrum antibiotic or appropriate antimicrobial therapy as directed by a veterinarian.
-
Provide supportive care, including hydration and nutritional support.
-
-
Long-Term Strategy:
-
Consider a dose reduction of this compound in the study protocol.
-
Enhance environmental enrichment and hygiene protocols to minimize the risk of opportunistic infections.
-
Implement a more frequent health monitoring schedule for all animals in the study.
-
Scenario 3: Elevated Liver Enzymes
-
Issue: Routine serum biochemistry shows a significant elevation in liver enzymes (e.g., ALT, AST) to over 3 times the upper limit of normal.
-
Immediate Action:
-
Confirm the finding with a repeat blood test.
-
If the elevation is confirmed and progressive, a temporary suspension of dosing or a dose reduction should be considered.
-
Monitor the animal for any clinical signs of liver dysfunction (e.g., jaundice, abdominal swelling).
-
-
Long-Term Strategy:
-
Establish a clear threshold for liver enzyme elevations that will trigger a dose modification or discontinuation in your study protocol.
-
Consider a lower starting dose of this compound for the entire study cohort.
-
Ensure the diet and other environmental factors are not contributing to liver stress.
-
Quantitative Data from Animal Toxicology Studies
The following tables summarize dose-dependent side effects of this compound observed in long-term animal studies. These data are crucial for dose selection and for anticipating potential adverse events in your experiments.
Table 1: Summary of Key Non-Clinical Toxicology Findings for this compound
| Species | Study Duration | Route of Administration | Doses (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Mouse | Up to 2 years | Oral | 2, 8, 25 | Malignant lymphoma (females), Hemangiosarcoma (males & females) at all doses. Nephrotoxicity, lung fibrosis, and liver hypertrophy at higher doses. | Not established for tumors | |
| Repeat-dose | Oral | 25, 300 | Breathing difficulties at 25 mg/kg, convulsions and death at 300 mg/kg. | <5 for lung toxicity | ||
| Rat | Up to 2 years | Oral | 3, 10, 30, 90 | Thyroid follicular cell adenomas and carcinomas (not considered relevant to humans). | - | |
| Repeat-dose | Oral | 50 | Breathing difficulties, decreased body weight. Liver hypertrophy, lung inflammation. | 10 (females), 50 (males) for lung toxicity | ||
| Monkey | Up to 52 weeks | Oral | 100 | Convulsions, deteriorating physical condition. GI tract inflammation, skeletal muscle necrosis. | 100 for lung toxicity | |
| Guinea Pig | Safety Pharmacology | Oral | >0.03 | Decreased heart rate, decreased blood pressure, second-degree AV block. | <0.03 | |
| Rabbit | Safety Pharmacology | IV | - | Decreased heart rate. | - |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Protocol 1: Dose Titration to Mitigate Acute Cardiac Effects
This is a sample dose titration protocol that can be adapted for rodent studies. The goal is to reach the target maintenance dose over several days.
-
Day 1-2: Administer 12.5% of the final target dose.
-
Day 3: Administer 25% of the final target dose.
-
Day 4: Administer 50% of the final target dose.
-
Day 5: Administer 75% of the final target dose.
-
Day 6 onwards: Administer 100% of the final target dose.
Note: Continuous ECG monitoring is recommended during the first 6 hours of Day 1, especially for higher target doses or in sensitive species like guinea pigs and monkeys.
Protocol 2: Monitoring for and Management of Side Effects
-
Baseline Health Assessment: Before the first dose, perform a thorough health assessment, including baseline body weight, CBC, and serum biochemistry.
-
Regular Monitoring:
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Daily: Observe animals for clinical signs of distress (e.g., changes in posture, activity, breathing, grooming).
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Weekly: Record body weights.
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Bi-weekly/Monthly: Perform CBC and serum biochemistry. The frequency should be higher in the initial phase of the study.
-
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Action Thresholds: Establish clear, pre-defined thresholds for intervention. For example:
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Body Weight Loss: >15% of baseline triggers increased monitoring and supportive care. >20% triggers temporary dose cessation and veterinary consultation.
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Lymphopenia: Grade 4 lymphopenia (<200 cells/µL in some clinical scales) should trigger increased surveillance for infections.
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Liver Enzyme Elevation: >3x the upper limit of normal should prompt a dose reduction or temporary halt in dosing.
-
Visualizing this compound's Mechanism and Pathways
This compound's Dual Mechanism of Action: Peripheral and Central Effects
This compound primarily acts on the immune system by preventing lymphocyte egress from lymph nodes. However, it also crosses the blood-brain barrier and can directly affect cells within the central nervous system.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic Characteristics of this compound in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials [frontiersin.org]
- 5. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Siponimod Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with siponimod. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by temperature, pH, and exposure to light. Elevated temperatures can accelerate degradation. While specific pH-dependent degradation kinetics are not extensively published, the molecular structure of this compound suggests that both acidic and basic conditions could potentially lead to hydrolysis. Exposure to UV light may also induce photodegradation.
Q2: What are the known degradation pathways for this compound?
A2: this compound can degrade through oxidation and hydrolysis.[1] The primary metabolic pathway in vivo is oxidative metabolism, mainly mediated by CYP2C9 and to a lesser extent, CYP3A4 enzymes.[2] This suggests a susceptibility to oxidation. Hydrolytic degradation is also a potential pathway, particularly under non-neutral pH conditions.
Q3: What are the common degradation products or impurities of this compound I might encounter?
A3: Impurities in this compound can be categorized as process-related or degradation-related. Degradation impurities can arise from:
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Oxidation: By-products resulting from exposure to air or light.
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Hydrolysis: Products formed in high-humidity environments or non-neutral pH solutions.[1]
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Thermal Degradation: Impurities resulting from improper storage temperatures.[1]
Specific identified impurities include this compound alcohol impurity and other related compounds.[1]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A4: To maximize stability, it is recommended to:
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Solvent: Prepare high-concentration stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
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Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
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Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q5: At what rate does this compound degrade in aqueous solutions at physiological temperatures?
A5: this compound shows significant degradation in aqueous solutions at physiological temperatures. In one study, the concentration of this compound in a phosphate-buffered saline (PBS) solution at 37°C decreased to approximately 35.9% of the initial concentration after 90 days.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in solution.
Problem 1: Inconsistent or lower-than-expected experimental results.
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Possible Cause 1: Degradation of this compound in the working solution.
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Solution:
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Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.
-
Minimize the time the working solution is kept at room temperature or in an incubator.
-
If the experiment requires long incubation times, consider the stability data at the experimental temperature and adjust the initial concentration accordingly.
-
-
-
Possible Cause 2: Precipitation of this compound in aqueous media.
-
Solution:
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Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium or buffer is as low as possible (typically <0.5%) to avoid cytotoxicity and precipitation.
-
When diluting the stock solution, add the stock to the aqueous medium slowly while vortexing or swirling to ensure proper mixing.
-
-
Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Possible Cause: Formation of degradation products.
-
Solution:
-
Review the storage and handling procedures of your this compound stock and working solutions. Ensure they are protected from light and stored at the recommended temperature.
-
Perform a forced degradation study on a sample of your this compound stock to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.
-
Compare the retention times and mass spectra of the unknown peaks with known impurities and degradation products of this compound if reference standards are available.
-
-
Summary of this compound Stability Data
| Condition | Solvent/Medium | Temperature | Duration | Remaining this compound (%) | Reference |
| Aqueous Solution | PBS (pH 7.2-7.4) | 4°C | 90 days | ~81.0% | |
| Aqueous Solution | PBS (pH 7.2-7.4) | 37°C | 90 days | ~35.9% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02M ammonium acetate, pH 4.2) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Dilute the stock solution with the mobile phase or a suitable diluent to the desired concentration for analysis.
-
-
Forced Degradation Study:
-
Acidic Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
-
Protocol 2: LC-MS/MS Method for Identification of Degradation Products
This protocol outlines a general approach for identifying this compound degradation products using LC-MS/MS.
-
Liquid Chromatography (LC) Conditions:
-
Use an HPLC method similar to the one described in Protocol 1 to achieve chromatographic separation of this compound and its degradation products.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.
-
MS Scan Mode: Perform full scan MS to obtain the molecular weights of the parent compound and potential degradation products.
-
MS/MS Scan Mode: Perform product ion scans (tandem MS) on the parent ion of this compound and the ions of the potential degradation products to obtain fragmentation patterns. The fragmentation of this compound (parent ion at m/z 517) can yield product ions that are useful for structural confirmation.
-
-
Data Analysis:
-
Identify potential degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample.
-
Determine the mass-to-charge ratio (m/z) of the molecular ions of the degradation products from the full scan MS data.
-
Analyze the MS/MS fragmentation patterns of the degradation products to propose their chemical structures. Compare these fragmentation patterns with that of the parent this compound molecule to identify structural modifications.
-
Visual Guides
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound instability issues.
Caption: General experimental workflow for studies involving this compound.
References
Technical Support Center: Siponimod Studies in Aged Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting studies with siponimod in aged animal models of neurological disease, with a focus on Experimental Autoimmune Encephalomyelitis (EAE), the most common model for multiple sclerosis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are planning a this compound study in aged mice using the EAE model. Do we need to adjust the induction protocol compared to young adult mice?
A1: Yes, adjustments to the EAE induction protocol in aged mice are often necessary. Older animals can exhibit an altered immune response and increased susceptibility to severe disease.[1]
-
Considerations for Protocol Adjustment:
-
Pertussis Toxin (PTX) Dose: The dose of PTX may need to be reduced in aged mice, as they can be more sensitive to its effects. It is advisable to conduct a pilot study to determine the optimal PTX dose that induces disease without excessive toxicity.
-
Clinical Monitoring: Increase the frequency of clinical monitoring, especially during the onset and peak of the disease. Aged animals may experience a more rapid weight loss and deterioration of their condition.[2]
-
Supportive Care: Be prepared to provide intensive supportive care, including subcutaneous fluids and nutritional supplements, as aged mice are more prone to dehydration and malnutrition during the acute phase of EAE.[3]
-
Q2: What is the recommended dose of this compound for aged rodents, and how should it be administered?
A2: Most preclinical studies with this compound in rodents have used a dose of 3 mg/kg administered daily via oral gavage.[4][5] This dose has been shown to be effective in ameliorating EAE. Some studies have also administered this compound mixed in the feed at concentrations of 3, 10, or 30 mg/kg.
-
Troubleshooting Oral Gavage in Aged Animals:
-
Handling Stress: Aged animals can be more susceptible to handling stress. Ensure that the person performing the oral gavage is experienced and can complete the procedure quickly and efficiently to minimize stress.
-
Aspiration Risk: The risk of aspiration may be higher in older animals. Use appropriate gavage needle size and ensure correct placement.
-
Alternative Administration: If oral gavage proves to be too stressful, consider administration in the diet or drinking water, though this may lead to variability in drug intake.
-
Q3: We are observing high mortality in our aged EAE mice treated with this compound. What could be the cause?
A3: High mortality in this experimental setup can be multifactorial.
-
Potential Causes and Solutions:
-
Disease Severity: As mentioned, aged mice can develop more severe EAE. The combination of advanced age and severe disease can lead to increased mortality. Re-evaluate your EAE induction protocol, particularly the PTX dose.
-
Drug-Related Adverse Effects: While this compound is generally well-tolerated in preclinical studies, it does cause lymphopenia. In immunocompromised aged animals, this could potentially increase susceptibility to opportunistic infections. Ensure a clean housing environment.
-
Supportive Care: Inadequate supportive care is a common cause of mortality in severe EAE. Ensure animals have easy access to food and water (e.g., placing food pellets and hydrogel packs on the cage floor). Monitor for and manage complications such as urinary retention by gently massaging the bladder.
-
Q4: How does age affect the behavioral readouts in this compound-treated EAE mice?
A4: Age-related decline in motor function and cognition can be a confounding factor in behavioral assessments.
-
Recommendations for Behavioral Testing:
-
Baseline Assessment: It is crucial to perform baseline behavioral testing before EAE induction to establish the individual motor and cognitive capabilities of each aged animal.
-
Test Selection: Choose behavioral tests that are sensitive to the deficits induced by EAE but less affected by general age-related decline. For example, while rotarod performance naturally declines with age, it is also significantly impacted by EAE-induced paralysis. The open field test can be used to assess general locomotor activity.
-
Control Groups: Include age-matched healthy (non-EAE) and vehicle-treated EAE control groups to differentiate between the effects of age, disease, and treatment.
-
Quantitative Data Summary
The following tables summarize quantitative data from this compound studies in animal models. Note that direct comparative studies of this compound in young versus aged animals are limited in the published literature.
Table 1: this compound Dosing and Administration in Preclinical Models
| Animal Model | Age | This compound Dose | Administration Route | Study Duration | Reference |
| EAE Mice | Young Adult (26 ± 2 days) | 3 mg/kg/day | Oral Gavage | 30 days | |
| EAE Mice | Adult (8-12 weeks) | 3, 10, or 30 mg/kg in feed | Diet | 2 months | |
| Stroke Model | Middle-Aged Mice | 3 mg/kg/day | Intraperitoneal | 6 days | |
| EAE Mice | Adult (9-12 weeks) | Not specified | Not specified | 33 days (chronic phase) | |
| Ocular PK | Adult Rabbits | 1300 or 6500 ng | Intravitreal Injection | 24 hours |
Table 2: Effects of this compound on EAE Clinical Score and Lymphocyte Counts
| Animal Model | This compound Dose | Effect on EAE Clinical Score | Effect on Lymphocyte Counts | Reference |
| EAE Mice | 3 mg/kg/day (preventive) | Ameliorated EAE after initial peak | - | |
| EAE Mice | 3 mg/kg/day (therapeutic) | Slightly improved EAE | - | |
| Stroke Model Mice | 3 mg/kg/day | No effect on lesion size | Significantly induced lymphopenia | |
| EAE Mice | Not specified (chronic) | No significant improvement | Reduced peripheral B and T cells | |
| EAE Mice | 3, 10, 30 mg/kg in feed | Disease amelioration | Significant reduction of T cells |
Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice
This protocol is a standard method for inducing EAE in C57BL/6 mice and should be adapted for aged animals based on pilot studies.
-
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (aged mice may require specific pathogen-free conditions and careful health monitoring prior to use)
-
-
Procedure:
-
Prepare the MOG/CFA emulsion by emulsifying MOG 35-55 in PBS with CFA at a 1:1 ratio.
-
Anesthetize the mice.
-
Inject the emulsion subcutaneously at two sites on the flank (100 µL per site).
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization. The dose of PTX should be optimized for aged mice.
-
Monitor the mice daily for clinical signs of EAE and body weight.
-
-
Clinical Scoring:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
2. Histological Analysis of Demyelination and Inflammation
-
Procedure:
-
At the study endpoint, perfuse the animals with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Process the tissue for paraffin embedding.
-
Cut 5-10 µm sections of the spinal cord.
-
For inflammation assessment, perform Hematoxylin and Eosin (H&E) staining.
-
For demyelination assessment, perform Luxol Fast Blue (LFB) staining.
-
Quantify the area of inflammation and demyelination using microscopy and image analysis software.
-
3. Behavioral Testing: Rotarod
-
Purpose: To assess motor coordination and balance.
-
Procedure:
-
Acclimatize the mice to the rotarod apparatus for several days before testing.
-
For the test, place the mouse on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform multiple trials per mouse and average the results.
-
Visualizations
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. This compound Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BAF312) Treatment Reduces Brain Infiltration but Not Lesion Volume in Middle-Aged Mice in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Siponimod vs. Fingolimod Efficacy
In the landscape of therapies for multiple sclerosis (MS), sphingosine 1-phosphate (S1P) receptor modulators have marked a significant advancement. Fingolimod, the first-in-class oral S1P modulator, and siponimod, a next-generation selective modulator, both function by preventing the egress of lymphocytes from lymph nodes, thereby reducing central nervous system (CNS) inflammation. However, preclinical data reveal critical differences in their receptor selectivity, pharmacokinetic profiles, and mechanisms of action within the CNS that differentiate their therapeutic potential. This guide provides an objective comparison of their preclinical efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Differentiated Mechanisms of Action and Receptor Selectivity
Fingolimod is a prodrug that requires phosphorylation in vivo to its active form, fingolimod-phosphate.[1][2] This active metabolite acts as a non-selective agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1] In contrast, this compound is an active drug that does not require phosphorylation and demonstrates high selectivity for S1P1 and S1P5 receptors.[3][4] This selectivity is significant, as agonism of the S1P3 receptor has been linked to adverse effects such as bradycardia.
The primary immunomodulatory effect of both drugs is mediated through functional antagonism of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, trapping lymphocytes in the lymph nodes and preventing their infiltration into the CNS. Beyond this shared peripheral action, their distinct receptor profiles suggest different effects within the CNS. This compound's high affinity for S1P5, a receptor predominantly expressed on oligodendrocytes and neurons, is thought to contribute to pro-reparative and neuroprotective effects.
Quantitative Preclinical Data Summary
The following table summarizes key quantitative data from preclinical studies, highlighting the differences in receptor binding affinity and pharmacokinetic properties between this compound and fingolimod.
| Parameter | This compound | Fingolimod-Phosphate | Reference |
| S1P1 Affinity (EC50, nM) | 0.39 | High affinity | |
| S1P5 Affinity (EC50, nM) | 0.98 | High affinity | |
| S1P3 Affinity (EC50, nM) | > 1,000 | High affinity | |
| S1P4 Affinity (EC50, nM) | 750 | High affinity | |
| Active Form | Drug itself | Phosphorylated metabolite | |
| CNS/Blood Exposure Ratio (in EAE mice) | 6-7 | 20-30 | |
| Lymphocyte Reduction EC50 (nM, in mice) | 18 | ~35 |
Preclinical Efficacy in Animal Models of Multiple Sclerosis
The most widely used animal model for MS is experimental autoimmune encephalomyelitis (EAE). Both this compound and fingolimod have demonstrated efficacy in ameliorating clinical symptoms in EAE models.
Fingolimod has been shown to be highly effective in both prophylactic and therapeutic settings in EAE. Its administration significantly reduces clinical disease scores, demyelination, axonal loss, and astrogliosis. Studies have shown that fingolimod promotes the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs), which facilitates remyelination. The efficacy of fingolimod is dependent on its action on S1P1 receptors not only on immune cells but also on astrocytes within the CNS.
This compound also significantly ameliorates clinical EAE and diminishes subpial pathology. Its therapeutic effect is linked to a reduction in brain-infiltrating Th17 cells. Preclinical studies suggest this compound has direct neuroprotective effects within the CNS, independent of its peripheral immunomodulatory actions. In a combined toxic and inflammatory animal model of MS, this compound showed strong protective effects, significantly ameliorating demyelination, glia activation, and acute axonal injury. The different CNS-to-blood exposure ratio compared to fingolimod-phosphate may allow for an optimal therapeutic window that combines peripheral anti-inflammatory action with central neuroprotective and pro-remyelination effects.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols for key experiments cited in the comparison.
Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of this compound and fingolimod-phosphate at human S1P receptors.
-
Methodology (GTPγS Binding Assay):
-
Cell Culture: CHO-K1 or HEK293 cells are stably transfected to express individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5).
-
Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.
-
Assay: Membranes are incubated in assay buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound (this compound or fingolimod-phosphate).
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of this compound and fingolimod in a mouse model of MS.
-
Methodology:
-
Induction: EAE is induced in female C57BL/6J or SJL/J mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Proteolipid Protein (PLP) 139-151 in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
Treatment: Animals are treated daily via oral gavage with vehicle, this compound (e.g., 3.125 mg/kg), or fingolimod (e.g., 0.3 mg/kg), either prophylactically (starting from day of immunization) or therapeutically (starting after onset of clinical signs).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
Histopathology: At the end of the study, spinal cords and brains are collected. Tissues are processed for histology to assess inflammation (e.g., Hematoxylin & Eosin staining for immune cell infiltration) and demyelination (e.g., Luxol Fast Blue staining).
-
Immunophenotyping: Blood or CNS tissue can be analyzed by flow cytometry to quantify lymphocyte populations (e.g., CD4+, CD8+ T cells).
-
Conclusion
Preclinical data clearly differentiate this compound from fingolimod. This compound's selectivity for S1P1 and S1P5 receptors potentially offers a better safety profile by avoiding S1P3-mediated adverse effects. While both compounds are effective in reducing peripheral inflammation by sequestering lymphocytes, this compound's distinct pharmacokinetic profile and its potent activity on the S1P5 receptor may provide additional neuroprotective and pro-remyelinating benefits directly within the CNS. These fundamental preclinical differences provide a strong rationale for their distinct clinical applications, particularly this compound's proven efficacy in secondary progressive multiple sclerosis.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scripps.edu [scripps.edu]
- 3. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Siponimod and Ozanimod: Receptor Pharmacology and Glial Cell Effects
A Comparative Guide for Researchers and Drug Development Professionals
Siponimod (Mayzent®) and ozanimod (Zeposia®) are second-generation sphingosine-1-phosphate (S1P) receptor modulators approved for the treatment of relapsing forms of multiple sclerosis.[1][2][3] Both drugs exert their primary immunomodulatory effects by acting as functional antagonists at the S1P receptor subtype 1 (S1P1), leading to the retention of lymphocytes in lymphoid organs.[4] However, their distinct pharmacological profiles and interactions with central nervous system (CNS) cells are of significant interest for understanding their full therapeutic potential. This guide provides a detailed in vitro comparative analysis of this compound and ozanimod, focusing on their receptor binding and functional activity, as well as their effects on key glial cells of the CNS.
Quantitative Comparison of Receptor Binding and Functional Potency
The in vitro pharmacological profiles of this compound and ozanimod have been characterized through various assays, primarily focusing on their interaction with S1P receptor subtypes. The following tables summarize the key quantitative data from competitive radioligand binding and GTPγS binding assays, which assess the binding affinity and functional potency of these compounds, respectively.
| Compound | Receptor | Kᵢ (nM) |
| This compound | S1P₁ | 0.96 |
| S1P₅ | 0.44 | |
| Ozanimod | S1P₁ | 0.25 |
| S1P₅ | 2.58 | |
| Table 1: Comparative Binding Affinities (Kᵢ) of this compound and Ozanimod at S1P₁ and S1P₅ Receptors. Data derived from competitive radioligand binding assays. |
| Compound | Receptor | EC₅₀ (nM) | % Eₘₐₓ (relative to S1P) |
| This compound | S1P₁ | 0.27 | 93.3 |
| S1P₂ | >10,000 | - | |
| S1P₃ | >1,000 | - | |
| S1P₄ | 108 | 91.8 | |
| S1P₅ | 0.28 | 102 | |
| Ozanimod | S1P₁ | 0.43 | 98.7 |
| S1P₂ | >10,000 | - | |
| S1P₃ | >10,000 | - | |
| S1P₄ | >10,000 | - | |
| S1P₅ | 4.8 | 99.4 | |
| Table 2: Comparative Functional Potency (EC₅₀) and Efficacy (% Eₘₐₓ) of this compound and Ozanimod across S1P Receptor Subtypes. Data derived from GTPγS binding assays. |
Signaling Pathways and Experimental Workflows
The interaction of this compound and ozanimod with S1P receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the generalized signaling pathway of S1P receptor modulators and the workflows of the key in vitro assays used to characterize them.
In Vitro Effects on Central Nervous System Glial Cells
Beyond their effects on lymphocytes, both this compound and ozanimod can cross the blood-brain barrier, allowing for direct interactions with CNS cells.[4] In vitro studies have begun to elucidate the distinct effects of these modulators on astrocytes, microglia, and oligodendrocytes.
Astrocytes:
-
This compound: In vitro studies using primary mouse astrocytes have shown that this compound can suppress the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. This anti-inflammatory effect is partially mediated through S1P1.
-
Ozanimod: Ozanimod and its active metabolites have been shown to elicit functional intracellular signaling in primary human astrocytes, which is mediated by S1P1. Studies with ponesimod, another S1P1 selective modulator, suggest that functional antagonism of S1P1 on astrocytes can reduce neuroinflammation. While direct comparative studies are limited, both drugs appear to modulate astrocyte activity towards a less inflammatory state through S1P1 signaling.
Microglia:
-
This compound: In vitro studies with primary rat microglial cells have demonstrated that this compound can modulate the microglial reaction to pro-inflammatory stimuli. It has been shown to inhibit the production of pro-inflammatory mediators and may shift microglia towards a more neuroprotective phenotype. Specifically, this compound has been found to inhibit inflammasome activation in microglia through S1P1 antagonism.
-
Ozanimod: Direct in vitro comparative data on the effects of ozanimod on microglia is less established in the reviewed literature. However, given its potent S1P1 activity, it is plausible that it shares some of the anti-inflammatory properties observed with this compound in this cell type.
Oligodendrocytes:
-
This compound: this compound has been shown to have direct protective effects on oligodendrocytes in vitro. These effects are thought to be mediated through its interaction with S1P5, which is predominantly expressed by cells of the oligodendrocyte lineage. Preclinical data also suggests that this compound can decrease demyelination and increase remyelination via its action on oligodendrocytes.
-
Ozanimod: As a dual agonist for S1P1 and S1P5, ozanimod also has the potential to directly impact oligodendrocyte function. While direct in vitro studies specifically comparing its effects to this compound on oligodendrocyte differentiation and myelination are not as prevalent in the reviewed literature, its activity at S1P5 suggests a potential role in this process.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays discussed in this guide.
Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare crude cell membranes from cells stably expressing the human S1P receptor subtype of interest. Homogenize cells in an ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ozanimod), and varying concentrations of the unlabeled competitor (this compound or ozanimod).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³⁵S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of the test compound (this compound or ozanimod).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound and free [³⁵S]GTPγS.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Receptor Internalization Assay (Flow Cytometry)
-
Cell Culture: Culture cells stably expressing an epitope-tagged S1P₁ receptor (e.g., HA- or FLAG-tagged).
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound or ozanimod for a defined period at 37°C to induce receptor internalization. Include an untreated control.
-
Antibody Staining: Place the cells on ice to stop internalization. Stain the cells with a fluorescently labeled primary antibody that recognizes the extracellular epitope tag. This will label the receptors remaining on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity of the cell population.
-
Data Analysis: The reduction in mean fluorescence intensity in the agonist-treated cells compared to the untreated control reflects the extent of receptor internalization.
Conclusion
This in vitro comparative analysis reveals that both this compound and ozanimod are potent and selective S1P₁ and S1P₅ receptor modulators. Ozanimod demonstrates a higher binding affinity for S1P₁, while this compound shows a slightly higher affinity for S1P₅. Functionally, both compounds are full agonists at S1P₁ and S1P₅ with high potency. Their selectivity against S1P₂, S1P₃, and S1P₄ is a key feature that distinguishes them from the first-generation modulator, fingolimod.
In the context of CNS glial cells, both drugs exhibit anti-inflammatory effects on astrocytes, likely mediated through S1P₁. This compound has been more extensively studied for its direct effects on microglia and oligodendrocytes, demonstrating a capacity to suppress microglial activation and protect oligodendrocytes. Given ozanimod's similar receptor profile, it is plausible that it exerts comparable effects, though further direct comparative studies are warranted to fully elucidate any subtle differences in their mechanisms of action within the CNS. The provided experimental protocols offer a foundation for researchers to conduct further head-to-head comparisons and explore the nuanced in vitro pharmacology of these important therapeutic agents.
References
Siponimod's Neuroprotective Capacity: A Comparative Guide for Researchers
An in-depth analysis of siponimod's neuroprotective effects across various experimental models, offering a comparative perspective against other disease-modifying therapies for multiple sclerosis.
This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, has garnered significant attention for its potential to confer direct neuroprotection in the central nervous system (CNS), independent of its peripheral immunomodulatory effects. This guide provides a comprehensive comparison of this compound's performance in preclinical models of neuroinflammation and demyelination, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Comparative Efficacy in In Vivo Models
The primary in vivo model for multiple sclerosis (MS) research is experimental autoimmune encephalomyelitis (EAE). Studies in this model have demonstrated this compound's ability to ameliorate disease severity, reduce CNS inflammation, and protect against neuronal damage.
Table 1: this compound's Efficacy on Clinical Score in the EAE Mouse Model
| Treatment Group | Dosing Regimen | Peak Clinical Score (Mean ± SEM) | Reduction in Peak Score vs. Vehicle | Study Reference |
| EAE + Vehicle | Daily oral gavage | 2.7 ± 0.5 | - | Gentile et al., 2016[1] |
| EAE + this compound | 0.45 μ g/day , i.c.v. | Significantly lower than vehicle | Not specified | Gentile et al., 2016[1] |
| EAE + this compound | 0.01 g/kg in diet | Maximally reduced EAE scores by 72.5% | 72.5% | Bigaud et al., 2019[2] |
Table 2: Comparative Neuroprotective Effects of Oral MS Therapies in the EAE Model
| Treatment | Key Neuroprotective Findings | Study Reference |
| This compound | Attenuated astrogliosis and microgliosis; rescued loss of parvalbumin-positive interneurons; reduced synaptic neurodegeneration. | Gentile et al., 2016[1] |
| Fingolimod | Reduced dorsal horn GFAP and Iba1 immunoreactivity, suggesting decreased astrocyte and microglia activation. | Rossi et al., 2012[3] |
| Teriflunomide | Reduced inflammation, demyelination, and axonal loss in the spinal cord of EAE rats. | Wiese et al., 2009 |
| Dimethyl Fumarate | Showed neuroprotective effects and improved clinical scores in EAE. | Schilling et al., 2006 |
Insights from In Vitro and Ex Vivo Models
In vitro and ex vivo studies provide a more controlled environment to dissect the direct cellular and molecular mechanisms of this compound's neuroprotective actions.
Table 3: this compound's Effects on CNS Resident Cells In Vitro
| Cell Type | Model/Stimulus | This compound Concentration | Key Findings | Study Reference |
| Microglia (rat primary) | Lipopolysaccharide (LPS) | 50 µM | Normalized increased cell area; reduced expression of TNFα, IL-1β, and iNOS. | O'Sullivan et al., 2022 |
| Microglia (human iPSC-derived) | LPS + Nigericin | 1000 nM | Suppressed IL-1β production and inhibited inflammasome activation. | He et al., 2022 |
| Oligodendrocytes | Cuprizone-induced demyelination (in vivo) | Not specified | Ameliorated the loss of oligodendrocytes and myelin. | Behrangi et al., 2022 |
| Neurons (rat and human iPSC-derived) | TNF-α | Not specified | Decreased TNF-α induced neuronal cell apoptosis. | Jin et al., 2024 |
| Organotypic slice cultures | Lysophosphatidylcholine-induced demyelination | Not specified | Attenuated demyelination. | Behrangi et al., 2019 |
Experimental Protocols
A clear understanding of the methodologies used is crucial for interpreting and replicating research findings.
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol is a standard method for inducing a chronic progressive form of EAE.
Materials:
-
Myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice (9-13 weeks old)
Procedure:
-
Antigen Emulsion: Prepare an emulsion of MOG35-55 in CFA containing M. tuberculosis.
-
Immunization (Day 0): Inject 0.1 mL of the emulsion subcutaneously into the flank of each mouse.
-
PTX Administration: On day 0 and day 2 post-immunization, administer an intraperitoneal injection of PTX.
-
Clinical Assessment: Monitor mice daily from day 7 for clinical signs of EAE using a standardized scoring system (0 = no signs, 5 = moribund).
Protocol 2: Primary Microglia Culture and Activation Assay
This protocol describes the isolation of primary microglia and their activation to model neuroinflammatory conditions.
Materials:
-
Cortical tissue from neonatal rat pups (P1-P2)
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Reagents for immunocytochemistry or ELISA
Procedure:
-
Cell Isolation: Dissociate cortical tissue to obtain a mixed glial cell suspension.
-
Culture: Plate the cells and culture for several days to allow for the proliferation of microglia on a layer of astrocytes.
-
Microglia Harvest: Isolate microglia by shaking the culture flasks to detach them from the astrocyte layer.
-
Treatment and Stimulation: Plate the purified microglia, pre-treat with this compound or vehicle control for 1 hour.
-
Activation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Analysis: Assess microglial activation by measuring the release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or by analyzing changes in cell morphology and protein expression via immunocytochemistry.
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental processes is facilitated by visual diagrams.
Caption: this compound's neuroprotective signaling pathways.
Caption: Experimental workflow for validating neuroprotective effects in the EAE model.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S1P Modulators in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
The advent of sphingosine-1-phosphate (S1P) receptor modulators has marked a significant advancement in the management of multiple sclerosis (MS). These oral therapeutics offer a distinct mechanism of action by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system. Currently, four major S1P modulators—fingolimod, siponimod, ozanimod, and ponesimod—are prominent in the clinical and research landscape. This guide provides an objective, data-driven comparison of these agents to aid researchers and drug development professionals in their work.
Mechanism of Action and Receptor Selectivity
S1P modulators exert their effects by binding to S1P receptors, of which five subtypes (S1P1-5) have been identified. The therapeutic effects in MS are primarily mediated through the S1P1 receptor on lymphocytes. However, the varying selectivity profiles of these drugs for other S1P receptor subtypes contribute to their distinct efficacy and safety profiles.[1][2][3]
-
Fingolimod: The first-generation S1P modulator, fingolimod is non-selective and binds to S1P1, S1P3, S1P4, and S1P5.[1][4] Its action on S1P3 is associated with cardiac side effects.
-
This compound and Ozanimod: These are second-generation modulators selective for S1P1 and S1P5. This increased selectivity aims to minimize off-target effects, particularly cardiac-related adverse events.
-
Ponesimod: This is another second-generation modulator that is highly selective for the S1P1 receptor.
The following diagram illustrates the generalized signaling pathway of S1P receptor modulation.
Comparative Efficacy
Direct head-to-head clinical trials comparing all four S1P modulators are lacking. However, data from pivotal phase 3 trials and network meta-analyses provide a basis for comparison.
Annualized Relapse Rate (ARR)
A key metric for MS treatment efficacy is the reduction in ARR.
| S1P Modulator | Pivotal Trial(s) | Comparator | ARR Reduction |
| Fingolimod | FREEDOMS | Placebo | 54% |
| TRANSFORMS | Interferon beta-1a | 52% | |
| This compound | EXPAND (SPMS) | Placebo | 55% (in patients with relapses) |
| Ozanimod | RADIANCE, SUNBEAM | Interferon beta-1a | 48% and 38% respectively |
| Ponesimod | OPTIMUM | Teriflunomide | 30.5% |
Data compiled from multiple sources.
MRI Outcomes
MRI lesion activity is another critical endpoint in MS clinical trials. All four S1P modulators have demonstrated significant reductions in the number of new or enlarging T2 lesions and gadolinium-enhancing (Gd+) lesions compared to placebo or active comparators. A network meta-analysis suggested that ozanimod (1 mg) was associated with the lowest number of new Gd+ lesions.
Comparative Safety Profiles
The safety profiles of S1P modulators are a key consideration, with differences largely attributed to their receptor selectivity.
| Adverse Event | Fingolimod | This compound | Ozanimod | Ponesimod |
| First-Dose Bradycardia | Requires 6-hour monitoring | Titration required, monitoring based on cardiac history | Titration required, no routine monitoring | Titration required, monitoring based on cardiac history |
| Atrioventricular (AV) Block | Reported | Reported | Lower incidence than fingolimod | Lower incidence than fingolimod |
| Lymphopenia | Nadir ~500 cells/μL | Nadir ~560 cells/μL | Nadir ~760 cells/μL | Nadir ~650 cells/μL |
| Lymphocyte Recovery | 1-2 months | ~10 days | ~1 month | 1-2 weeks |
| Macular Edema | Risk present | Risk present | Lower risk | Risk present |
| Liver Enzyme Elevation | More frequent | Less frequent | Less frequent | Less frequent |
Data compiled from multiple sources.
Newer generation S1P modulators like ozanimod and this compound generally show a more favorable safety profile, particularly concerning cardiac events. An indirect comparison suggested ozanimod has a favorable benefit-risk profile versus fingolimod.
Experimental Protocols
The efficacy and safety data presented are derived from rigorous, large-scale clinical trials. Below is a generalized workflow for these studies.
Key Pivotal Trial Methodologies
-
FREEDOMS (Fingolimod): A 24-month, double-blind, placebo-controlled trial in patients with relapsing-remitting MS (RRMS). The primary endpoint was the ARR.
-
TRANSFORMS (Fingolimod): A 12-month, double-blind, active-controlled (interferon beta-1a) trial in RRMS patients. The primary endpoint was the ARR.
-
EXPAND (this compound): A randomized, double-blind, placebo-controlled trial in patients with secondary progressive MS (SPMS). The primary endpoint was the time to 3-month confirmed disability progression.
-
RADIANCE & SUNBEAM (Ozanimod): Two randomized, double-blind, active-controlled (interferon beta-1a) trials in RRMS patients. The primary endpoint for both was the ARR.
-
OPTIMUM (Ponesimod): A 108-week, randomized, double-blind, active-controlled (teriflunomide) trial in RRMS patients. The primary endpoint was the ARR.
Inclusion criteria for these trials generally included an age range of 18-55 years, a diagnosis of RRMS or SPMS, and a specified level of disability on the Expanded Disability Status Scale (EDSS). Exclusion criteria often included certain pre-existing cardiac conditions, macular edema, and prior use of specific immunosuppressive therapies.
Conclusion
The landscape of S1P modulators for MS is evolving, with newer, more selective agents offering potentially improved safety profiles compared to the first-generation fingolimod. While direct comparative efficacy data is limited, network meta-analyses and indirect comparisons suggest comparable efficacy in reducing relapse rates and MRI activity among the class. The choice of an S1P modulator in a research or clinical setting will depend on a careful consideration of its specific efficacy and safety profile, as well as patient-specific factors. Future head-to-head trials will be invaluable in further elucidating the comparative effectiveness of these important therapeutic agents.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Siponimod and Interferon Beta-1b for Secondary Progressive Multiple Sclerosis
An Indirect Treatment Comparison for Researchers and Drug Development Professionals
In the landscape of therapies for secondary progressive multiple sclerosis (SPMS), direct head-to-head clinical trials are not always available to guide treatment decisions. This guide provides an objective, data-driven indirect comparison of two prominent treatments: the selective sphingosine-1-phosphate (S1P) receptor modulator, siponimod, and the well-established immunomodulator, interferon beta-1b. The following analysis is based on a matching-adjusted indirect comparison (MAIC) of data from pivotal clinical trials, offering valuable insights into their relative efficacy and safety.
Efficacy Outcomes: An Indirect Comparison
An MAIC was conducted to compare the efficacy of this compound, using individual patient data from the EXPAND trial, with summary data from the North American and European clinical trials of interferon beta-1b in patients with SPMS.[1][2] This statistical method adjusts for cross-trial differences in patient populations to provide a more reliable indirect comparison.
The primary efficacy outcomes analyzed were the time to 3-month and 6-month confirmed disability progression (CDP) and the annualized relapse rate (ARR).
Key Efficacy Findings:
This compound demonstrated a statistically significant reduction in the risk of 6-month CDP compared to interferon beta-1b (250 µg).[1][2][3] For the outcome of 3-month CDP, this compound showed a numerical but not statistically significant superiority over interferon beta-1b. When compared to placebo, this compound significantly reduced the risk of 3-month and 6-month CDP. In the pivotal trials for interferon beta-1b, the European study showed a significant delay in the time to confirmed disability progression, while the North American study did not meet this primary endpoint, though it did show a benefit in relapse-related outcomes.
With regard to ARR, the MAIC indicated that this compound was numerically, but not statistically, superior to interferon beta-1b.
Table 1: Matching-Adjusted Indirect Comparison of Efficacy Outcomes
| Outcome Measure | Comparison | Hazard Ratio (95% CI) | p-value |
| Time to 6-Month Confirmed Disability Progression | This compound vs. Interferon beta-1b (250 µg) | 0.55 (0.33 - 0.91) | <0.05 |
| Time to 3-Month Confirmed Disability Progression | This compound vs. Interferon beta-1b (250 µg) | 0.82 (0.42 - 1.63) | Not significant |
Source: Samjoo et al. (2020).
Patient Population and Study Design
The comparison relies on data from three pivotal, placebo-controlled trials. A summary of their baseline characteristics and design is presented below.
Table 2: Baseline Characteristics of Pivotal Trials
| Characteristic | EXPAND (this compound) | North American Study (Interferon beta-1b) | European Study (Interferon beta-1b) |
| Number of Patients | 1,651 | 939 | 718 |
| Mean Age (years) | 48 | Not specified | 41 (median) |
| Mean EDSS Score | 5.4 | 3.0 - 6.5 (range) | 5.5 (median) |
| Mean Disease Duration (years) | ~17 | Not specified | Not specified |
| Mean Time since SPMS Conversion (years) | ~3.8 | Not specified | Not specified |
Sources: Kappos et al. (2016), Panitch et al. (2004), European Study Group (1998).
Experimental Protocols
This compound: The EXPAND Trial
The EXPAND study was a Phase 3, randomized, double-blind, placebo-controlled trial. Patients with SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5 were randomized in a 2:1 ratio to receive either 2 mg of this compound orally once daily or a placebo. The primary endpoint was the time to 3-month confirmed disability progression.
Interferon beta-1b: North American and European SPMS Trials
The North American and European studies were multicenter, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of interferon beta-1b in patients with SPMS. Patients with SPMS and EDSS scores between 3.0 and 6.5 were randomized to receive either subcutaneous injections of interferon beta-1b (250 µg or 8 MIU every other day) or a placebo for up to 3 years. The primary endpoint in both trials was the time to confirmed progression of disability.
Safety and Tolerability Profile
This compound: The safety profile of this compound in the EXPAND trial was consistent with the known effects of S1P receptor modulation. Long-term data of over 5 years have not identified any new or unexpected safety signals.
Interferon beta-1b: Interferon beta-1b is generally considered to have a favorable safety profile, though it is associated with side effects such as flu-like symptoms and injection-site reactions. Some studies have suggested a potential increased risk of stroke, migraine, and depression with long-term use.
Table 3: Common Adverse Events
| Adverse Event | This compound | Interferon beta-1b |
| Common | Headache, hypertension, transaminase elevation | Flu-like symptoms, injection-site reactions, lymphopenia |
| Serious | Macular edema, bradyarrhythmia, posterior reversible encephalopathy syndrome | Depression, suicidal ideation, injection-site necrosis |
Sources: Multiple sources.
Mechanism of Action and Signaling Pathways
This compound is a selective modulator of the S1P receptor subtypes S1P1 and S1P5. By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system (CNS). This compound can also cross the blood-brain barrier and may have direct neuroprotective effects within the CNS.
Caption: this compound's mechanism of action.
Interferon beta-1b exerts its effects through multiple immunomodulatory pathways. It binds to type I interferon receptors, initiating a cascade of intracellular signals that lead to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. It also reduces the trafficking of inflammatory cells across the blood-brain barrier.
Caption: Interferon beta-1b's signaling pathway.
Experimental Workflow: Matching-Adjusted Indirect Comparison
The MAIC process allows for the comparison of treatments from different trials by adjusting for differences in patient characteristics.
Caption: MAIC experimental workflow.
References
- 1. Interferon-β-1b: a review of its use in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of interferon-β in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferon beta-1b in secondary progressive MS: a combined analysis of the two trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Siponimod Efficacy in Multiple Sclerosis: A Cross-Study Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of siponimod in the treatment of multiple sclerosis (MS), drawing upon data from key clinical trials. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's performance relative to placebo and, where available, other disease-modifying therapies (DMTs).
Executive Summary
This compound, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in reducing the risk of disability progression and inflammatory disease activity in patients with secondary progressive multiple sclerosis (SPMS). The pivotal Phase 3 EXPAND trial established its benefit in a broad SPMS population. In patients with relapsing-remitting multiple sclerosis (RRMS), the Phase 2 BOLD study showed a dose-dependent reduction in MRI lesion activity. While direct head-to-head comparative trials with other DMTs are largely unavailable, indirect evidence and data from studies of other S1P modulators provide some context for its relative efficacy.
Data Presentation: Efficacy of this compound in Clinical Trials
The following tables summarize the key quantitative efficacy data for this compound from the EXPAND and BOLD clinical trials.
Table 1: Efficacy of this compound in Secondary Progressive Multiple Sclerosis (EXPAND Trial) [1][2][3][4][5]
| Efficacy Endpoint | This compound (2mg daily) | Placebo | Risk Reduction/Difference | p-value |
| Disability Progression | ||||
| 3-Month Confirmed Disability Progression (CDP) | 26% of patients | 32% of patients | 21% relative risk reduction | 0.013 |
| 6-Month Confirmed Disability Progression (CDP) | 19.0% of patients | 28.1% of patients | 26% relative risk reduction | 0.0058 |
| Clinical Relapses | ||||
| Annualized Relapse Rate (ARR) | - | - | 55.5% reduction vs. placebo | <0.0001 |
| MRI Outcomes | ||||
| T2 Lesion Volume (change from baseline) | - | - | 79.1% reduction vs. placebo | <0.0001 |
| New or Enlarging T2 Lesions | 57% of patients free from lesions | 37% of patients free from lesions | - | - |
| Gadolinium-enhancing T1 Lesions | 89% of patients free from lesions | 67% of patients free from lesions | 86.6% reduction in number vs. placebo | <0.0001 |
| Brain Volume Change | - | - | 23.4% less brain volume loss | 0.0002 |
| Cognitive Function | ||||
| 6-Month Confirmed Worsening in Cognitive Processing Speed (SDMT) | 58% of patients with an event | 68% of patients with an event | 23% relative risk reduction | 0.0014 |
Table 2: Efficacy of this compound in Relapsing-Remitting Multiple Sclerosis (BOLD Trial)
| Efficacy Endpoint (at 3 months) | This compound Dose | Placebo | Reduction in Combined Unique Active Lesions vs. Placebo | p-value (for dose-response) |
| MRI Outcomes | ||||
| Reduction in Monthly Number of Combined Unique Active Lesions | 0.25 mg | - | 35% | 0.0001 |
| 0.5 mg | - | 50% | ||
| 1.25 mg | - | 66% | ||
| 2 mg | - | 72% | ||
| 10 mg | - | 82% | ||
| Clinical Relapses (at 6 months) | ||||
| Annualized Relapse Rate (ARR) | 2 mg | - | Significant reduction | - |
Comparative Efficacy of this compound
Direct head-to-head trials comparing this compound with other MS treatments are limited. However, an indirect treatment comparison has been conducted.
This compound vs. Fingolimod (Indirect Comparison)
An indirect comparison using propensity score matching was performed between this compound in patients with SPMS (from the EXPAND trial) and fingolimod in patients with primary progressive MS (PPMS). The results showed a trend favoring this compound for the time to 6- and 3-month confirmed disability progression, although the differences were not statistically significant. It is important to note that this comparison is across different MS phenotypes and should be interpreted with caution.
A blog post by a medical professional suggests that while fingolimod may have a more potent peripheral immunosuppressive effect, this compound might exert more direct effects within the central nervous system.
This compound vs. Other Oral DMTs
There is a lack of direct comparative efficacy data between this compound and other oral DMTs such as teriflunomide and dimethyl fumarate. A head-to-head trial of another S1P modulator, ponesimod, demonstrated superiority over teriflunomide in reducing annualized relapse rates in patients with relapsing MS.
Experimental Protocols
EXPAND Trial (NCT01665144)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, event-driven study.
-
Patient Population: 1,651 patients aged 18-60 years with SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound 2 mg once daily or placebo.
-
Primary Endpoint: Time to 3-month confirmed disability progression (CDP), defined as at least a 1-point increase in EDSS if the baseline score was 3.0-5.0, or a 0.5-point increase if the baseline score was 5.5-6.5, confirmed after 3 months.
-
Key Secondary Endpoints: Time to 3-month confirmed worsening of at least 20% from baseline in the Timed 25-Foot Walk test and change from baseline in T2 lesion volume.
BOLD Trial (NCT00879658)
-
Study Design: A Phase 2, adaptive, dose-ranging, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults aged 18-55 years with relapsing-remitting multiple sclerosis.
-
Randomization:
-
Cohort 1: this compound 10 mg, 2 mg, 0.5 mg, or placebo (1:1:1:1) for 6 months.
-
Cohort 2: this compound 1.25 mg, 0.25 mg, or placebo (4:4:1) for 3 months.
-
-
Primary Endpoint: Dose-response relationship assessed by the percentage reduction in the monthly number of combined unique active lesions on MRI at 3 months for this compound versus placebo.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P1) and 5 (S1P5). Its therapeutic effects in MS are believed to be mediated through two main mechanisms:
-
Peripheral Immune Modulation: this compound binds to S1P1 receptors on lymphocytes, preventing their egress from lymph nodes. This reduces the number of circulating lymphocytes available to enter the central nervous system (CNS) and cause inflammation.
-
Central Nervous System Effects: this compound can cross the blood-brain barrier and may exert direct effects within the CNS by binding to S1P1 and S1P5 receptors on neural cells, such as astrocytes and oligodendrocytes, potentially promoting neuroprotective and remyelination processes.
References
- 1. neurologylive.com [neurologylive.com]
- 2. This compound for patients with relapsing-remitting multiple sclerosis (BOLD): an adaptive, dose-ranging, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. library.neurol.ru [library.neurol.ru]
- 5. novartis.gcs-web.com [novartis.gcs-web.com]
Validating Biomarkers for Siponimod Response: A Preclinical Comparison with Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of siponimod and the alternative S1P receptor modulator, fingolimod, in preclinical models of multiple sclerosis (MS). The focus is on biomarkers that can validate and predict therapeutic response, with supporting experimental data from animal models such as Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone model of demyelination.
Comparative Efficacy in Preclinical Models
This compound, a selective modulator of sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1, S1P5), has demonstrated efficacy in preclinical models by reducing inflammation and promoting neuroprotection.[1][2] Fingolimod, a non-selective S1P receptor modulator (S1P1, S1P3, S1P4, S1P5), also shows efficacy in these models, primarily through its potent immunosuppressive effects.[3] This section compares their performance based on key biomarkers of disease activity.
Immunomodulatory Effects: Lymphocyte Reduction
A primary mechanism of action for both this compound and fingolimod is the sequestration of lymphocytes in lymph nodes, leading to a reduction of these immune cells in the peripheral blood and, consequently, in the central nervous system (CNS).[1][3]
| Biomarker | Preclinical Model | This compound | Fingolimod | Reference |
| Peripheral Blood B Cell Percentage | EAE (Mice) | Reduced to 1.12% ± 0.32% from 7.08% ± 1.58% (vehicle) | Reduced to 1.21% ± 0.27% from 7.08% ± 1.58% (vehicle) | |
| Peripheral Blood T Cell Percentage | EAE (Mice) | Reduced to 0.20% ± 0.06% from 3.98% ± 1.10% (vehicle) | Reduced to 0.33% ± 0.11% from 3.98% ± 1.10% (vehicle) | |
| CNS T Cell Infiltration (cells/mm²) | EAE (Mice) | 10.8 ± 4.1 | 10.4 ± 2.48 |
Neuroprotective and Remyelinating Effects
Beyond their immunomodulatory actions, both this compound and fingolimod are suggested to have direct effects within the CNS, influencing glial cell function and remyelination.
| Biomarker | Preclinical Model | This compound | Fingolimod | Reference |
| Myelin Basic Protein (MBP) Expression | Cuprizone (Mice) | Significantly higher MBP expression vs. vehicle | No significant difference in remyelination vs. placebo | |
| Myelin-Associated Glycoprotein (MAG) Expression | Cuprizone (Mice) | Significantly higher MAG expression vs. vehicle | Not Reported | |
| OLIG2+ Oligodendrocyte Density | Cuprizone (Mice) | Significant recovery in oligodendrocyte density | Not Reported |
Anti-inflammatory Effects in the CNS
The modulation of glial cell activity is a key aspect of the neuroprotective effects of S1P receptor modulators. This includes the suppression of pro-inflammatory cytokine production.
| Biomarker | Preclinical Model/Cell Culture | This compound | Fingolimod | Reference |
| IL-6 Secretion | LPS-induced mouse microglial cells and astrocytes | Reduced | Not Reported in direct comparison | |
| TNF-α Production | Not directly compared in preclinical models | Suppresses pro-inflammatory cytokine production | Administration reduces TNF-α levels |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
Induction of EAE:
-
Female C57BL/6J mice (9–12 weeks old) are immunized with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.
-
Clinical scoring is performed daily to assess disease severity based on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
Flow Cytometry for Peripheral Blood Lymphocytes:
-
Whole blood is collected from mice.
-
Red blood cells are lysed using a fix/lyse solution.
-
The remaining leukocytes are stained with fluorescently labeled antibodies against T-cell (e.g., CD3) and B-cell (e.g., CD19) markers.
-
Cells are analyzed on a flow cytometer to determine the percentage of T and B cells among the live lymphocyte population. The gating strategy involves identifying singlets, excluding dead cells, and then gating on CD3+ and CD19+ populations.
Cuprizone-Induced Demyelination Model
Induction of Demyelination:
-
Male C57BL/6 mice are fed a diet containing 0.2% cuprizone for 5-7 weeks to induce demyelination.
-
Control mice are fed a normal chow diet.
-
Following the demyelination period, some cohorts may be returned to a normal diet to study remyelination.
Immunohistochemistry for Myelin Basic Protein (MBP):
-
Mice are euthanized, and brains are collected and fixed in 4% paraformaldehyde.
-
Brains are sectioned using a cryostat or vibratome.
-
Sections are incubated with a primary antibody against MBP (e.g., rat anti-MBP).
-
A fluorescently labeled secondary antibody (e.g., anti-rat IgG) is applied.
-
Sections are imaged using a fluorescence microscope, and the intensity of MBP staining is quantified in specific brain regions like the corpus callosum to assess the degree of myelination.
Quantitative PCR (qPCR) for Inflammatory Cytokines
-
Brain tissue (e.g., from the spinal cord in EAE mice) is collected and snap-frozen.
-
RNA is extracted from the tissue using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the target cytokine (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH).
-
The relative expression of the target gene is calculated using the delta-delta Ct method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound and fingolimod, as well as a typical experimental workflow for evaluating these compounds in the EAE model.
References
- 1. The Benefits and Risks of Switching from Fingolimod to this compound for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Siponimod vs. Ocrelizumab: A Comparative Analysis of their Effects on Microglia and Astrocyte Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of siponimod and ocrelizumab, focusing on their distinct mechanisms of action and effects on microglia and astrocyte activation, crucial players in the pathophysiology of multiple sclerosis (MS). While both are approved treatments for MS, their interactions with these glial cells, which are central to the neuroinflammatory and neurodegenerative processes of the disease, differ significantly. This document synthesizes available experimental data to facilitate a comprehensive understanding for research and drug development professionals.
Executive Summary
This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, has been shown to directly engage with microglia and astrocytes within the central nervous system (CNS), actively modulating their inflammatory and neuroprotective functions. In contrast, ocrelizumab, a B-cell depleting monoclonal antibody, primarily acts in the periphery. Its effects on microglia and astrocytes are considered secondary to the reduction of B-cell-mediated inflammation, with current direct evidence on its interaction with these glial cells being limited.
Comparative Data on Microglia and Astrocyte Activation
The following tables summarize the quantitative data from various experimental models, highlighting the differential effects of this compound and ocrelizumab on key markers of microglia and astrocyte activation.
Table 1: Effect of this compound and Ocrelizumab on Microglia Activation Markers
| Marker | Drug | Experimental Model | Change | Quantitative Data | Reference |
| Iba1 | This compound | LPS-stimulated primary rat microglia | ↓ | Significant reduction in Iba1+ cell area. | [1] |
| This compound | EAE mouse model | ↓ | Significant reduction in Iba1 fluorescence intensity. | [2] | |
| Ocrelizumab | - | - | No direct experimental data available. | - | |
| CD68 | This compound | LPS-stimulated BV2 microglial cells | ↓ | Dose-dependent reduction in CD68 protein expression. | [3] |
| Ocrelizumab | - | - | No direct experimental data available. | - | |
| Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) | This compound | LPS-stimulated primary rat microglia | ↓ | Significant reduction in TNFα and IL-1β gene and protein expression. | [1] |
| This compound | TNFα-stimulated BV2 microglial cells | ↓ | Reduction in IL-6 and RANTES release. | [4] | |
| Ocrelizumab | - | - | No direct in vitro experimental data available. | - | |
| Anti-inflammatory/Pro-regenerative Markers (Arg-1, Ym1) | This compound | EAE mouse model | ↑ | Significant upregulation of Arg-1 and Ym1 mRNA levels. | |
| Ocrelizumab | - | - | No direct experimental data available. | - | |
| iNOS | This compound | LPS-stimulated primary rat microglia | ↓ | Significant reduction in the percentage of iNOS positive microglia. | |
| Ocrelizumab | - | - | No direct experimental data available. | - | |
| MHC Class II | This compound | Chronic EAE mouse model | ↓ | Prominent downregulation of microglial MHC class II expression. | |
| Ocrelizumab | - | - | No direct experimental data available. | - |
Table 2: Effect of this compound and Ocrelizumab on Astrocyte Activation Markers
| Marker | Drug | Experimental Model | Change | Quantitative Data | Reference |
| GFAP | This compound | EAE mouse model | ↓ | 50% reduction in GFAP levels in the striatum. | |
| Ocrelizumab | MS patients (clinical study) | ↓ | Significant decrease in serum GFAP (sGFAP) levels over 12 months. | ||
| Glutamate Transporters (GLAST, GLT1) | This compound | Human iPSC-derived astrocytes stimulated with inflammatory cytokines | ↑ | Maintained high levels of GLAST and GLT1 expression. | |
| Ocrelizumab | - | - | No direct experimental data available. | - | |
| NFκB Activation | This compound | Human iPSC-derived astrocytes stimulated with inflammatory cytokines | ↓ | Inhibited NFκB translocation. | |
| Ocrelizumab | - | - | No direct experimental data available. | - | |
| Nrf2 Activation | This compound | Human iPSC-derived astrocytes | ↑ | Rapidly induced nuclear translocation of Nrf2. | |
| Ocrelizumab | - | - | No direct experimental data available. | - |
Signaling Pathways and Mechanisms of Action
This compound: Direct Modulation of Glial Cell Function
This compound readily crosses the blood-brain barrier and directly interacts with S1P receptors, specifically S1P1 and S1P5, expressed on microglia and astrocytes. This engagement triggers intracellular signaling cascades that modulate the cells' activation state and function.
Caption: this compound's direct signaling in microglia and astrocytes.
Ocrelizumab: Indirect Effects on the CNS Inflammatory Milieu
Ocrelizumab's primary mechanism of action is the depletion of CD20-expressing B-cells in the periphery. This leads to a reduction in B-cell-mediated antigen presentation, pro-inflammatory cytokine production, and autoantibody formation. The subsequent decrease in peripheral inflammation is thought to lessen the inflammatory insult to the CNS, thereby indirectly impacting the activation state of resident microglia and astrocytes.
Caption: Ocrelizumab's indirect mechanism of action on the CNS.
Experimental Protocols
This compound: In Vitro Microglia Activation Assay
-
Cell Culture: Primary rat microglia are isolated from the cerebral cortices of neonatal Wistar rats. Cells are cultured in DMEM supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: Microglia are pre-treated with this compound (e.g., 10 µM, 50 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24-72 hours to induce a pro-inflammatory state.
-
Analysis of Activation Markers:
-
Immunocytochemistry: Cells are fixed and stained for Iba1 and iNOS. The percentage of iNOS-positive cells and the cell area of Iba1-positive cells are quantified using fluorescence microscopy and image analysis software.
-
Quantitative RT-PCR: RNA is extracted, and the expression of genes encoding for pro-inflammatory cytokines (e.g., Tnfα, Il1b) is measured.
-
ELISA: Supernatants are collected to quantify the secretion of pro-inflammatory cytokines (e.g., TNFα, IL-1β).
-
This compound: In Vitro Astrocyte Activation Assay
-
Cell Culture: Human induced pluripotent stem cell (iPSC)-derived astrocytes are generated from human fibroblasts. Astrocytes are cultured in astrocyte medium.
-
Stimulation: Astrocytes are pre-treated with this compound (e.g., 100 nM) for 1 hour, followed by stimulation with a cocktail of inflammatory cytokines (e.g., IL-1β, IL-17) for 24 hours.
-
Analysis of Activation and Function:
-
Immunocytochemistry: Cells are fixed and stained for NFκB p65 subunit to assess its nuclear translocation. The expression of glutamate transporters GLAST and GLT1 is also quantified.
-
Western Blot: Protein lysates are analyzed to determine the levels of GLAST and GLT1.
-
Neuron Co-culture: Conditioned media from treated astrocytes is applied to spinal neuron cultures to assess astrocyte-mediated neurotoxicity by quantifying neuronal survival.
-
Ocrelizumab: Clinical Study of Serum Astrocyte Activation Marker
-
Study Design: A multicenter, prospective study of MS patients initiating ocrelizumab treatment.
-
Sample Collection: Serum samples are collected at baseline and at regular intervals (e.g., every 3-6 months) following ocrelizumab infusion (600 mg every 24 weeks).
-
Biomarker Analysis: Serum levels of Glial Fibrillary Acidic Protein (sGFAP) are measured using a sensitive immunoassay, such as the Single Molecule Array (SimoA) platform.
-
Data Analysis: Changes in sGFAP levels from baseline are analyzed and correlated with clinical and radiological outcomes to assess the impact of ocrelizumab on astrocyte activation in vivo.
Discussion and Future Directions
The available evidence clearly indicates that this compound has a direct, multifaceted effect on both microglia and astrocytes, shifting them from a pro-inflammatory to a more neuroprotective and pro-regenerative phenotype. This is supported by a wealth of in vitro and in vivo experimental data.
The impact of ocrelizumab on these glial cells appears to be indirect, a consequence of its potent peripheral B-cell depletion. While clinical data showing a reduction in the astrocyte activation marker sGFAP in the serum of treated patients is promising, it does not elucidate the precise mechanisms within the CNS. The lack of direct experimental data on ocrelizumab's interaction with microglia and astrocytes represents a significant knowledge gap.
Future research should focus on elucidating the CNS-specific effects of ocrelizumab. In vitro studies using human microglia and astrocytes, as well as in vivo animal models that allow for the dissection of peripheral versus central effects, are warranted. Furthermore, the results from ongoing clinical trials utilizing advanced neuroimaging techniques, such as PET imaging with ligands for activated microglia, will be crucial in providing a more direct comparison of the in vivo effects of this compound and ocrelizumab on glial cell activation in MS patients. A deeper understanding of these distinct mechanisms will be invaluable for optimizing therapeutic strategies and developing novel treatments that target the complex interplay between the peripheral immune system and the CNS in multiple sclerosis.
References
comparative study of siponimod and natalizumab in SPMS models
A Comparative Analysis of Siponimod and Natalizumab in Preclinical Models of Secondary Progressive Multiple Sclerosis
Introduction
Secondary Progressive Multiple Sclerosis (SPMS) is characterized by a gradual worsening of neurological function, often independent of relapses. The complex pathophysiology of SPMS, involving both neuroinflammation and neurodegeneration, presents a significant challenge for therapeutic intervention. This guide provides a comparative study of two prominent disease-modifying therapies, this compound and natalizumab, focusing on their performance in preclinical models relevant to SPMS. While direct head-to-head preclinical trials are not available, this analysis synthesizes data from individual studies to offer insights for researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[1][2] Its therapeutic effects are believed to be twofold. Peripherally, it acts as a functional antagonist of S1P1 on lymphocytes, preventing their egress from lymph nodes and thus reducing their infiltration into the central nervous system (CNS).[1] Centrally, this compound crosses the blood-brain barrier and is thought to have direct neuroprotective effects by modulating S1P receptors on CNS resident cells like astrocytes, oligodendrocytes, and microglia.[1][2]
Natalizumab is a humanized monoclonal antibody that targets the α4β1-integrin (also known as very late antigen-4 or VLA-4) on the surface of inflammatory cells. By blocking the interaction of VLA-4 with its receptor, vascular cell adhesion molecule-1 (VCAM-1), on the blood-brain barrier, natalizumab inhibits the transmigration of immune cells into the CNS. Its primary mechanism is the reduction of CNS inflammation.
Signaling Pathways
The distinct mechanisms of this compound and natalizumab are initiated by their interaction with different cellular targets, leading to divergent downstream signaling events.
Performance in Preclinical SPMS Models
Direct comparative studies of this compound and natalizumab in animal models of SPMS are lacking. However, their individual effects have been characterized in relevant models, primarily the Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone models.
Experimental Autoimmune Encephalomyelitis (EAE) The EAE model is an inflammatory demyelinating model that can be induced to mimic different phases of MS. Chronic EAE models are often used to study progressive aspects of the disease.
-
This compound in EAE: Studies have shown that this compound can ameliorate the clinical course of chronic EAE, even when administered at later stages of the disease. It has been demonstrated to reduce the formation of meningeal ectopic lymphoid tissue, a pathological feature associated with progressive MS. Furthermore, this compound has been shown to reduce immune cell infiltration and demyelination in the spinal cord of EAE mice.
-
Natalizumab in EAE: Natalizumab has been shown to be effective in EAE models, primarily by reducing the infiltration of inflammatory cells into the CNS. Studies have demonstrated that natalizumab treatment significantly reduces the expression of matrix metalloproteinases (MMPs) and increases their tissue inhibitors (TIMPs), which is associated with protecting the integrity of the blood-brain barrier.
Cuprizone Model The cuprizone model is a toxic demyelination model where oligodendrocyte death is induced, leading to demyelination largely independent of a peripheral immune response. This model is particularly useful for studying mechanisms of demyelination and remyelination.
-
This compound in the Cuprizone Model: this compound has demonstrated direct neuroprotective effects in the cuprizone model. It has been shown to ameliorate cuprizone-induced oligodendrocyte degeneration, demyelination, and axonal injury. These effects are thought to be mediated through its interaction with S1P5 receptors on oligodendrocytes.
-
Natalizumab in the Cuprizone Model: There is a lack of significant research on the effects of natalizumab in the cuprizone model. Given that this model is not primarily driven by peripheral immune cell infiltration, the main mechanism of natalizumab would be less relevant.
Comparative Summary of Preclinical Data
| Feature | This compound | Natalizumab |
| Primary Mechanism in Models | Dual: Peripheral immunomodulation and central neuroprotection | Peripheral immunomodulation (blocks CNS infiltration) |
| Effect in EAE Model | Ameliorates clinical course, reduces meningeal inflammation and demyelination | Reduces inflammatory cell infiltration and protects blood-brain barrier integrity |
| Effect in Cuprizone Model | Ameliorates demyelination and axonal injury, protects oligodendrocytes | Not extensively studied; likely limited effect due to mechanism |
Clinical Efficacy in SPMS
While preclinical models provide valuable insights, clinical trial data is crucial for understanding the therapeutic potential in humans.
This compound: The EXPAND Trial The EXPAND trial was a Phase III, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with SPMS.
Natalizumab: The ASCEND Trial The ASCEND trial was a Phase III, randomized, double-blind, placebo-controlled study that investigated the efficacy and safety of natalizumab in patients with SPMS.
Comparative Summary of Clinical Trial Data in SPMS
| Endpoint | This compound (EXPAND Trial) | Natalizumab (ASCEND Trial) |
| Primary Endpoint | Significant reduction in the risk of 3-month confirmed disability progression (CDP) | Did not meet the primary composite endpoint of reducing disability progression |
| Key Secondary Endpoints | Significant reduction in the risk of 6-month CDP, favorable outcomes on MRI measures of disease activity and brain volume loss | No significant effect on the Timed 25-Foot Walk or the 9-Hole Peg Test components of the primary endpoint |
| Other Findings | Efficacy observed in patients with and without relapses | A statistically significant effect on upper limb function was observed |
Experimental Protocols
General Protocol for EAE Induction (Chronic Model)
-
Animal Model: C57BL/6 mice are commonly used.
-
Immunization: Mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin: Injections of pertussis toxin are administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Treatment: this compound or natalizumab (or vehicle control) is administered at a predetermined time point after immunization, often at the onset of clinical signs or during the chronic phase.
-
Outcome Measures: Clinical scores, body weight, and histological analysis of the CNS for inflammation, demyelination, and axonal loss.
General Protocol for Cuprizone-Induced Demyelination
-
Animal Model: Young adult C57BL/6 mice are typically used.
-
Cuprizone Administration: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks to induce demyelination.
-
Treatment: this compound (or vehicle control) is administered concurrently with the cuprizone diet.
-
Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination.
-
Outcome Measures: Histological analysis of the corpus callosum and other brain regions to assess the extent of demyelination, oligodendrocyte loss, microgliosis, astrogliosis, and axonal damage.
Experimental Workflow
Conclusion
This compound and natalizumab exhibit distinct mechanisms of action that translate to different profiles of efficacy in preclinical models of SPMS. This compound's dual action, combining peripheral immunomodulation with direct central neuroprotective effects, suggests a potential to address both the inflammatory and neurodegenerative aspects of SPMS. This is supported by its efficacy in both the inflammatory EAE model and the demyelinating cuprizone model, as well as its positive results in the EXPAND clinical trial.
Natalizumab's potent anti-inflammatory effects, by preventing immune cell trafficking into the CNS, are well-established and highly effective in relapsing forms of MS. However, its efficacy in SPMS, particularly in the non-relapsing progressive phase, appears to be limited, as reflected in the ASCEND trial results and its likely limited utility in non-inflammatory models like the cuprizone model.
For researchers and drug development professionals, this comparative analysis underscores the importance of targeting both inflammatory and neurodegenerative pathways in SPMS. The preclinical data for this compound suggests that targeting S1P receptors may be a promising strategy for developing therapies for progressive MS. Future research, including potential head-to-head preclinical studies, would be valuable to further elucidate the comparative efficacy and mechanisms of these and other emerging therapies for SPMS.
References
Siponimod: Bridging the Gap Between Preclinical Promise and Clinical Reality in Progressive MS
A Comparative Analysis of EXPAND Trial Findings and Animal Model Data
For Researchers, Scientists, and Drug Development Professionals
Siponimod (Mayzent®), a selective sphingosine-1-phosphate (S1P) receptor modulator targeting S1P1 and S1P5, has emerged as a key therapeutic agent for secondary progressive multiple sclerosis (SPMS). The pivotal Phase III EXPAND trial demonstrated its efficacy in slowing disability progression and reducing inflammatory markers in a broad SP-MS population. This guide provides a comprehensive comparison of the key findings from the EXPAND trial with preclinical data from various animal models, offering insights into the translational relevance of these models and the mechanistic underpinnings of this compound's therapeutic effects.
Clinical Efficacy in SPMS: The EXPAND Trial
The EXPAND trial was a randomized, double-blind, placebo-controlled study that enrolled 1,651 patients with SPMS. The key outcomes highlighted this compound's ability to impact both disability progression and underlying disease activity.
| Clinical Outcome | This compound vs. Placebo | Statistical Significance |
| Risk of 3-month Confirmed Disability Progression (CDP) | 21% reduction | p=0.013 |
| Risk of 6-month Confirmed Disability Progression (CDP) | 26% reduction | p=0.0058 |
| Annualized Relapse Rate (ARR) | 55% reduction | p<0.0001 |
| Cognitive Processing Speed (SDMT score) | Significant improvement | - |
| Imaging Outcome | This compound vs. Placebo | Statistical Significance |
| Brain Volume Loss | 23.4% reduction over 12 and 24 months | p=0.0002 |
| T2 Lesion Volume | 79.1% lower average change over 12 and 24 months | p<0.0001 |
| Gadolinium-enhancing Lesions | 85% reduction | p<0.0001 |
| New or Enlarging T2 Lesions | 80% reduction | p<0.0001 |
| Gray Matter Atrophy | Significant reduction | - |
| Magnetization Transfer Ratio (MTR) | Evidence of improved myelination | - |
Preclinical Evidence: Unraveling the Mechanisms in Animal Models
This compound's effects have been extensively studied in various animal models of multiple sclerosis, primarily the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics the inflammatory and neurodegenerative aspects of MS, and toxin-induced demyelination models like the cuprizone model, which is used to study de- and remyelination processes.
Experimental Autoimmune Encephalomyelitis (EAE) Models
EAE is typically induced in rodents by immunization with myelin antigens, leading to an autoimmune attack on the central nervous system (CNS). Studies in EAE models have consistently demonstrated the anti-inflammatory and neuroprotective effects of this compound.
| Preclinical Outcome (EAE Models) | Key Findings |
| Clinical Score Reduction | This compound treatment significantly ameliorated the clinical severity of EAE. |
| CNS Inflammation | Reduced infiltration of inflammatory cells (T cells, macrophages) into the brain and spinal cord. |
| Neuroprotection | Attenuated axonal damage and neuronal loss. One study showed this compound rescued the loss of parvalbumin-positive GABAergic interneurons in the striatum of EAE mice[1]. |
| Demyelination | Reduced the extent of demyelination in the CNS. |
| Microglial Modulation | This compound treatment led to a downregulation of microglial activation markers, suggesting a shift towards a less inflammatory phenotype[2]. |
Cuprizone-Induced Demyelination Models
The cuprizone model involves feeding mice a copper-chelating agent, which induces oligodendrocyte death and subsequent demyelination, followed by spontaneous remyelination upon withdrawal of the toxin. This model is particularly useful for assessing the direct effects of drugs on remyelination.
| Preclinical Outcome (Cuprizone Models) | Key Findings |
| Remyelination | This compound treatment promoted remyelination. One study reported a significant increase in myelinated axons in this compound-treated mice compared to controls[3]. |
| Oligodendrocyte Survival | This compound demonstrated a protective effect on mature oligodendrocytes, reducing their apoptosis. |
| Myelin Protein Expression | Increased expression of myelin proteins such as myelin basic protein (MBP) and myelin-associated glycoprotein (MAG) was observed in this compound-treated animals[3]. |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction (MOG35-55 in C57BL/6 mice)
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
-
This compound Administration: this compound can be administered prophylactically (before disease onset) or therapeutically (after disease onset). Administration is typically via oral gavage or mixed in the chow. Dosages in studies have ranged from 3 to 30 mg/kg per day[2].
Cuprizone-Induced Demyelination and Remyelination
-
Animals: Male C57BL/6 mice are often used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% to 0.3% cuprizone for a period of 5 to 12 weeks to induce demyelination, particularly in the corpus callosum.
-
Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination.
-
This compound Administration: this compound is typically administered in the food during the remyelination phase to assess its pro-remyelinating effects.
-
Outcome Assessment: Demyelination and remyelination are assessed using histological techniques such as Luxol Fast Blue (LFB) staining for myelin and immunohistochemistry for myelin proteins (e.g., MBP) and oligodendrocyte markers (e.g., Olig2). Electron microscopy can be used to quantify the number of myelinated axons.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through its interaction with S1P1 and S1P5 receptors, which are expressed on various cell types in both the immune system and the CNS.
Caption: this compound's dual mechanism of action.
Caption: Comparative experimental workflows.
Conclusion
The preclinical data from EAE and cuprizone models of multiple sclerosis provide a strong mechanistic rationale for the clinical efficacy of this compound observed in the EXPAND trial. The consistent findings across species and models, from reducing inflammation and neurodegeneration to promoting remyelination, underscore the translational value of these preclinical platforms. This comparative guide highlights the synergy between clinical and preclinical research in advancing our understanding and treatment of progressive multiple sclerosis. The animal model data not only replicate the broad therapeutic benefits seen in patients but also offer a window into the cellular and molecular pathways that can be targeted for future drug development.
References
Safety Operating Guide
Navigating the Disposal of Siponimod: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Siponimod are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks and ensures compliance with federal and local regulations. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory landscape. In the United States, several key agencies establish and enforce these guidelines. Understanding their roles is crucial for maintaining compliance.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, prohibiting their disposal in drains.[1][2][3][4] |
| Drug Enforcement Administration (DEA) | Governs the disposal of controlled substances to prevent diversion.[1] |
| State and Local Regulations | Individual states may have more stringent requirements for pharmaceutical waste disposal than federal law. It is essential to consult local authorities for specific guidelines. |
Procedural Guidance for this compound Disposal
The following steps outline the recommended procedure for the proper disposal of this compound in a laboratory setting, based on safety data sheets (SDS) and general pharmaceutical waste guidelines.
Step 1: Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to avoid exposure. This includes:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
Always handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is a critical step.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazard warnings.
-
Containerization: Collect excess and expired this compound in a designated, sealed, and suitable chemical waste container to await disposal.
Step 3: Disposal Methodology
The recommended disposal method for this compound, as with many pharmaceuticals, is through a licensed hazardous material disposal company.
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. This is a common and effective method for destroying active pharmaceutical ingredients.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the toilet. This practice can lead to the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds.
-
Landfilling: Avoid disposal in regular trash, which could lead to environmental leaching from landfills.
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.
-
Containment: Contain the spill to prevent it from spreading.
-
Collection: For solid spills, avoid raising dust. Collect the material using appropriate tools and place it in a designated chemical waste container for disposal.
-
Decontamination: Clean the affected surfaces as per your laboratory's standard operating procedures for chemical spills.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. It is imperative for all personnel to be trained on these procedures and to consult their institution's specific waste management protocols and safety data sheets.
References
Personal protective equipment for handling Siponimod
Essential Safety Protocols for Handling Siponimod
Handling this compound in a research or drug development setting requires stringent safety measures to protect laboratory personnel from potential exposure. This compound may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[1][2][3] The toxicological properties of this compound have not been fully investigated, necessitating a cautious approach.[1] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for ensuring a safe laboratory environment.
Risk Assessment and Engineering Controls
Before handling this compound, a thorough risk assessment of the planned procedures must be conducted. The primary methods for exposure control are engineering controls.[4]
-
Ventilation: All work with this compound, especially when handling the solid or powdered form, should be performed in a well-ventilated area.
-
Containment: Use process enclosures, such as a certified chemical fume hood, to control airborne levels and prevent inhalation of dust or aerosols.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is dependent on the specific laboratory activity being performed. The following table summarizes the recommended PPE for various tasks involving this compound.
| Activity | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing and Compounding (Powder) | Disposable Gown / Lab Coat | Tightly fitting safety goggles & Face Shield | Double Nitrile Gloves | Required (Work in Chemical Fume Hood) |
| Solution Preparation | Lab Coat | Safety Goggles with side-shields | Chemical-resistant Nitrile Gloves | Recommended (Work in Chemical Fume Hood) |
| Cell Culture / In Vitro Assays | Lab Coat | Safety Glasses | Nitrile Gloves | Work in a Biosafety Cabinet |
| Spill Cleanup | Impervious Clothing / Gown | Safety Goggles & Face Shield | Heavy-duty Rubber Gloves | NIOSH-approved Respirator |
| Waste Disposal | Lab Coat | Safety Goggles | Heavy-duty Gloves | As per risk assessment |
Procedural Guidance for PPE Usage
Proper technique in donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Gown/Lab Coat: Select the appropriate size. Fasten it completely to cover your body from neck to knees and arms to wrists.
-
Respirator/Mask (if required): Place straps around the head and neck. Adjust the nose band to ensure a snug fit. Perform a fit-check.
-
Goggles/Face Shield: Put on eye and face protection. Ensure there are no gaps.
-
Gloves: Select compatible chemical-resistant gloves and inspect them for any defects before use. Extend the gloves to cover the cuffs of the lab coat.
Step-by-Step Doffing Protocol
This sequence is designed to remove the most contaminated items first.
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the headband or earpieces. Place in a designated area for decontamination.
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it appropriately.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Caption: General workflow for safe handling of this compound.
Operational and Disposal Plans
Accidental Exposure and Spills
In the event of accidental exposure or a spill, follow these immediate procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spills: Evacuate the area. Avoid raising dust. Wearing full PPE (including a respirator), contain and collect the spill using an appropriate absorbent material. Place the collected material into a sealed, labeled chemical waste container for disposal.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Product: Unused this compound and empty containers should be disposed of in accordance with federal, state, and local environmental regulations. Do not discharge into drains or the environment.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Caption: Disposal pathway for this compound-contaminated waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
